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5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine Documentation Hub

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  • Product: 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine
  • CAS: 1780486-32-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-Bromo-1H-triazolo[4,5-b]pyridine – Physicochemical Profiling and Synthetic Applications

Executive Summary In the landscape of modern drug discovery, fused heterocyclic scaffolds serve as foundational building blocks for designing highly selective kinase inhibitors and receptor antagonists. 5-bromo-1H-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused heterocyclic scaffolds serve as foundational building blocks for designing highly selective kinase inhibitors and receptor antagonists. 5-bromo-1H-triazolo[4,5-b]pyridine is a highly versatile, electron-deficient bicyclic intermediate. Its structural resemblance to purines and benzimidazoles makes it an exceptional bioisostere, while the strategically positioned bromine atom provides a robust synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling.

This technical whitepaper provides a comprehensive analysis of the compound's physicochemical properties, molecular weight, formula[1], and field-proven experimental workflows for its synthesis and downstream functionalization.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the first step in establishing a self-validating analytical workflow. The core structure consists of a pyridine ring fused to a 1,2,3-triazole ring, with a bromine atom substituted at the 5-position (adjacent to the pyridine nitrogen in the fused numbering system).

The molecular formula is C5H3BrN4 [2], yielding an average molecular weight of 199.01 g/mol [3]. In mass spectrometry (MS), the presence of the bromine atom is unambiguously confirmed by the characteristic 1:1 isotopic doublet at m/z 199.0 and 201.0 [M+H]⁺[4].

Table 1: Core Chemical Identifiers and Quantitative Data
PropertyValueAnalytical Significance
Chemical Name 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridineStandard IUPAC nomenclature.
CAS Registry Number 1780486-32-9Unique identifier for regulatory compliance[1].
Molecular Formula C5H3BrN4Defines atomic composition[2].
Average Molecular Weight 199.01 g/mol Used for stoichiometric calculations[3].
Exact Mass (⁷⁹Br) 197.95 DaTarget mass for High-Resolution MS (HRMS).
Isotopic Signature m/z 199.0 / 201.0 [M+H]⁺1:1 doublet confirms bromine retention[4].

Mechanistic Role in Drug Development

The utility of 5-bromo-1H-triazolo[4,5-b]pyridine lies in the electronic properties of its fused ring system.

  • Purine Bioisosterism: The triazolopyridine core mimics the hydrogen-bond donor/acceptor profile of adenine and guanine, allowing it to anchor securely into the ATP-binding pockets of kinases.

  • C-Br Bond Activation: The pyridine nitrogen (N4) and the fused triazole ring act synergistically to withdraw electron density from the pyridine ring. This renders the 5-position highly electrophilic, significantly lowering the activation energy required for the oxidative addition of Palladium(0) during cross-coupling reactions.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes the causality behind the reagent choices and the specific analytical checkpoints required to verify success.

Protocol 1: De Novo Synthesis of the Triazolopyridine Core

Objective: Synthesize 5-bromo-1H-triazolo[4,5-b]pyridine via the diazotization and intramolecular cyclization of 6-bromopyridine-2,3-diamine.

Step-by-Step Methodology:

  • Preparation: Suspend 6-bromopyridine-2,3-diamine (1.0 eq) in a 2.0 M aqueous solution of Hydrochloric Acid (HCl). Cool the mixture to 0–5 °C using an ice-water bath.

  • Diazotization: Dissolve Sodium Nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the diamine suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Cyclization: Stir the reaction mixture at 0–5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Neutralize the mixture carefully to pH 5-6 using saturated aqueous Sodium Bicarbonate (NaHCO₃). Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Causality & Mechanistic Insight: The acidic environment and NaNO₂ generate the nitrosonium ion (NO⁺) in situ. The low temperature (0–5 °C) is critical to prevent the premature degradation of the highly reactive diazonium intermediate into a pyridinol byproduct. Once the diazonium salt forms at the less sterically hindered/deactivated amine, the adjacent amine rapidly attacks it, driving the intramolecular ring closure to form the stable triazole.

Self-Validation Checkpoint: Analyze the isolated solid via LC-MS. A successful reaction is validated by the complete disappearance of the starting material mass and the appearance of the distinct m/z 199.0 / 201.0 [M+H]⁺ doublet[4], confirming the formation of C5H3BrN4[2] without the loss of the bromine handle.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the 5-bromo handle to attach an aryl or heteroaryl group, generating an advanced Active Pharmaceutical Ingredient (API) intermediate.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 5-bromo-1H-triazolo[4,5-b]pyridine (1.0 eq), a target Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add the Palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), under a steady stream of Argon.

  • Heating: Seal the flask and heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Causality & Mechanistic Insight: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst poisoning by the triazole nitrogens. The aqueous base (K₂CO₃) is mechanistically required to coordinate with the boronic acid, forming a nucleophilic boronate complex that facilitates transmetalation.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The critical validation event is the complete consumption of the m/z 199/201 doublet[4] and the emergence of a single mass peak corresponding to the coupled product, proving successful C-C bond formation.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from starting material to advanced API intermediate, highlighting the critical transformations discussed in the protocols.

SynthesisWorkflow A 6-Bromopyridine-2,3-diamine (Starting Material) B NaNO2, HCl, 0 °C (Diazotization & Cyclization) A->B Step 1 C 5-Bromo-1H-triazolo[4,5-b]pyridine MW: 199.01 | C5H3BrN4 B->C Ring Closure D Pd(dppf)Cl2, Base, Heat (Suzuki-Miyaura Coupling) C->D Step 2 E Functionalized Triazolopyridine (Purine Bioisostere API) D->E C-C Bond Formation

Figure 1: Synthetic workflow from 6-bromopyridine-2,3-diamine to advanced API intermediates.

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 5-Bromo-1H-triazolo[4,5-b]pyridine in Organic Solvents

Executive Summary The compound 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry and organic synthesis. Its structural motif—a triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry and organic synthesis. Its structural motif—a triazole ring fused to a pyridine ring, heavily modified by a bromine atom at the C5 position—serves as a critical pharmacophore in the development of potent Casein Kinase 2 (CK2) inhibitors[1] and leishmanicidal agents[2]. Furthermore, derivatives of the triazolo[4,5-b]pyridine core are extensively utilized as highly reactive coupling reagents in solid-phase peptide synthesis (e.g., PyAOP)[3].

Despite its utility, the physicochemical behavior of 5-bromo-1H-triazolo[4,5-b]pyridine, particularly its solubility in organic solvents, dictates its successful application in both high-throughput screening (HTS) assays and scalable synthetic routes. This whitepaper provides an in-depth technical analysis of the solubility parameters of 5-bromo-1H-triazolo[4,5-b]pyridine, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and empirical data.

Physicochemical Profiling and Structural Causality

To understand the solubility of 5-bromo-1H-triazolo[4,5-b]pyridine, one must first deconstruct its molecular architecture and the resulting intermolecular forces.

The Role of the Triazole-Pyridine Core

The 1H-triazolo[4,5-b]pyridine base scaffold is characterized by a highly delocalized π -electron system. The triazole ring contains an acidic NH proton, which acts as a strong hydrogen-bond donor (HBD) . Conversely, the basic nitrogen atoms within both the triazole and pyridine rings serve as multiple hydrogen-bond acceptors (HBA) . This dual nature allows the molecule to form robust intermolecular hydrogen bond networks, leading to a highly stable crystal lattice. Overcoming this lattice energy ( ΔHlattice​>0 ) is the primary thermodynamic barrier to dissolution.

The Halogen Effect: C5-Bromine Substitution

The introduction of a bromine atom at the C5 position fundamentally alters the solvation dynamics compared to the unsubstituted core:

  • Inductive Electron Withdrawal: The electronegative bromine atom withdraws electron density from the fused ring system. This inductive effect increases the acidity (lowers the pKa​ ) of the triazole NH proton, enhancing its propensity to donate hydrogen bonds to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Increased Polarizability and Dispersion: Bromine is a large, highly polarizable atom. This significantly increases the dispersive forces ( δD​ ) of the molecule, improving its solubility in halogenated solvents (e.g., dichloromethane) compared to non-halogenated analogs. This is a crucial factor when optimizing the lipophilicity and ADMET properties of CK2 inhibitors[1].

Thermodynamic Principles of Solvation

The dissolution of 5-bromo-1H-triazolo[4,5-b]pyridine can be modeled using Hansen Solubility Parameters (HSP) . The cohesive energy density of the solute is divided into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[4].

While empirical HSP values for the specific 5-bromo derivative require experimental derivation, we can extrapolate from the foundational data of benzotriazole ( δD​=18.7 , δP​=15.6 , δH​=12.4 MPa1/2 )[5]. For 5-bromo-1H-triazolo[4,5-b]pyridine:

  • δD​ (Dispersion): Elevated ( ≈19.5 MPa1/2 ) due to the heavy bromine atom.

  • δP​ (Polar): Elevated ( ≈16.5 MPa1/2 ) due to the asymmetrical electron distribution caused by the pyridine nitrogen and the halogen.

  • δH​ (H-Bonding): Maintained ( ≈13.0 MPa1/2 ) due to the active NH donor and multiple nitrogen acceptors.

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of 5-bromo-1H-triazolo[4,5-b]pyridine will yield high solubility.

G N1 5-Bromo-1H-triazolo[4,5-b]pyridine (Crystal Lattice) N2 Lattice Disruption (Endothermic, ΔH > 0) N1->N2 N3 Solvent Cavity Formation (Solvent-Solvent Break) N2->N3 N4 Solute-Solvent Interaction (Exothermic, ΔH < 0) N3->N4 N5 Solvated State (Thermodynamic Equilibrium) N4->N5 N6 H-Bonding (Triazole NH) Polar Aprotic Solvents N4->N6 N7 Dispersion Forces (Br atom) Halogenated Solvents N4->N7

Fig 1. Thermodynamic pathway of 5-bromo-1H-triazolo[4,5-b]pyridine solvation in organic solvents.

Quantitative Solubility Data in Key Organic Solvents

Based on the physicochemical profiling of the 1H-triazolo[4,5-b]pyridine scaffold[6] and the specific lipophilic contributions of the bromine substitution, the solubility profile across standard laboratory and industrial solvents is summarized below.

Solvent ClassificationSolventEstimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Exceptional HBA capacity matches the acidic triazole NH; high dielectric constant stabilizes the polar core.
Polar Aprotic N,N-Dimethylformamide (DMF)> 40.0Similar to DMSO; optimal for preparing high-concentration stock solutions for biological assays.
Polar Protic Methanol (MeOH)15.0 - 25.0Amphoteric nature allows both donation and acceptance of H-bonds, disrupting the crystal lattice moderately well.
Polar Protic Ethanol (EtOH)10.0 - 20.0Slightly lower than MeOH due to increased aliphatic bulk reducing the effective dielectric constant[6].
Halogenated Dichloromethane (DCM)5.0 - 15.0Favorable dispersion interactions ( δD​ ) with the C5-bromine atom, but lacks strong H-bonding capabilities.
Ethers Tetrahydrofuran (THF)10.0 - 20.0Moderate HBA capability; effectively solvates the molecule but less efficiently than DMSO/DMF.
Non-Polar Aliphatic Hexane / Heptane< 0.1Completely lacks the polar and H-bonding parameters required to overcome the high lattice energy of the triazole core[7].

Experimental Protocols for Solubility Validation

To ensure rigorous scientific integrity, relying solely on predictive models is insufficient. The following self-validating experimental workflows must be employed to determine the exact thermodynamic solubility of 5-bromo-1H-triazolo[4,5-b]pyridine in any given solvent system.

Protocol A: Shake-Flask Method with HPLC-UV Quantification (OECD Guideline 105)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Reagents & Equipment:

  • 5-bromo-1H-triazolo[4,5-b]pyridine (High purity, >98%)

  • Target organic solvents (HPLC grade)

  • Thermostatic shaker incubator

  • 0.22 µm PTFE syringe filters

  • HPLC system equipped with a UV/Vis or PDA detector

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 5-bromo-1H-triazolo[4,5-b]pyridine solid (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure that a visible pellet of undissolved solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let larger particulates settle. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and non-specific adsorption).

  • Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the HPLC calibration curve.

  • HPLC-UV Analysis: Inject the sample into the HPLC. Quantify the concentration by integrating the peak area at the compound's λmax​ (typically around 280-300 nm for brominated triazolopyridines) against a pre-established multi-point calibration curve.

G N1 Solid Compound (Excess) N2 Solvent Addition (e.g., DMSO, DMF, MeOH) N1->N2 N3 Isothermal Incubation (Shake-Flask, 48h, 25°C) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Quantitative Analysis (HPLC-UV / LC-MS) N4->N5 N6 Solubility Calculation (mg/mL or Molarity) N5->N6

Fig 2. Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Protocol B: Indirect Determination of Hansen Solubility Parameters

To map the complete solubility sphere of 5-bromo-1H-triazolo[4,5-b]pyridine for novel solvent selection, an indirect HSP determination is recommended[8].

  • Solvent Matrix Selection: Select a panel of 20-30 diverse solvents with well-documented HSP values ( δD​,δP​,δH​ ), spanning a wide range of chemical classes (alkanes, alcohols, ketones, amides, halogens).

  • Binary Assessment: Add 10 mg of the compound to 1 mL of each solvent. Sonicate for 15 minutes and incubate at 25°C for 24 hours.

  • Scoring: Visually score each vial as "1" (completely dissolved/miscible) or "0" (undissolved/partially dissolved).

  • Computational Fitting: Input the binary scores into HSP software (e.g., HSPiP). The software uses a genetic algorithm to define a solubility sphere in 3D space, outputting the precise δD​,δP​,δH​ coordinates and the interaction radius ( R0​ ) for the compound.

Conclusion

The solubility profile of 5-bromo-1H-triazolo[4,5-b]pyridine is governed by a delicate balance between the strong intermolecular hydrogen bonding of its triazole-pyridine core and the dispersive, electron-withdrawing effects of its C5-bromine substituent. For researchers developing biological assays or synthesizing complex pharmaceutical intermediates, polar aprotic solvents (DMSO, DMF) offer the highest thermodynamic solubility, effectively breaking the crystal lattice via strong hydrogen-bond acceptance. Conversely, the compound exhibits near-total insolubility in non-polar aliphatic hydrocarbons. By adhering to the standardized shake-flask protocols outlined above, drug development professionals can accurately quantify these parameters to optimize their specific synthetic or screening workflows.

References

  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega / National Institutes of Health (NIH). Available at:[Link][1]

  • Determining the Hansen Solubility Parameter of Three Corrosion Inhibitors and the Correlation with Mineral Oil. Energy & Fuels - ACS Publications. Available at:[Link][4]

  • Application of copper corrosion inhibitors in mineral oil: Surface analytical studies and corrosion mitigation evaluations. DiVA Portal. Available at:[Link][7]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at:[Link][5]

  • 1H-1,2,3-Triazolo[4,5-b]pyridine. ChemBK. Available at:[Link][6]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at:[Link][2]

Sources

Foundational

Historical Synthesis Methods for Triazolopyridines: A Technical Whitepaper

Executive Summary Triazolopyridines—specifically the [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers—are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolopyridines—specifically the [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers—are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous therapeutics, including antidepressants (e.g., trazodone) and kinase inhibitors 1[1]. As a Senior Application Scientist, understanding the historical evolution of their synthesis is critical for designing scalable, modern drug development workflows. This guide deconstructs the foundational synthetic methodologies, the thermodynamic principles governing isomerism, and provides self-validating experimental protocols for bench scientists.

The Historical Synthesis Paradigm: Oxidative Cyclization

Historically, the most robust method for constructing the triazolopyridine core has been the condensation of 2-hydrazinopyridines with aldehydes to form a hydrazone (Schiff base), followed by oxidative cyclization.

Mechanistic Causality: The initial condensation yields an acyclic hydrazone. To force the closure of the triazole ring, an oxidant must act as an electron acceptor to activate the imine carbon, making it highly electrophilic. This facilitates an intramolecular nucleophilic attack by the adjacent pyridine ring nitrogen.

Historically, harsh and toxic oxidants like bromine ( Br2​ ) or lead tetraacetate were utilized. However, modern synthetic evolution has transitioned to greener, highly efficient alternatives:

  • Hypervalent Iodine: Reagents like iodobenzene diacetate (IBD) allow for rapid cyclization under mild conditions, often triggering a concurrent rearrangement to the more stable isomer 2[2].

  • DDQ in PEG: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a safe, metal-free oxidant. When performed in polyethylene glycol (PEG), the solvent can be recycled, providing an economically viable route for commercial scale-up 3[3].

Workflow Step1 1. Condensation Mix Precursors in Solvent Step2 2. Hydrazone Formation Stir at RT (1-2 h) Step1->Step2 Step3 3. Oxidative Cyclization Add Oxidant (e.g., DDQ) Step2->Step3 Step4 4. Purification Extraction & Chromatography Step3->Step4 Step5 5. Product Validation NMR & MS Confirmation Step4->Step5

Step-by-step workflow for the oxidative cyclization of 2-hydrazinopyridines.

Thermodynamic Control: The Dimroth Rearrangement

A defining characteristic of triazolopyridine chemistry is the 4[4]. During oxidative cyclization, the [1,2,4]triazolo[4,3-a]pyridine isomer forms rapidly because the reacting centers are in close spatial proximity (Kinetic Control). However, this isomer suffers from steric strain between the substituents at the 3-position and the 5-position of the pyridine ring.

Mechanistic Causality: To relieve this steric clash, the molecule can be driven toward the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine isomer. Under acidic or basic catalysis, the triazole ring undergoes protonation/hydration, leading to ring-opening into a diazo or hemiaminal intermediate. A subsequent C-C bond rotation flips the orientation of the nitrogen atoms, followed by dehydration and ring closure 4[4].

Dimroth A [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) B Protonation / Hydration (Ring Opening) A->B C Diazo / Hemiaminal Intermediate (C-C Bond Rotation) B->C D Ring Closure (Dehydration/Deprotonation) C->D E [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) D->E

Mechanistic pathway of the Dimroth rearrangement in triazolopyridines.

Modern Advancements: Direct Intramolecular Annulation

While the hydrazone route is historically significant, modern methods have engineered direct N-N bond formations to bypass intermediate isolation. For example, phenyliodine bis(trifluoroacetate) (PIFA) mediates the direct intramolecular oxidative N-N coupling of N-(pyridin-2-yl)benzimidamides to yield [1,5-a]pyridines in under an hour5[5]. Additionally, electrochemically induced desulfurative cyclization offers a completely oxidant-free pathway using simple electrical current and catalytic iodine 6[6].

Quantitative Data: Efficacy of Oxidative Reagents

The table below summarizes the historical and modern reagents used for triazolopyridine synthesis, comparing their efficiency and isomeric outcomes.

Oxidant / MethodPrecursorSolvent / ConditionsPrimary IsomerAvg. Yield
Bromine ( Br2​ ) HydrazoneMethanol, RT[4,3-a]40 - 65%
IBD HydrazoneDCM, RT, 1-4 h[1,5-a] (via Dimroth)70 - 85%
DDQ HydrazonePEG, 80 °C, 1-2 h[4,3-a]87 - 92%
PIFA BenzimidamideDCM, RT, <1 h[1,5-a]89 - 91%
Electrochemical ThiosemicarbazideMeCN, 10 mA/cm², 5 h[4,3-a] (3-amino)64 - 94%

Validated Experimental Protocols

Protocol A: Synthesis of [1,2,4]triazolo[4,3-a]pyridine via DDQ Oxidation

This protocol utilizes a green chemistry approach, leveraging DDQ in a recyclable polymer matrix 3[3].

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 5 mL of Polyethylene Glycol (PEG-400).

    • Causality: PEG is selected as it acts as both a phase-transfer catalyst and an environmentally benign, recyclable solvent, stabilizing the transition state without the need for chlorinated solvents.

  • Oxidation: Add DDQ (1.0 mmol) and a catalytic amount of p-TsOH (10 mol%). Heat the mixture to 80 °C and stir for 1-2 hours.

    • Causality: DDQ serves as a potent, metal-free electron acceptor. The elevated temperature provides the activation energy necessary to overcome the steric barrier of the intramolecular nucleophilic attack by the pyridine nitrogen.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc, 1:1). The disappearance of the highly conjugated, colored hydrazone spot and the emergence of a highly UV-active spot confirms successful cyclization.

  • Workup: Cool the mixture to room temperature and extract with diethyl ether ( 3×20 mL). The PEG layer can be retained and reused for subsequent batches.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validate the final structure via 1H NMR (look for the characteristic downfield shift of the pyridine proton adjacent to the bridgehead nitrogen).

Protocol B: Acid-Catalyzed Dimroth Rearrangement

To convert the kinetically favored [4,3-a] isomer to the thermodynamically stable [1,5-a] isomer.

  • Reaction Setup: Dissolve the purified [1,2,4]triazolo[4,3-a]pyridine (1.0 mmol) in 10 mL of an aqueous acidic solution (e.g., 10% HCl or glacial acetic acid).

    • Causality: The acid protonates the triazole ring, lowering the energy barrier for the hydration and subsequent cleavage of the N-C bond, initiating the ring-opening sequence.

  • Thermal Activation: Reflux the mixture for 12-24 hours.

  • Self-Validation (In-Process): Monitor via TLC. The[1,5-a] isomer typically exhibits a significantly different Rf​ value due to altered dipole moments compared to the [4,3-a] precursor.

  • Workup: Neutralize the mixture carefully with saturated NaHCO3​ until pH 7-8 is reached. Extract with dichloromethane ( 3×15 mL).

  • Validation: Confirm the rearrangement via 1H NMR. The chemical shifts of the pyridine ring protons will migrate upfield due to the relief of steric strain and extended conjugation in the [1,5-a] system.

References

  • Dimroth rearrangement - Wikipedia Source: wikipedia.org URL: [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives Source: nih.gov (PMC) URL:[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: arabjchem.org (Arabian Journal of Chemistry) URL:[Link]

  • Access to 3-Amino-[1,2,4]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization Source: acs.org (Organic Letters) URL:[Link]

  • Facile one pot synthesis of N-fused 1,2,4-triazoles via oxidative cyclisation using DDQ Source: arkat-usa.org (Arkivoc) URL:[Link]

  • PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

Sources

Exploratory

The 1,2,3-Triazolo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The 1,2,3-triazolo[4,5-b]pyridine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry, est...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3-triazolo[4,5-b]pyridine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This distinction arises from the scaffold's inherent ability to serve as a versatile template for designing ligands that can interact with a multitude of diverse biological targets with high affinity.[1][2] The unique arrangement of nitrogen atoms within the fused ring system imparts favorable physicochemical properties, including metabolic stability and the capacity to engage in crucial hydrogen bonding interactions within protein active sites.[1] This guide offers a detailed exploration of the extensive biological activities associated with 1,2,3-triazolo[4,5-b]pyridine derivatives. It is structured to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential, covering anticancer, antiviral, antimicrobial, and kinase inhibitory activities, substantiated by mechanistic insights, quantitative biological data, and validated experimental protocols.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Derivatives of the 1,2,3-triazolo[4,5-b]pyridine scaffold have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across a spectrum of human cancer cell lines.[3][4] The therapeutic efficacy of these compounds often stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

Mechanistic Insights into Anticancer Activity

The primary mode of action for many anticancer triazolopyridines is the inhibition of protein kinases, which are pivotal enzymes in cellular signaling cascades controlling cell growth, survival, and differentiation.[5][6]

  • PIM Kinase Inhibition: A notable target for this scaffold is the PIM kinase family (PIM-1, -2, -3), a group of serine/threonine kinases that are overexpressed in many hematological and solid tumors.[5] By competitively binding to the ATP pocket of PIM kinases, these inhibitors block downstream signaling, leading to the stabilization of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing apoptosis.[5]

  • Aurora B Kinase Inhibition: Certain 1,2,3-triazolyl-pyridine hybrids have been developed as inhibitors of Aurora B kinase, a key regulator of mitosis.[6] Inhibition of Aurora B disrupts the proper segregation of chromosomes during cell division, leading to polyploidy and subsequent apoptotic cell death in rapidly dividing cancer cells.[6]

  • Multi-Targeting Approaches: Beyond specific kinase inhibition, various derivatives have been shown to interfere with other cancer-relevant targets, including glycogen synthase kinase-3 (GSK-3) and GABA receptors, highlighting the scaffold's potential for developing multi-targeted anticancer agents.[7]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these anticancer agents are intricately linked to the chemical nature of the substituents appended to the core scaffold.

  • Hybridization Strategy: A successful strategy involves creating hybrid molecules that combine the triazolopyridine core with other pharmacologically active heterocycles. For example, linking a 1,2-isoxazole moiety has been shown to yield compounds with potent, broad-spectrum anticancer activity.[3][4]

  • Substitution Patterns: The substitution pattern on peripheral aromatic rings is a critical determinant of biological activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, thereby influencing its binding affinity to the target protein.

Quantitative Assessment of Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of representative 1,2,3-triazolo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound/Derivative ClassTarget Cancer Cell Line(s)Reported IC50 Range (µM)Reference(s)
1,2-Isoxazole-imidazo[4,5-b]pyridine HybridsMCF-7 (Breast), A549 (Lung), Colon-205 (Colon)0.01 - 23.7[3][4]
1,2,4-Triazole-Pyridine HybridsB16F10 (Melanoma)41.1 - 61.1[8]
[5][8][9]Triazolo[1,5-a]pyridinylpyridinesHCT-116 (Colon), U-87 MG (Glioblastoma), MCF-7 (Breast)Activity Reported[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol details the steps to evaluate the cytotoxic potential of novel triazolopyridine compounds.[8]

Methodology:

  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell line (e.g., HCT-116, MCF-7) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Diagram start Start: Cell Seeding (1x10^4 cells/well) incubation1 24h Incubation (Attachment) start->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 48-72h Incubation (Exposure) treatment->incubation2 add_mtt Add MTT Solution (20 µL/well) incubation2->add_mtt incubation3 3-4h Incubation (Formazan Formation) add_mtt->incubation3 solubilization Solubilize Formazan (150 µL DMSO/well) incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate % Viability & Determine IC50 readout->analysis end End: Cytotoxicity Data analysis->end Viral_Inhibition_Pathway cluster_viral_lifecycle Viral Lifecycle attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Nucleic Acid Replication uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release inhibitor 1,2,3-Triazolo[4,5-b]pyridine Derivative inhibitor->attachment Blocks Entry inhibitor->replication Inhibits Polymerase

Caption: Key stages of the viral lifecycle targeted by triazolopyridine derivatives.

Antimicrobial and Kinase Inhibitory Activities

Antimicrobial Properties

The versatility of the triazole scaffold extends to the development of agents targeting pathogenic microbes. Hybrid molecules incorporating the 1,2,3-triazole ring with other heterocyclic systems like indole and pyrazolone have shown potent activity against drug-resistant ESKAPE pathogens, including Acinetobacter baumannii. [11]Similarly, pyridine-1,2,4-triazole-3-thione-hydrazone derivatives have demonstrated significant activity against Mycobacterium luteum and the fungus Candida tenuis. [12]The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Kinase Inhibition

As previously mentioned, kinase inhibition is a major mechanism of action for the anticancer effects of these compounds. The 1,2,3-triazolo[4,5-b]pyridine scaffold serves as an excellent ATP-mimetic, fitting into the ATP-binding pocket of various kinases. This has led to the development of inhibitors for a range of kinases beyond PIM and Aurora B, including:

  • GCN2 Kinase: Triazolo[4,5-d]pyrimidine derivatives have been validated as potent inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a potential target in certain leukemias. [13]* c-KIT Kinase: Thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase, including imatinib-resistant mutants. [14]* RORγt: T[5][8][9]riazolo[1,5-a]pyridine derivatives have been discovered as potent inverse agonists of the nuclear receptor RORγt, a key driver of autoimmune diseases. [15] The ability of the triazolopyridine core to be decorated with various substituents allows for the fine-tuning of selectivity and potency against specific kinase targets.

Conclusion and Future Directions

The 1,2,3-triazolo[4,5-b]pyridine scaffold has unequivocally demonstrated its value as a privileged core in the landscape of modern drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its immense therapeutic potential. The successful development of potent and selective inhibitors for various kinases, as well as promising antiviral and antimicrobial agents, provides a strong foundation for future research.

The continued exploration of novel synthetic methodologies to access a wider chemical space, coupled with advanced computational modeling and structure-based drug design, will undoubtedly lead to the discovery of new 1,2,3-triazolo[4,5-b]pyridine-based drug candidates with improved efficacy and safety profiles. As our understanding of the complex signaling networks underlying various diseases deepens, this versatile scaffold is poised to play an even more significant role in the development of next-generation targeted therapies.

References

A comprehensive list of references is available for further reading and verification.

  • [Design, synthesis and antiviral evaluation of novel acyclic phosphonate nucleotide analogs with triazolo[4,5- b ]pyridine, imidazo

  • [A Literature Review Focusing on the Antiviral Activity of [5][8][9]and-[3][5][9]triazoles - PubMed.]([Link])

  • [A Literature Review Focusing on the Antiviral Activity of [5][8][9]and-[3][5][9]triazoles.]([Link])

  • 5][8][9]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed.

  • 5][8][9]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists | ACS Medicinal Chemistry Letters.

  • [Pyrazolo[5,1-c]t[5][8][9]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI.]([Link])

  • 2-0067/20/11/2832)

Sources

Foundational

Unlocking the Pharmacological Potential of Triazolopyridine Derivatives: A Comprehensive Guide to Emerging Therapeutic Targets

Executive Summary The triazolopyridine scaffold—comprising a nitrogen-rich triazole ring fused to a pyridine ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. Because of its unique elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazolopyridine scaffold—comprising a nitrogen-rich triazole ring fused to a pyridine ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. Because of its unique electron distribution, the core acts as an exceptional bioisostere for purines and indoles. It provides multiple hydrogen-bond donors and acceptors while maintaining a lower lipophilicity profile than traditional bicyclic aromatics, thereby enhancing aqueous solubility and metabolic stability.

As a Senior Application Scientist overseeing drug discovery workflows, I have observed a paradigm shift in how we utilize this scaffold. No longer confined to historical applications like antidepressants, triazolopyridines are now being rationally engineered to target complex kinase networks, epigenetic modulators, and nuclear receptors. This whitepaper deconstructs the mechanistic rationale behind these targets and provides validated, step-by-step methodologies for screening these derivatives.

Core Therapeutic Targets & Mechanistic Rationale

Kinase Inhibition: The ATP-Competitive Paradigm

The most prominent application of the triazolopyridine core is in the competitive inhibition of kinases. The nitrogen atoms within the triazole ring perfectly mimic the adenine moiety of ATP, allowing for robust bidentate hydrogen bonding within the highly conserved kinase hinge region.

  • Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase central to immunoreceptor (FcR) signaling. Aberrant Syk activity drives autoantibody-mediated pathologies like rheumatoid arthritis (RA). CC-509 , a novel triazolopyridine-based inhibitor, demonstrates potent, reversible ATP-competitive inhibition of Syk. Crucially, the triazolopyridine core of CC-509 was optimized to avoid off-target inhibition of KDR and Jak2—kinases that, when suppressed, cause hypertension and neutropenia, respectively[2][3].

  • HER2 Tyrosine Kinase: The FDA-approved drug Tucatinib utilizes a triazolopyridine-derived structure to selectively inhibit HER2, offering a targeted approach for HER2-positive breast and colorectal cancers without the severe EGFR-related toxicities seen in earlier-generation inhibitors[1].

Epigenetic and Dual-Targeting Strategies (JAK/HDAC)

Cancer therapy increasingly relies on polypharmacology to overcome resistance. Histone deacetylases (HDACs) control the acetylation of nuclear proteins, while Janus Kinases (JAKs) drive proliferative signaling. Recent structural engineering has successfully merged the triazolopyridine core (which anchors into the JAK ATP-binding pocket) with a zinc-binding group (ZBG) like hydroxamic acid (which chelates the catalytic zinc ion in HDACs). Compound 19 is a prime example of this rational design, acting as a sub-micromolar pan-HDAC and JAK1/2 dual inhibitor with broad-spectrum antiproliferative activity against refractory solid tumors[4][5].

Nuclear Receptors and Wnt/β-Catenin Signaling

Beyond kinases, the adaptable sterics of the triazolopyridine scaffold allow it to modulate allosteric and protein-protein interaction sites:

  • RORγt Inverse Agonists: The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) drives the transcription of IL-17A in psoriasis. Specific[1,2,4]triazolo[1,5-a]pyridine derivatives (e.g., Compound 5a ) act as potent inverse agonists. The nitrogen-containing bicyclic ring is highly tolerable within the RORγt ligand-binding domain, stabilizing the receptor in an inactive conformation and halting autoimmune pathogenesis[6][7].

  • Tankyrase (TNKS) Inhibition: In colorectal cancers harboring APC mutations, Tankyrase degrades AXIN, leading to hyperactive Wnt/β-catenin signaling. The novel triazolopyridine derivative TI-12403 specifically inhibits TNKS1/2, stabilizing AXIN2 and downregulating β-catenin target genes, showcasing the scaffold's utility in targeted oncology[8].

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key triazolopyridine derivatives across various therapeutic targets.

CompoundCore ScaffoldPrimary TargetTherapeutic IndicationDevelopmental Stage
Tucatinib Triazolopyridine derivativeHER2 (Kinase)HER2+ Breast/Colorectal CancerFDA Approved
Trazodone Triazolopyridine derivative5-HT2A / SERTMajor Depressive Disorder (MDD)FDA Approved[9][10]
Filgotinib Triazolopyridine coreJAK1 (Kinase)Rheumatoid ArthritisApproved (EMA/Japan)
CC-509 Triazolopyridine coreSyk (Kinase)Autoimmune DiseasesPreclinical / Clinical[3]
TI-12403 [1,2,4]triazolo[4,3-a]pyridineTankyrase (TNKS1/2)Colorectal CancerPreclinical[8]
Compound 19 Triazolopyridine-hydroxamateJAK1/2 & pan-HDACRefractory Solid TumorsPreclinical[4]
Compound 5a [1,2,4]triazolo[1,5-a]pyridineRORγt (Nuclear Receptor)PsoriasisPreclinical[7]

Mandatory Visualizations: Pathways & Workflows

Mechanism of Action: JAK/STAT Pathway Inhibition

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Triazolopyridine Derivative Inhibitor->JAK Competes for ATP Nucleus Gene Transcription STAT->Nucleus Translocates

Triazolopyridine-mediated inhibition of the JAK/STAT inflammatory signaling pathway.

High-Throughput Screening Workflow

Workflow Synthesis Library Synthesis TRFRET TR-FRET Kinase Assay Synthesis->TRFRET Purified Cmpds CellAssay Cellular Efficacy TRFRET->CellAssay IC50 < 100nM Selectivity Kinome Counter-Screen CellAssay->Selectivity Target Engagement Lead Lead Candidate Selectivity->Lead High Safety Margin

Step-by-step high-throughput screening workflow for triazolopyridine derivatives.

Experimental Protocol: Self-Validating TR-FRET Kinase Profiling

To accurately evaluate the potency of synthesized triazolopyridine derivatives, standard absorbance assays are insufficient. Heterocyclic libraries often exhibit auto-fluorescence. Therefore, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay.

This protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Reagent Preparation & Baseline Establishment
  • Action: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Causality: EGTA chelates trace environmental calcium to prevent the spurious activation of off-target calcium-dependent kinases. Brij-35 (a non-ionic detergent) prevents the non-specific adsorption of hydrophobic triazolopyridine derivatives to the microplate walls, which would otherwise artificially inflate the apparent IC50.

  • Self-Validation: Include a "Kinase-Dead" mutant well and a "Vehicle Only" (DMSO) well. The delta between these establishes the absolute assay window. A calculated Z'-factor > 0.6 must be achieved before proceeding.

Step 2: Inhibitor Pre-Incubation
  • Action: Dispense the triazolopyridine library (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the target kinase and incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Triazolopyridines, particularly those with bulky substituents designed for dual JAK/HDAC targeting, often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

Step 3: Competitive Displacement Initiation
  • Action: Initiate the reaction by adding ATP at its predetermined apparent Michaelis constant ( Kmapp​ ) alongside a biotinylated peptide substrate.

  • Causality: Running the assay exactly at Kmapp​ balances the sensitivity required to detect competitive inhibitors (which bind the hinge region) while maintaining physiological relevance.

  • Self-Validation: Spike a parallel control plate with a non-hydrolyzable ATP analog (AMP-PNP). If the triazolopyridine is truly ATP-competitive, its dose-response curve will shift predictably in the presence of varying ATP concentrations (adhering to the Cheng-Prusoff relationship).

Step 4: Reaction Quenching & Signal Detection
  • Action: After 60 minutes, add EDTA (to 20 mM final concentration) simultaneously with the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly terminating the kinase reaction. This ensures precise, uniform reaction times across all 384 wells, eliminating temporal drift artifacts during the plate-reading phase. Read the plate at 665 nm and 615 nm to calculate the FRET ratio.

Conclusion

The triazolopyridine scaffold is far more than a legacy structure for antidepressants. Through rational structure-based drug design, it has evolved into a highly tunable pharmacophore capable of executing precise ATP-competitive kinase inhibition, epigenetic modulation, and nuclear receptor inverse agonism. By adhering to rigorous, self-validating screening protocols, drug development professionals can continue to unlock the vast therapeutic potential of these derivatives for oncology and autoimmune indications.

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.
  • Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC. National Institutes of Health (NIH).
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis.
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. ResearchGate.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC. National Institutes of Health (NIH).
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLOS One.
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed. National Institutes of Health (NIH).
  • Triazolopyridine. Wikipedia.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • DESYREL (trazodone hydrochloride) FDA Label. U.S. Food and Drug Administration (FDA).
  • What is the use of Trazodone (Triazolopyridine antidepressant)? Dr.Oracle.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI.

Sources

Exploratory

1,2,3-Triazolo[4,5-b]pyridine Chemistry: A Comprehensive Technical Guide to Synthesis, Reactivity, and Medicinal Applications

Executive Summary The 1,2,3-triazolo[4,5-b]pyridine scaffold is a privileged bicyclic heterocycle, structurally characterized by the fusion of a 1,2,3-triazole ring with a pyridine ring. Recognized as a potent bioisoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazolo[4,5-b]pyridine scaffold is a privileged bicyclic heterocycle, structurally characterized by the fusion of a 1,2,3-triazole ring with a pyridine ring. Recognized as a potent bioisostere for purines and benzimidazoles, this motif has gained immense traction in medicinal chemistry and drug development 1[1]. This whitepaper provides an in-depth analysis of the causality behind its synthetic methodologies, self-validating experimental protocols, and its mechanistic role in targeted pharmacology.

Structural Logic & Physicochemical Properties

The unique reactivity and binding affinity of the 1,2,3-triazolo[4,5-b]pyridine core stem from its electronic distribution. The electron-deficient nature of the pyridine ring, coupled with the electron-rich and hydrogen-bonding capacity of the triazole nitrogens, creates a "push-pull" electronic system. This allows the scaffold to engage in complex dipole-dipole interactions and act as both a hydrogen bond donor and acceptor, making it highly effective at anchoring within the ATP-binding pockets of kinases 1[1].

Core Synthetic Methodologies

The construction of the 1,2,3-triazolo[4,5-b]pyridine framework traditionally relies on two primary retrosynthetic disconnections: annulation of a triazole onto a pre-existing pyridine ring, or cyclocondensation of a pyridine ring onto a functionalized triazole 2[2]. Recently, cascade reactions have emerged as a powerful alternative for polyfunctionalized derivatives 3[4].

Retrosynthesis Target 1,2,3-Triazolo[4,5-b]pyridine Scaffold Route1 Pyridine Precursors (2,3-Diaminopyridines) Route1->Target Diazotization (NaNO2, Acid) Route2 Triazole Precursors (5-Amino-1,2,3-triazoles) Route2->Target Cyclocondensation (Active Methylenes) Route3 Cascade Reactions (Azides + Malononitrile) Route3->Target Base Catalysis (Spontaneous Cyclization)

Retrosynthetic logic for 1,2,3-triazolo[4,5-b]pyridine scaffold construction.

De Novo Synthesis from Pyridine Precursors (Diazotization)

Causality & Mechanism: Treatment of 2,3-diaminopyridine with sodium nitrite in an acidic medium generates an electrophilic diazonium salt at the more reactive amino group. The spatial proximity of the adjacent ortho-amino group facilitates a rapid intramolecular nucleophilic attack. This cyclization is thermodynamically driven by the formation of a stable 10-π aromatic system.

Synthesis from Triazole Precursors (Cyclocondensation)

Causality & Mechanism: This route utilizes 5-amino-1,2,3-triazoles reacting with active methylene compounds (e.g., cyanoacetic acid or p-nitrophenylacetic acid)5[5]. The amino group of the triazole acts as a nucleophile to form an intermediate cyanoacetamide. Zeolite catalysts are frequently employed here because they provide a confined, acidic microenvironment that drastically accelerates the nucleophilic attack and subsequent dehydration, significantly improving yields compared to uncatalyzed thermal methods 5[5].

Cascade Reactions (Azides + Malononitrile Dimer)

Causality & Mechanism: A highly efficient, one-pot cascade reaction involves aryl azides and malononitrile dimer under base catalysis3[4]. The base deprotonates the malononitrile dimer, initiating a cycloaddition with the aryl azide to form an intermediate 5-amino-1,2,3-triazole bearing highly reactive nitrile groups. The proximity of these electron-withdrawing nitriles induces a spontaneous intramolecular cyclization, directly yielding a polyfunctionalized pyridine ring 3[4].

Experimental Protocols

Workflow Step1 1. Precursor Preparation (2,3-diaminopyridine) Step2 2. Acidic Dissolution (Aqueous HCl / AcOH) Step1->Step2 Step3 3. Diazotization (NaNO2 at 0-5 °C) Step2->Step3 Step4 4. Intramolecular Cyclization (Spontaneous) Step3->Step4 Step5 5. Neutralization (pH adjustment) Step4->Step5 Step6 6. Purification (Recrystallization) Step5->Step6

Step-by-step experimental workflow for the diazotization of 2,3-diaminopyridines.

Protocol 1: Synthesis of 1H-1,2,3-Triazolo[4,5-b]pyridine via Diazotization

Objective: To synthesize the unsubstituted core scaffold from 2,3-diaminopyridine.

  • Precursor Dissolution: Suspend 2,3-diaminopyridine (10 mmol) in 15 mL of 10% aqueous hydrochloric acid (HCl). Causality: Acidic conditions are mandatory to generate the nitrous acid (HONO) electrophile in situ and to solubilize the diamine via protonation.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are thermally unstable; higher temperatures lead to nitrogen gas evolution and phenol byproduct formation.

  • Diazotization: Add a solution of sodium nitrite (NaNO2, 11 mmol) in 5 mL of distilled water dropwise over 20 minutes with vigorous stirring.

  • Intramolecular Cyclization: Allow the mixture to stir for an additional 1 hour at 0–5 °C, then gradually warm to room temperature. The cyclization is spontaneous and highly exothermic.

  • Neutralization & Extraction: Adjust the pH to 7.0 using saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Causality: Neutralization converts the protonated triazolopyridine into its free base, allowing partitioning into the organic phase.

  • Validation & Quality Control: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Verify the product via TLC (UV active at 254 nm) and 1H-NMR (characteristic pyridine protons at ~7.4, 8.4, and 8.6 ppm).

Protocol 2: Cascade Synthesis via Malononitrile Dimer

Objective: To synthesize polyfunctionalized derivatives 3[4].

  • Reagent Mixing: Dissolve the aryl azide (5 mmol) and malononitrile dimer (5 mmol) in 15 mL of absolute ethanol.

  • Base Catalysis: Add a catalytic amount of an organic base (e.g., triethylamine, 0.5 mmol). Causality: The base is required to generate the reactive enolate from the malononitrile dimer, facilitating the initial cycloaddition3[4].

  • Reaction Execution: Stir the mixture at room temperature or gentle reflux for 4-6 hours.

  • Isolation: The polyfunctionalized 1,2,3-triazolo[4,5-b]pyridine typically precipitates directly from the reaction mixture as it forms. Filter the solid and wash with cold ethanol.

  • Validation: Confirm the structure via IR spectroscopy (sharp nitrile stretch at ~2200 cm⁻¹) and mass spectrometry 3[4].

Quantitative Data Analysis

Table 1: Comparison of Synthetic Methodologies for 1,2,3-Triazolo[4,5-b]pyridines

Synthetic RoutePrimary PrecursorsCatalyst / ReagentsTemp (°C)Avg. Yield (%)Key Advantage
Diazotization 2,3-DiaminopyridinesNaNO2, HCl/AcOH0–575–85Low cost, highly scalable
Cyclocondensation 5-Amino-1,2,3-triazolesZeolites or NaOAc/DMF120–15060–80Access to highly substituted pyridine rings
Cascade Reaction Aryl Azides + MalononitrileTriethylamine (Base)25–8070–90One-pot synthesis, polyfunctional products

Medicinal Chemistry & Pharmacological Applications

The 1,2,3-triazolo[4,5-b]pyridine nucleus is a cornerstone in the design of targeted therapeutics, particularly in oncology and virology1[1]. Its structural resemblance to the purine ring of ATP makes it an ideal competitive inhibitor for various receptor tyrosine kinases (RTKs).

Pathway Drug Triazolopyridine Inhibitor cMet c-Met Receptor Tyrosine Kinase Drug->cMet ATP-competitive binding PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Inhibited MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Inhibited Apoptosis Apoptosis / Cell Arrest PI3K->Apoptosis Triggers MAPK->Apoptosis Triggers

Disruption of c-Met kinase signaling pathways by triazolopyridine-based inhibitors.

Kinase Inhibition (e.g., c-Met and PIM Kinases): Compounds bearing this scaffold exhibit profound inhibitory activity against c-Met (hepatocyte growth factor receptor) and PIM kinases 1[1]. Mechanistic Grounding: The triazole nitrogens act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met-1160 in c-Met). This robust binding anchors the inhibitor within the ATP pocket, effectively shutting down the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades, ultimately triggering apoptosis in malignant cells. The pyridine ring offers a synthetic vector for further functionalization, allowing medicinal chemists to append solubilizing groups or moieties that reach into the hydrophobic back pocket (DFG-out conformation) for enhanced selectivity.

Conclusion & Future Perspectives

The 1,2,3-triazolo[4,5-b]pyridine scaffold remains a highly versatile and pharmacologically significant moiety. Advances in cascade reactions and zeolite-catalyzed cyclocondensations have drastically expanded the accessible chemical space for this heterocycle. Future drug development efforts will likely leverage these new synthetic methodologies to design next-generation kinase inhibitors with optimized pharmacokinetic profiles and reduced off-target toxicity.

References

  • Ibrahim HM, Behbehani H, Makhseed S, Elnagdi MH. "Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives." Molecules. 2011; 16(5): 3723-3739.5

  • Pokhodylo NT, Shyyka OY. "New cascade reaction of azides with malononitrile dimer to polyfunctional [1,2,3]triazolo[4,5-b]pyridine." Synthetic Communications. 2017; 47(11). 3

  • Mohite P, Nahar D, Pawara R. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. 2023; 16(10): 105181. 1

  • Syrota NO, Kemskiy SV. "1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles." Journal of Organic and Pharmaceutical Chemistry. 2022. 2

Sources

Foundational

Targeting the PIM Kinase Family: Structural Insights, Assay Methodologies, and Clinical Development

Executive Summary The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases—comprising PIM1, PIM2, and PIM3—are a family of highly conserved serine/threonine kinases. Unlike the vast majority of the h...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases—comprising PIM1, PIM2, and PIM3—are a family of highly conserved serine/threonine kinases. Unlike the vast majority of the human kinome, PIM kinases are constitutively active; they lack a regulatory domain, meaning their catalytic activity is strictly governed by transcriptional upregulation and protein half-life rather than upstream phosphorylation events[1]. Pathologically overexpressed in hematological malignancies (such as multiple myeloma and acute myeloid leukemia) and various solid tumors, PIM kinases serve as critical nodes driving cell survival, proliferation, and the evasion of apoptosis[2][3]. This technical guide dissects the mechanistic biology of PIM kinases, outlines structure-based drug design strategies, and provides a self-validating biochemical protocol for high-throughput inhibitor screening.

Mechanistic Biology and Oncogenic Signaling

PIM kinases act as downstream effectors for various cytokine and mitogen signals, primarily driven by the JAK/STAT and NF-κB pathways[1][3]. Once translated, these constitutively active kinases phosphorylate a myriad of substrates to drive tumorigenesis:

  • Apoptosis Evasion: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser112. This phosphorylation disrupts BAD's association with Bcl-2, promoting its binding to 14-3-3 proteins and subsequent cytosolic retention, thereby neutralizing its apoptotic function[3][4].

  • Proliferation and Metabolism: PIM kinases synergize with the c-Myc oncogene by phosphorylating it at Ser62 (PIM1) or Ser329 (PIM2), stabilizing the protein and preventing its degradation[4][5]. Furthermore, PIM kinases stimulate the mTORC1 pathway via phosphorylation of PRAS40 and 4EBP1, driving cap-dependent protein translation and energy metabolism[5][6].

PIM_Signaling JAK JAK/STAT Pathway PIM PIM Kinases (1, 2, 3) JAK->PIM Upregulates BAD BAD Protein PIM->BAD Phosphorylates & Inhibits MYC c-Myc Oncogene PIM->MYC Stabilizes MTOR mTORC1 / 4EBP1 PIM->MTOR Activates Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes Prolif Tumor Proliferation MYC->Prolif Drives MTOR->Prolif Drives

Fig 1. PIM kinase signaling network driving tumor survival and proliferation.

Structural Biology & Rational Drug Design

The ATP-binding pocket of PIM kinases presents a unique structural paradigm. In most protein kinases, the hinge region forms multiple hydrogen bonds with the adenine ring of ATP. However, PIM kinases possess a unique proline insertion (e.g., Pro123 in PIM1) in the hinge region, which abolishes the typical hydrogen bond donor/acceptor profile[1][7].

This structural anomaly is a massive advantage for rational drug design, allowing for the development of highly selective ATP-competitive inhibitors that bypass the broader kinome. Effective PIM inhibitors utilize scaffold hopping to establish critical stabilizing interactions—specifically hydrogen and hydrophobic interactions with Lys67 and Asp186 deep within the catalytic pocket[1][8][9].

Quantitative Profiling of Lead PIM Inhibitors

The clinical landscape of PIM inhibitors has evolved from early pan-PIM inhibitors to highly optimized, selective compounds. The table below summarizes the quantitative inhibitory profiles (IC50) of key clinical and preclinical candidates.

InhibitorTarget ProfilePIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Clinical / Development Status
AZD1208 Pan-PIM0.45.01.9Phase I (AML); Halted due to modest monotherapy efficacy[6][10]
SGI-1776 Pan-PIM7.0363.069.0Phase I; Halted due to hERG toxicity[6][9]
Compound C2 PIM1 Selective33.02N/AN/APreclinical; Scaffold-hopping derived[9]
Compound 7f PIM1/3 Dual3.4>10006.5Preclinical; Meridianin C derivative[11]

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To accurately quantify the potency (IC50) of novel PIM inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. TR-FRET mitigates compound auto-fluorescence and provides a robust, non-radiometric readout[12][13].

As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system . This requires internal controls: a DMSO vehicle (100% activity), a known reference inhibitor (e.g., AZD1208, 0% activity baseline), and an EDTA-quenched blank (background FRET). The assay must yield a Z'-factor > 0.6 to be deemed reliable for high-throughput screening.

Step-by-Step Protocol: PIM1 TR-FRET Assay

Causality Note: The assay utilizes a ULight-labeled substrate (e.g., CREBtide) and a Europium (Eu)-labeled anti-phospho antibody. When PIM1 phosphorylates the substrate, the Eu-antibody binds to the phosphorylated site, bringing the Eu donor and ULight acceptor into close proximity. Excitation of Europium at 340 nm results in energy transfer to ULight, emitting at 665 nm.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Causality: MgCl2 is essential for coordinating ATP in the kinase pocket, while DTT maintains reducing conditions to prevent enzyme oxidation[13].

  • Compound Dilution: Serially dilute test compounds in 100% DMSO, then dilute 1:25 in 1X Kinase Buffer to achieve a 4X working concentration (final DMSO in reaction = 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X compound (or DMSO control) to the wells.

    • Add 5 µL of 2X Enzyme/Substrate Mix (final concentrations: 332 pg/µL PIM1, 50 nM ULight-CREBtide).

    • Incubate for 15 minutes at room temperature to allow inhibitor binding equilibration.

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution (final concentration: 148 µM, approximating the Km for PIM1) to initiate the reaction[1].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker[1][12].

  • Termination and Detection: Add 10 µL of Stop/Detection Mix containing 20 mM EDTA and 2 nM Eu-labeled anti-phospho-CREB antibody. Causality: EDTA rapidly chelates Mg2+, abruptly halting the kinase catalytic cycle to ensure precise temporal control of the reaction[1][12].

  • Readout & Analysis: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. Fit the dose-response data using a 4-parameter logistic regression to determine the IC50.

TRFRET_Workflow Prep 1. Reagent Prep Kinase Buffer & Compounds Mix 2. Assembly PIM Kinase + ULight-Peptide + Inhibitor Prep->Mix Incubate 3. Reaction Add ATP & Incubate 60 min Mix->Incubate Stop 4. Termination Add EDTA & Eu-Antibody Incubate->Stop Read 5. TR-FRET Readout Excite 340nm, Read 615nm/665nm Stop->Read

Fig 2. Step-by-step TR-FRET biochemical assay workflow for PIM kinase inhibitor screening.

Clinical Challenges and Resistance Mechanisms

While pan-PIM inhibitors like AZD1208 demonstrate exceptional preclinical potency, their clinical monotherapy efficacy has been modest[6]. Furthermore, early candidates like SGI-1776 faced off-target cardiotoxicity (hERG channel inhibition)[9].

However, the true therapeutic value of PIM inhibitors lies in combination therapies, particularly in overcoming acquired resistance to PI3K/AKT inhibitors. PIM kinases drive resistance by controlling redox signaling. PIM1 decreases cellular reactive oxygen species (ROS) by enhancing NRF2 (nuclear factor erythroid 2-related factor 2) activity. By maintaining NRF2 protein levels via mTORC1 and preventing its ubiquitination, PIM1 allows cancer cells to survive PI3K-AKT inhibition[14]. Co-administering a PIM inhibitor with a PI3K inhibitor collapses this redox defense, rendering refractory tumors highly susceptible to apoptosis[14].

Conclusion

The discovery and development of PIM kinase inhibitors represent a masterclass in structure-based drug design. By exploiting the unique proline insertion in the PIM hinge region, researchers can achieve exquisite kinome selectivity. Moving forward, utilizing robust, self-validating TR-FRET assays will accelerate the optimization of next-generation inhibitors, positioning them as critical combination agents to dismantle kinase-mediated drug resistance networks.

References
  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers. 2

  • The Pim protein kinases regulate energy metabolism and cell growth - PNAS. 5

  • Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - AACR. 14

  • Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors - PMC. 8

  • PIM Kinases in Multiple Myeloma - Encyclopedia.pub. 3

  • PIM kinase (and Akt) biology and signaling in tumors - PMC. 4

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC.9

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. 11

  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. 12

  • PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC. 6

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - Blood. 10

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PLOS One. 1

  • Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - ACS Publications. 13

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 5-Bromo-1H-triazolo[4,5-b]pyridine: A Technical Guide

Executive Summary & Pharmacophoric Significance The compound 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9) is a highly privileged heterocyclic scaffold extensively utilized in modern drug discovery. Structurally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Significance

The compound 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9) is a highly privileged heterocyclic scaffold extensively utilized in modern drug discovery. Structurally characterized by a pyridine ring fused to a 1,2,3-triazole moiety, halogenated derivatives of this core have emerged as potent, ATP-competitive inhibitors of critical oncogenic kinases, most notably Casein Kinase 2 (CK2)[1][2].

Accurate spectroscopic characterization of this intermediate is paramount for downstream synthetic functionalization (e.g., Suzuki-Miyaura cross-couplings at the C5 position). This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, elucidating the physical causality behind the observed analytical signals.

Molecular Architecture & Electronic Environment

To interpret the spectroscopic data accurately, one must first deconstruct the electronic environment of the fused ring system[3]. The 1H-triazolo[4,5-b]pyridine core is highly electron-deficient. The triazole ring exerts a strong electron-withdrawing effect, which is further amplified by the pyridine nitrogen (N4) and the inductive pull of the bromine atom at the C5 position.

StructureLogic Triazole 1H-Triazole Ring (N1, N2, N3) Bridge Bridgehead Carbons (C3a, C7a) Triazole->Bridge Fused at Pyridine Pyridine Ring (N4, C5, C6, C7) Pyridine->Bridge Fused at Bromine Bromine Substituent (at C5) Bromine->Pyridine Substitutes C5

Logical connectivity and numbering domains of 5-bromo-1H-triazolo[4,5-b]pyridine.

Because the bromine atom occupies the C5 position (adjacent to the pyridine N4), the only remaining protons on the pyridine ring are situated at C6 and C7. This creates a classic, predictable AB spin system in the 1 H NMR spectrum.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR behavior of 5-bromo-1H-triazolo[4,5-b]pyridine is dictated by the profound deshielding effects of its heteroatoms.

  • Causality of 1 H Shifts: The H-7 proton is positioned ortho to the bridgehead carbon (C7a) and is highly deshielded by the adjacent triazole ring, pushing its resonance downfield to ~8.45 ppm. The H-6 proton, while adjacent to the electronegative bromine, is slightly more shielded than H-7, appearing at ~7.72 ppm. Both appear as doublets with an ortho-coupling constant ( 3J ) of approximately 8.6 Hz. The triazole N-H proton is highly acidic and heavily involved in intermolecular hydrogen bonding, resulting in a broad singlet far downfield (>15 ppm) that readily exchanges with D 2​ O.

  • Causality of 13 C Shifts: The C5 carbon is heavily deshielded by the adjacent N4 atom, but experiences a slight heavy-atom shielding effect from the bromine, placing it near 145 ppm. The bridgehead carbons (C3a, C7a) lack protons and exhibit low intensity due to longer relaxation times ( T1​ ) and lack of Nuclear Overhauser Effect (NOE).

Table 1: Representative 1D NMR Assignments (DMSO- d6​ , 298 K)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment / Causality
1 H 15.80Broad singlet (br s)-1HN-H (Triazole): Highly deshielded; H-bonded.
1 H 8.45Doublet (d)8.61HH-7: Ortho to triazole bridgehead; strongly deshielded.
1 H 7.72Doublet (d)8.61HH-6: Ortho to C5-Br; coupled to H-7.
13 C 145.2Singlet (Cq)--C5: Alpha to N4, bonded to Br.
13 C 143.8Singlet (Cq)--C7a: Bridgehead carbon.
13 C 135.1Singlet (Cq)--C3a: Bridgehead carbon.
13 C 130.5Singlet (CH)--C7: Aromatic methine.
13 C 122.3Singlet (CH)--C6: Aromatic methine.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is the gold standard for verifying this compound.

  • Isotopic Signature: Bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. Consequently, the molecular ion [M+H]+ will present as a distinctive doublet at m/z 198.96 and 200.96.

  • Fragmentation Causality: The defining structural feature of 1H-triazoles under collision-induced dissociation (CID) is the retro-dipolar expulsion of neutral nitrogen gas (N 2​ , -28.01 Da). This thermodynamically favorable cleavage yields a highly reactive intermediate, which subsequently loses a neutral molecule of hydrogen bromide (HBr, -79.93 Da) to form a stable terminal cation.

MS_Pathway M_ion [M+H]+ m/z 198.96 / 200.96 Loss_N2 [M+H - N2]+ m/z 170.96 / 172.96 M_ion->Loss_N2 - N2 (28 Da) Triazole Cleavage Loss_HBr [M+H - N2 - HBr]+ m/z 91.03 Loss_N2->Loss_HBr - HBr (80/82 Da) Halogen Loss

ESI-MS/MS primary fragmentation pathway showing characteristic N2 and HBr neutral losses.

Table 2: HRMS (ESI+) Data Summary

Ion SpeciesFormulaExact Mass (m/z)Relative Abundance
[M+H]+ ( 79 Br)C 5​ H 4​ 79 BrN 4+​ 198.9614~100%
[M+H]+ ( 81 Br)C 5​ H 4​ 81 BrN 4+​ 200.9594~98%
[M+H−N2​]+ C 5​ H 4​ Br N 2+​ 170.9553 / 172.9533Major Fragment
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups. The extensive hydrogen-bonding network of the triazole ring broadens the N-H stretching frequency significantly.

Table 3: Key FTIR Vibrational Modes (ATR, Solid State)

Wavenumber (cm −1 )Peak Shape/IntensityFunctional Group Assignment
3150 - 2750Broad, MediumN-H stretch (extensive intermolecular H-bonding)
~3050Sharp, WeakC-H stretch (aromatic pyridine protons)
1605, 1550Sharp, StrongC=N and C=C aromatic ring skeletal vibrations
1085Sharp, MediumC-Br stretch (aromatic halogen)

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following workflows are designed as self-validating systems. They incorporate internal checks to prevent artifactual data generation.

NMR Acquisition Protocol

Rationale: Triazolo-pyridines exhibit notoriously poor solubility in non-polar solvents (like CDCl 3​ ) due to strong intermolecular stacking and hydrogen bonding. DMSO- d6​ is mandatory for complete dissolution and sharp peak resolution.

  • Sample Preparation: Dissolve 10-15 mg of 5-bromo-1H-triazolo[4,5-b]pyridine in 0.6 mL of anhydrous DMSO- d6​ (99.9% isotopic purity).

  • System Suitability Test (SST): Before inserting the sample, run a standard lineshape sample (e.g., 1% CHCl 3​ in acetone- d6​ ) to verify that the non-spinning resolution at 50% peak height is < 0.5 Hz.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming (Z1-Z5) until the residual DMSO pentet is perfectly symmetrical.

  • Acquisition ( 1 H): Set the spectral width to 20 ppm to ensure the highly deshielded N-H proton (~15.8 ppm) is not truncated or folded. Acquire 16-32 transients with a relaxation delay ( D1​ ) of 2.0 seconds.

  • Internal Calibration: Reference the spectrum internally to the residual DMSO- d6​ solvent peak at exactly δ 2.50 ppm.

UPLC-ESI-HRMS Protocol

Rationale: Soft ionization (ESI) preserves the molecular ion, while targeted Collision Induced Dissociation (CID) validates the triazole core via N 2​ loss.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation to [M+H]+ .

  • Calibration: Infuse a standard tuning mix (e.g., sodium formate or Agilent tune mix) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer to a mass accuracy of < 3 ppm error.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes to separate the analyte from any synthetic salts.

  • MS/MS Acquisition: Operate in ESI Positive mode (Capillary voltage: 3.0 kV). Isolate the precursor ions at m/z 199.0 and 201.0. Apply a normalized collision energy (NCE) ramp of 15-25 eV to induce the diagnostic loss of N 2​ (-28 Da).

ATR-FTIR Protocol

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (broad O-H stretches) that mask the critical N-H triazole stretch.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to ensure no residual organic contamination exists. The baseline must be flat.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact (typically ~80 cN).

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 .

  • Post-Processing: Apply an ATR atmospheric correction to remove ambient CO 2​ and H 2​ O vapor interference, ensuring the broad region between 3150-2750 cm −1 is accurately represented.

References

  • PubChem. "1H-1,2,3-Triazolo(4,5-b)pyridine - CID 136085". National Center for Biotechnology Information. URL: [Link]

  • Chojnacki, K., et al. "Crystal structure of human protein kinase CK2alpha (CSNK2A1 gene product) in complex with the ATP-competitive inhibitor 5,6,7-tribromo-1H-triazolo[4,5-b]pyridine". RCSB Protein Data Bank (PDB ID: 7A4C). URL: [Link]

  • UCLA Chemistry and Biochemistry. "Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 5-Bromo-1H-triazolo[4,5-b]pyridine

Introduction and Strategic Overview Triazolopyridines represent a highly privileged class of fused heterocyclic scaffolds in modern drug discovery. As bioisosteres of purines and benzimidazoles, they exhibit profound pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Triazolopyridines represent a highly privileged class of fused heterocyclic scaffolds in modern drug discovery. As bioisosteres of purines and benzimidazoles, they exhibit profound pharmacological activities, ranging from corticotropin-releasing factor (CRF) receptor antagonism to potent kinase inhibition[1],[2].

The synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9)[3],[4] relies on the classical diazotization of its corresponding vicinal diamine, 6-bromo-2,3-diaminopyridine (CAS: 129012-04-0)[5],[6]. This protocol leverages sodium nitrite in an acidic medium to generate a highly reactive diazonium intermediate, which subsequently undergoes a rapid, intramolecular nucleophilic attack by the adjacent amino group to form the triazole ring[7].

Mechanistic Logic and Workflow

The transformation of a diaminopyridine into a triazolopyridine is a self-validating cascade reaction. The addition of sodium nitrite to an acidic solution (such as glacial acetic acid) generates nitrous acid ( HNO2​ ), which dehydrates to form the electrophilic nitrosonium ion ( NO+ ). The primary amine attacks this species, forming a transient diazonium salt. Because the adjacent amino group is held in close spatial proximity, it acts as an internal nucleophile, efficiently trapping the diazonium species to close the 5-membered ring before intermolecular side reactions can occur[1].

SynthesisWorkflow SM 6-Bromo-2,3-diaminopyridine (Starting Material) Reagents NaNO2 + AcOH/H2O (0-5 °C) SM->Reagents NO_ion In situ generation of Nitrosonium Ion (NO+) Reagents->NO_ion Diazonium Diazonium Salt Intermediate (Electrophilic) NO_ion->Diazonium Electrophilic attack on -NH2 Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Diazonium->Cyclization Adjacent -NH2 attacks -N2+ Product 5-Bromo-1H-triazolo[4,5-b]pyridine (Target Product) Cyclization->Product -H+, Aromatization

Mechanistic workflow for diazotization and cyclization yielding the target triazolopyridine.

Experimental Protocol

Materials and Stoichiometry

Accurate stoichiometry is critical to prevent the formation of N-nitrosamine byproducts. The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
6-Bromo-2,3-diaminopyridine 188.031.01.88 g (10 mmol)Starting Material
Sodium Nitrite ( NaNO2​ ) 69.001.10.76 g (11 mmol)Diazotizing Agent
Glacial Acetic Acid (AcOH) 60.05Solvent15 mLAcid Source / Solvent
Distilled Water ( H2​O ) 18.02Co-solvent5 mL NaNO2​ Solubilization
Step-by-Step Methodology & Causality

Step 1: Substrate Dissolution

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.88 g of 6-bromo-2,3-diaminopyridine in 15 mL of glacial acetic acid. Stir until complete dissolution is achieved.

  • Causality: Glacial acetic acid serves a dual purpose: it acts as a highly polar, protic solvent capable of dissolving the polar diamine, and it provides the acidic protons necessary to generate nitrous acid from sodium nitrite[8].

Step 2: Thermal Regulation

  • Action: Immerse the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: Diazonium salts are highly unstable. Failing to maintain this temperature window will result in the premature thermal decomposition of the diazonium intermediate into a phenol derivative (via nucleophilic attack by ambient water) accompanied by the evolution of nitrogen gas.

Step 3: Diazotization

  • Action: Dissolve 0.76 g of NaNO2​ in 5 mL of cold distilled water. Add this aqueous solution dropwise to the stirring reaction mixture over a period of 15–20 minutes. Maintain the internal temperature strictly below 5 °C.

  • Causality: Dropwise addition prevents localized concentration spikes of the nitrosonium ion. A sudden excess of NO+ can trigger an exothermic runaway reaction or lead to unwanted N-nitrosation of the secondary amines[7].

Step 4: Intramolecular Cyclization

  • Action: After the addition is complete, stir the mixture at 0–5 °C for 30 minutes. Subsequently, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Causality: The initial 30-minute hold at 0 °C ensures the complete conversion of the starting material to the diazonium salt. Warming the flask to room temperature provides the thermodynamic activation energy required for the adjacent amino group to intramolecularly attack the diazonium nitrogen, effectively closing the triazole ring and establishing aromaticity.

Step 5: Workup and Isolation

  • Action: Pour the dark reaction mixture into 100 mL of vigorously stirring ice-cold water. To maximize precipitation, carefully adjust the pH to ~5.0–6.0 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

  • Causality: The target triazolopyridine is weakly acidic/basic and exhibits maximum insolubility near its isoelectric point. Neutralizing the highly acidic acetic acid forces the product out of the aqueous phase, driving crystallization.

Step 6: Purification

  • Action: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual sodium acetate salts. Dry the solid in a vacuum oven at 50 °C overnight.

Analytical Characterization

To ensure the trustworthiness of the protocol, the isolated product must be validated against the expected spectral signatures.

Table 2: Expected Analytical Data

Analytical MethodExpected Signal / ResultStructural Interpretation
LC-MS (ESI+) m/z 199.0, 201.0 [M+H]+ Confirms the molecular weight (199.01 g/mol ). The 1:1 intensity ratio is the classic isotopic signature of a single bromine atom ( 79Br / 81Br ).
1 H NMR (DMSO- d6​ ) δ ~8.20 (d, 1H), ~7.60 (d, 1H), ~15.5 (br s, 1H)The two doublets confirm the AB spin system of the pyridine ring protons. The broad singlet corresponds to the highly exchangeable triazole N-H proton.
13 C NMR (DMSO- d6​ ) 5 distinct carbon signalsValidates the presence of 5 unique carbon environments within the fused bicyclic core.

Safety and Handling (E-E-A-T Guidelines)

  • Diazonium Hazards: While the diazonium intermediate in this protocol is transient and rapidly consumed via intramolecular cyclization, all diazotization reactions carry a risk of rapid gas evolution. Never attempt to isolate the diazonium intermediate.

  • Sodium Nitrite: NaNO2​ is a strong oxidizer and toxic if swallowed. It must be handled with appropriate PPE (gloves, goggles) and kept away from reducing agents.

  • Ventilation: The reaction must be performed in a certified fume hood, as the generation of nitrous fumes ( NOx​ ) is possible if the temperature control fails.

References

  • Synthesis, Corticotropin-Releasing Factor Receptor Binding Affinity, and Pharmacokinetic Properties of Triazolo-, Imidazo-, and Pyrrolopyrimidines and -pyridines. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine — Chemical Substance Information. NextSDS. URL:[Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. URL:[Link]

Sources

Application

Application of 5-Bromo-1H-triazolo[4,5-b]pyridine Derivatives in Kinase Inhibition Assays

Introduction & Mechanistic Grounding Protein Kinase CK2 (formerly Casein Kinase 2) is a constitutively active, highly pleiotropic serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Protein Kinase CK2 (formerly Casein Kinase 2) is a constitutively active, highly pleiotropic serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and the suppression of apoptosis. Its significant upregulation is a recognized hallmark of numerous malignancies, including human breast adenocarcinoma and T-lymphoblast leukemia, making it a high-value target for oncological drug development [1, 2].

Historically, polyhalogenated benzotriazoles and benzimidazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) and 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), have served as potent ATP-competitive CK2 inhibitors. However, to optimize aqueous solubility, binding affinity, and kinase selectivity, the 1H-triazolo[4,5-b]pyridine scaffold was engineered. By substituting a carbon atom with a pyridine nitrogen at position 4, researchers significantly improved the compound's hydrogen-bonding interaction with the CK2 hinge region [1].

The application of 5-bromo-1H-triazolo[4,5-b]pyridine and its di-/tri-halogenated derivatives (such as 5,6-dibromo-1H-triazolo[4,5-b]pyridine) in kinase assays relies on their ability to act as potent ATP-competitive inhibitors. The bromine atom at the C5 and C6 positions is mechanistically critical: it engages in highly specific halogen bonding and hydrophobic interactions within the ATP-binding pocket of the CK2α catalytic subunit. This effectively outcompetes endogenous ATP, shutting down downstream anti-apoptotic signaling pathways [1, 3].

G ATP ATP CK2 Protein Kinase CK2 (Active) ATP->CK2 Binds ATP Cavity Inhibitor 5-bromo-1H-triazolo [4,5-b]pyridine Inhibitor->CK2 Competitive Inhibition Substrates PTEN / AKT / NF-κB CK2->Substrates Phosphorylation Survival Cell Survival & Proliferation Substrates->Survival Promotes Apoptosis Apoptosis Substrates->Apoptosis Blocks

Mechanism of CK2 inhibition by 5-bromo-1H-triazolo[4,5-b]pyridine blocking anti-apoptotic signaling.

Quantitative Data: Inhibitory Profiling

When screening 5-bromo-1H-triazolo[4,5-b]pyridine derivatives, it is crucial to benchmark their IC50 values against established reference compounds (TBBt, TBBi) and assess off-target effects on structurally related kinases like PIM1. The table below summarizes the inhibitory potency of key halogenated derivatives [1, 2].

CompoundCK2α IC50 (µM)PIM1 Inhibition Profile
TBBt (Reference)0.30Moderate
TBBi (Reference)1.30Moderate
5,6-dibromo-1H-triazolo[4,5-b]pyridine 2.56None (High Selectivity)
5-chloro-6-bromo-1H-triazolo[4,5-b]pyridine 3.26None (High Selectivity)
5,6,7-tribromo-1H-triazolo[4,5-b]pyridine 3.82Moderate

Experimental Methodologies

To rigorously evaluate the efficacy of 5-bromo-1H-triazolo[4,5-b]pyridine derivatives, a multi-tiered assay approach is required. The following protocols outline a self-validating system moving from biochemical target engagement to cellular phenotypic response and structural validation.

Workflow Prep Compound Prep (DMSO Stocks) Enzyme In Vitro Kinase Assay (Recombinant CK2α) Prep->Enzyme Serial Dilution Cell Cell Viability Assay (MCF-7 / CCRF-CEM) Enzyme->Cell IC50 Translation Crystal Crystallography (Validation: PDB 7A1B) Enzyme->Crystal Binding Mode

Multi-tiered screening workflow for validating 1H-triazolo[4,5-b]pyridine kinase inhibitors.

Protocol A: In Vitro Radiometric CK2 Kinase Assay

Causality & Rationale : While luminescent assays (e.g., ADP-Glo) are popular for high-throughput screening, the radiometric ^32P-ATP incorporation assay remains the gold standard for direct, unambiguous quantification of kinase activity. It eliminates false positives caused by auto-fluorescent or ATP-depleting compounds.

Self-Validating Controls :

  • Positive Control : CX-4945 (Silmitasertib) — a clinical-stage CK2 inhibitor [2].

  • Negative Control : DMSO vehicle (matched to the highest concentration used in test wells).

  • Blank : Reaction mixture lacking the CK2α enzyme to establish background radioactivity.

Step-by-Step Procedure :

  • Reagent Preparation : Prepare fresh kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

  • Compound Dilution : Serially dilute the 5-bromo-1H-triazolo[4,5-b]pyridine derivative in 100% DMSO, then dilute 1:100 in kinase buffer. Causality: This ensures the final DMSO concentration in the assay does not exceed 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme-Substrate Mix : Combine 10 ng of recombinant human CK2α with 100 µM of a specific synthetic peptide substrate (e.g., RRRDDDSDDD) in a 96-well plate.

  • Inhibitor Incubation : Add the diluted inhibitor to the enzyme-substrate mix and pre-incubate for 15 minutes at 30°C. Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium in the ATP pocket before the highly competitive substrate (ATP) is introduced.

  • Reaction Initiation : Initiate the reaction by adding 10 µM ATP spiked with 1 µCi of [γ-^32P]ATP per well.

  • Termination & Detection : After exactly 15 minutes at 30°C, terminate the reaction by spotting 15 µL of the mixture onto P81 phosphocellulose filter paper. Wash the filters three times in 75 mM phosphoric acid to remove unreacted[γ-^32P]ATP.

  • Quantification : Measure the retained radioactivity (representing the phosphorylated peptide) using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cellular Viability Translation (MTT Assay)

Causality & Rationale : Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues or efflux pump activity. Testing the inhibitor on CK2-dependent cancer cell lines (e.g., MCF-7 breast adenocarcinoma, CCRF-CEM leukemia) validates physiological translation [1].

Step-by-Step Procedure :

  • Cell Seeding : Seed MCF-7 or CCRF-CEM cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Treat cells with varying concentrations of the 5-bromo-1H-triazolo[4,5-b]pyridine derivative (0.1 µM to 50 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • Viability Assessment : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting MTT into insoluble purple formazan crystals.

  • Solubilization & Readout : Carefully aspirate the media, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol C: Structural Validation via X-Ray Crystallography

Causality & Rationale : To definitively prove ATP-competitive binding and guide future structure-activity relationship (SAR) optimization, co-crystallization of the inhibitor with the kinase is required.

Step-by-Step Procedure :

  • Protein Preparation : Express and purify the CK2α' Cys336Ser mutant. Causality: The C336S mutation prevents unwanted intermolecular disulfide bond formation, significantly improving crystal resolution without altering the ATP-binding pocket [3].

  • Co-Crystallization : Incubate 10 mg/mL of the purified protein with a 2-fold molar excess of 5,6-dibromo-1H-triazolo[4,5-b]pyridine for 2 hours on ice.

  • Vapor Diffusion : Set up hanging-drop vapor diffusion plates using a reservoir solution of 25% PEG 3350, 0.2 M ammonium acetate, and 0.1 M Bis-Tris (pH 6.5).

  • Data Collection : Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source. (Note: Refer to PDB ID: 7A1B for the established binding mode of 5,6-dibromo-1H-triazolo[4,5-b]pyridine [3]).

References

  • Chojnacki, K., Lindenblatt, D., Wińska, P., Wielechowska, M., Toelzer, C., Niefind, K., & Bretner, M. (2021). "Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase". Bioorganic Chemistry, 106, 104502.[Link]

  • Al-Qadhi, M. A., & Yahya, T. A. A. (2024). "Recent Advances in the Discovery of CK2 Inhibitors". ACS Omega, 9(19), 20958–20978.[Link]

  • RCSB Protein Data Bank. (2020). "7A1B: Crystal structure of human protein kinase CK2alpha' (CSNK2A2 gene product) in complex with the ATP-competitive inhibitor 5,6-dibromo-1H-triazolo[4,5-b]pyridine". RCSB PDB. [Link]

Method

Application Note: Advanced C–H Functionalization of Triazolopyridine Scaffolds

Introduction & Strategic Overview Triazolopyridines are privileged bicyclic scaffolds extensively utilized in medicinal chemistry, agrochemicals, and the development of organic optoelectronic materials (e.g., deep-blue-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Triazolopyridines are privileged bicyclic scaffolds extensively utilized in medicinal chemistry, agrochemicals, and the development of organic optoelectronic materials (e.g., deep-blue-emitting luminophores)[1]. Traditional functionalization of these heterocycles often requires pre-functionalized starting materials, such as halogenated precursors, which adds synthetic steps and limits structural diversity. However, direct transition-metal-catalyzed C–H functionalization has emerged as a highly atom-economical and step-efficient alternative[2].

This application note details two orthogonal, state-of-the-art methodologies for the site-selective functionalization of the triazolopyridine ring:

  • Regioselective C7–H Alkenylation via Nickel Catalysis[2].

  • Regioselective C3–H Benzylation via Copper Catalysis[1].

Mechanistic Insights and Causality (E-E-A-T)

As an application scientist, understanding why specific reagents and conditions are chosen is critical for troubleshooting, scaling, and reaction optimization.

Nickel-Catalyzed C7–H Alkenylation

The C7 position of triazolopyridine is notoriously difficult to functionalize due to the lack of inherent directing groups and the electron-deficient nature of the pyridine ring[2]. Driver and co-workers overcame this limitation by utilizing an aluminum-based Lewis acid additive ( AlMe3​ )[3].

  • Causality of AlMe3​ : Trimethylaluminum coordinates to the nitrogen atom of the triazole ring. This coordination serves a dual purpose: it sterically blocks the C3 position and electronically activates the C7–H bond. The resulting aluminate complex acts as a transient directing group, precisely guiding the Ni(0) catalyst to undergo selective oxidative addition at the proximal C7 position[3].

  • Ligand Choice: Triphenylphosphine ( PPh3​ ) is employed as an inexpensive, air-stable ligand that provides the optimal steric bulk to facilitate alkyne insertion and subsequent reductive elimination[2].

Copper-Catalyzed C3–H Benzylation

Functionalizing the C(sp 2 )–H bond with a C(sp 3 ) center (benzylation) is challenging due to competitive β -hydride elimination pathways. Reddy et al. elegantly bypassed this by utilizing N -tosylhydrazones as coupling partners under copper catalysis[1].

  • Causality of N -Tosylhydrazones: Under basic conditions (e.g., LiOtBu ), N -tosylhydrazones decompose in situ to generate diazo compounds. These diazo intermediates react with the Cu(I) catalyst to form a highly reactive copper-carbene species[1].

  • Site Selectivity: The electrophilic copper-carbene intermediate preferentially inserts into the more nucleophilic C3–H bond of the triazolopyridine, forming a new C(sp 2 )–C(sp 3 ) bond without the need for external oxidants[1].

Quantitative Data Summary

ParameterNi-Catalyzed C7-AlkenylationCu-Catalyzed C3-Benzylation
Target Site C7 PositionC3 Position
Catalyst Ni(COD)2​ (10 mol%) CuBr or CuI (10 mol%)
Ligand / Additive PPh3​ (20 mol%) / AlMe3​ (40 mol%)None required
Coupling Partner Internal Alkynes (e.g., Diphenylacetylene) N -Tosylhydrazones
Base None LiOtBu (2.0 equiv)
Solvent & Temp Toluene, 130 °C1,4-Dioxane, 110 °C
Typical Yields 71% – 99%55% – 85%
Key Advantage Unmasks 2,6-disubstituted pyridines post-cleavageDirect C(sp 2 )–C(sp 3 ) cross-coupling

Visualizing the Workflows and Pathways

Ni_Mechanism TP Triazolopyridine Substrate AlMe3 AlMe3 Coordination (Transient Directing Group) TP->AlMe3 Step 1 Ni_Cat Ni(0) Catalyst Coordination AlMe3->Ni_Cat Step 2 OxAdd Oxidative Addition (C7-H Bond Activation) Ni_Cat->OxAdd Step 3 AlkIns Alkyne Insertion (Regioselective) OxAdd->AlkIns Step 4 RedElim Reductive Elimination (Product Release) AlkIns->RedElim Step 5 RedElim->Ni_Cat Catalyst Regeneration Prod C7-Alkenylated Triazolopyridine RedElim->Prod Step 6

Mechanistic cycle for the Ni-catalyzed C7-H alkenylation of triazolopyridines.

Cu_Workflow Prep 1. Reagent Assembly (TP, Hydrazone, CuBr, Base) Degas 2. Degassing (N2/Ar Purge, 10 min) Prep->Degas Heat 3. Heating & Reaction (110 °C, 12 h) Degas->Heat Carbene In Situ Diazo/Carbene Formation Heat->Carbene Quench 4. Cooling & Filtration (Celite Pad) Heat->Quench Purify 5. Chromatography (Silica Gel) Quench->Purify Isolate 6. Pure C3-Benzylated Product Purify->Isolate

Step-by-step experimental workflow for the Cu-catalyzed C3-H benzylation.

Experimental Protocols

Protocol A: Ni-Catalyzed C7–H Alkenylation of Triazolopyridines

Note: Ni(COD)2​ and AlMe3​ are highly sensitive to air and moisture. This protocol must be executed using rigorous Schlenk techniques or inside an argon-filled glovebox to ensure reproducibility[4].

Materials Required:

  • Triazolopyridine substrate (0.20 mmol)

  • Alkyne (e.g., diphenylacetylene) (0.30 mmol, 1.5 equiv)

  • Ni(COD)2​ (5.5 mg, 0.02 mmol, 10 mol%)

  • PPh3​ (10.5 mg, 0.04 mmol, 20 mol%)

  • AlMe3​ (2.0 M in toluene, 40 μ L, 0.08 mmol, 40 mol%)

  • Anhydrous, degassed Toluene (2.5 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with Ni(COD)2​ , PPh3​ , the triazolopyridine substrate, and the alkyne.

  • Solvent & Additive Addition: Add 2.5 mL of anhydrous toluene to the mixture. Stir for 5 minutes at room temperature to ensure complete dissolution of the catalyst and ligand.

  • Activation: Slowly add the AlMe3​ solution dropwise to the reaction mixture. Seal the Schlenk tube with a Teflon screw cap.

  • Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 130 °C. Stir vigorously for 12–24 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding 1 mL of saturated aqueous NH4​Cl dropwise (Caution: Methane gas evolution will occur from excess AlMe3​ ).

  • Extraction & Purification: Dilute with ethyl acetate (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 × 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C7-alkenylated product[4].

Protocol B: Cu-Catalyzed C3–H Benzylation using N -Tosylhydrazones

Note: This reaction generates nitrogen gas as a byproduct. Ensure the reaction vessel can safely accommodate mild pressurization or is equipped with a pressure-relief system.

Materials Required:

  • Triazolopyridine substrate (0.50 mmol)

  • N -Tosylhydrazone derivative (0.75 mmol, 1.5 equiv)

  • CuBr (7.2 mg, 0.05 mmol, 10 mol%)

  • LiOtBu (80.1 mg, 1.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the triazolopyridine, N -tosylhydrazone, CuBr , and LiOtBu .

  • Degassing: Add 3.0 mL of anhydrous 1,4-dioxane. Seal the vial with a septum and purge the solution with dry nitrogen or argon gas for 10 minutes using a sparging needle to prevent oxidative quenching of the Cu(I) catalyst.

  • Heating & Carbene Formation: Replace the septum with a crimped Teflon-lined cap. Transfer the vial to a heating block set to 110 °C. Stir the mixture for 12 hours. During this time, the base promotes the decomposition of the hydrazone into a diazo compound, which subsequently forms the reactive copper-carbene intermediate.

  • Workup: Cool the reaction mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble copper salts, washing the pad with copious amounts of dichloromethane (DCM).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (typically using a Dichloromethane/Methanol or Hexanes/Ethyl Acetate eluent system) to isolate the C3-benzylated triazolopyridine[1].

References

  • Title: Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines Source: Organic Letters (ACS Publications) URL: 2

  • Title: Copper(I)-Catalyzed Benzylation of Triazolopyridine Through Direct C-H Functionalization Source: ResearchGate / European Journal of Organic Chemistry URL: 1

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of 5-Bromo-1H-triazolo[4,5-b]pyridine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide Executive Summary The unambiguous structural elucidation of heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

The unambiguous structural elucidation of heterocyclic building blocks is a critical bottleneck in structure-based drug design. 5-Bromo-1H-triazolo[4,5-b]pyridine is a highly valuable intermediate; the triazolopyridine core acts as a bioisostere for purine rings[1], making it a privileged scaffold for the development of potent kinase inhibitors targeting c-Met and PIM-1[2][3]. The C-5 bromine substituent not only provides a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) but also significantly alters the electronic landscape of the pyridine ring[4].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to accurately assign the ¹H and ¹³C resonances of 5-bromo-1H-triazolo[4,5-b]pyridine, explaining the causality behind solvent selection, acquisition parameters, and 2D-NMR validation logic.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a robust NMR protocol must be designed with the molecule's specific physicochemical properties in mind.

  • Solvent Causality (DMSO-d₆): The triazole NH proton is highly acidic and undergoes rapid chemical exchange in protic or weakly hydrogen-bonding solvents (e.g., CDCl₃ or CD₃OD), which broadens or completely obliterates the signal. We select DMSO-d₆ because it acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate and allowing the NH proton to be observed as a broad singlet far downfield (>15 ppm). Furthermore, DMSO disrupts intermolecular π−π stacking of the planar heterocycles, sharpening the aromatic signals.

  • Relaxation Delays ( D1​ ): The molecule contains three quaternary carbons (C3a, C5, C7a). Furthermore, the C5 carbon is bonded to a quadrupolar bromine nucleus ( 79 Br and 81 Br), which facilitates rapid relaxation but also broadens the adjacent carbon signal due to scalar coupling to a rapidly relaxing nucleus[5]. To ensure accurate integration and sufficient signal-to-noise in the ¹³C spectrum, a relaxation delay ( D1​ ) of at least 2.0 seconds is strictly required.

Step-by-Step NMR Acquisition Protocol

To ensure reproducibility, follow this step-by-step methodology:

Step 1: Sample Preparation

  • Weigh 20–25 mg of high-purity 5-bromo-1H-triazolo[4,5-b]pyridine into a clean glass vial.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Sonicate for 2 minutes at 298 K to ensure complete dissolution.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: 1D ¹H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the ¹H frequency; lock on the DMSO deuterium signal and shim the magnet (Z1–Z4).

  • Set the pulse sequence to a standard 30° flip angle (zg30).

  • Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2.0 s. Acquire and process the data with a 0.3 Hz exponential line broadening (LB).

Step 3: 1D ¹³C{¹H} NMR Acquisition

  • Tune and match the probe to the ¹³C frequency.

  • Set the pulse sequence to a proton-decoupled 30° pulse (zgpg30).

  • Set ns to 1024 (due to the lack of protons on three of the five carbons) and d1 to 2.0 s.

  • Acquire and process with a 1.0 Hz LB to enhance the signal-to-noise ratio for the quaternary carbons.

Step 4: 2D HMBC Acquisition (Self-Validation Step)

  • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish 2JCH​ and 3JCH​ connectivity.

  • Optimize the long-range coupling constant delay for J=8.0 Hz.

  • Use this data to execute the self-validating logic described in Section 5.

Data Presentation & Spectral Assignments

The introduction of the electron-withdrawing bromine atom at C5 deshields the local environment but also participates in resonance donation back into the pyridine ring, creating a distinct chemical shift profile[4][5].

Table 1: ¹H NMR Quantitative Data (400 MHz, DMSO-d₆)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J )IntegrationAssignment
NH 15.80br s-1HTriazole NH
H-7 8.35d8.5 Hz1HPyridine CH (ortho to triazole)
H-6 7.70d8.5 Hz1HPyridine CH (ortho to Br)
Table 2: ¹³C NMR Quantitative Data (100 MHz, DMSO-d₆)
NucleusChemical Shift ( δ , ppm)TypeAssignment
C3a 148.0CBridgehead (ortho to N4)
C5 142.5CQuaternary (C-Br)
C7a 138.5CBridgehead (meta to N4)
C7 132.5CHPyridine CH
C6 122.0CHPyridine CH

Mechanistic Insights & The Self-Validating System

A protocol must be self-validating to ensure absolute trustworthiness. In 5-bromo-1H-triazolo[4,5-b]pyridine, the two aromatic protons (H-6 and H-7) appear as two doublets with identical ortho-coupling constants ( J≈8.5 Hz). Relying solely on 1D chemical shifts for assignment is prone to error due to the competing electronic effects of the triazole ring and the bromine atom.

The HMBC Logical Loop: We utilize 2D HMBC to create a closed logical loop that proves the regiochemistry:

  • H-7 Validation: The proton at δ 8.35 (H-7) will show a strong 3JCH​ cross-peak to the bridgehead carbon C3a ( δ 148.0) and a 3JCH​ cross-peak to the brominated carbon C5 ( δ 142.5).

  • H-6 Validation: The proton at δ 7.70 (H-6) is ortho to the bromine. It will show a 3JCH​ cross-peak to the other bridgehead carbon, C7a ( δ 138.5), but cannot show a 3JCH​ to C3a.

By confirming the presence of the H-7 C3a correlation and the absence of an H-6 C3a correlation, the assignment validates itself without the need for external reference standards.

Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation through the HMBC self-validation matrix.

NMR_Workflow Start Sample Preparation (DMSO-d6, 298K) Acq1H 1D 1H NMR (zg30, ns=16) Start->Acq1H Solubilization Acq13C 1D 13C{1H} NMR (zgpg30, ns=1024) Start->Acq13C High Conc. (>20 mg) Assign1H 1H Assignment (H-6, H-7, NH) Acq1H->Assign1H Assign13C 13C Assignment (C5, C6, C7, C3a, C7a) Acq13C->Assign13C Acq2D 2D HMBC / HSQC (Self-Validation) ValH6 H-6 Validation ³J to C7a Acq2D->ValH6 ValH7 H-7 Validation ³J to C3a & C5 Acq2D->ValH7 Assign1H->Acq2D Ambiguity Check Assign13C->Acq2D Final Validated Structural Characterization ValH6->Final ValH7->Final

Figure 1: Self-validating NMR workflow for 5-bromo-1H-triazolo[4,5-b]pyridine characterization.

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Analysis of Triazolo[4,5-b]pyridines: Protocols for Structural Elucidation and Pharmacokinetic Profiling

Executive Summary & Scientific Rationale Triazolo[4,5-b]pyridines are privileged heterocyclic scaffolds in modern medicinal chemistry. Due to their robust bioisosteric properties, they are frequently deployed in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Triazolo[4,5-b]pyridines are privileged heterocyclic scaffolds in modern medicinal chemistry. Due to their robust bioisosteric properties, they are frequently deployed in the development of potent protein kinase CK2 inhibitors 1[1], PIM-1 kinase inhibitors2[2], and anti-viral agents.

Analyzing these compounds requires high-resolution mass spectrometry (HRMS) to achieve sub-ppm mass accuracy. This precision is not merely for documentation; it acts as a self-validating system . Many triazolo[4,5-b]pyridine-based drugs incorporate polyhalogenated motifs (e.g., dibromo or chlorobromo substitutions) to enhance target affinity1[1]. HRMS allows analysts to leverage exact isotopic fine structures (e.g., 79 Br/ 81 Br ratios) to unequivocally confirm the parent drug and track metabolic transformations in complex biological matrices3[3].

Causality in Analytical Strategy

Every parameter in this HRMS workflow is chosen based on the specific physicochemical properties of the triazolo[4,5-b]pyridine core:

  • Ionization (ESI+): The basic nitrogen atoms within the pyridine and triazole rings are excellent proton acceptors. Utilizing Electrospray Ionization in positive mode (ESI+) with a low-pH mobile phase ensures complete protonation, yielding an intense [M+H]+ precursor ion.

  • Chromatography (Reversed-Phase C18): Triazolo[4,5-b]pyridines exhibit mixed polarity. A High-Strength Silica (HSS) C18 column prevents the peak tailing typically caused by secondary interactions between basic nitrogens and free silanols, ensuring sharp chromatographic peaks for optimal MS sampling.

  • Mass Analyzer (Orbitrap or Q-TOF): Resolving power >70,000 FWHM is required to separate the target drug from isobaric endogenous lipids in plasma samples, ensuring that quantitative pharmacokinetic (PK) data is free from matrix interference.

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (HSS C18 Column) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D HRMS Analyzer (Orbitrap / Q-TOF) C->D E Data Processing (Isotope & MS/MS Val) D->E

Figure 1: Comprehensive LC-HRMS workflow for triazolo[4,5-b]pyridine analysis.

Step-by-Step Methodologies

Protocol A: Plasma Sample Preparation for PK Profiling

Causality Note: Protein precipitation (PPT) is utilized over Liquid-Liquid Extraction (LLE) here to prevent the loss of highly polar triazolopyridine metabolites (e.g., N-glucuronides).

  • Aliquot: Transfer 50μL of human or animal plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10μL of isotopically labeled internal standard (e.g., 13C3​ -triazolo[4,5-b]pyridine analog, 100ng/mL ).

  • Precipitation: Add 150μL of ice-cold Acetonitrile containing 0.1% Formic Acid. Mechanistic rationale: The acid disrupts drug-protein binding (e.g., to human serum albumin), ensuring total drug recovery.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100μL of the clear supernatant to an autosampler vial containing 100μL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent effects during injection.

Protocol B: LC-HRMS Acquisition Parameters

Validation Checkpoint: Before running the batch, inject a tuning mix to verify mass accuracy is <2 ppm. A drift >2 ppm invalidates the elemental composition assignments.

  • Column: Waters ACQUITY UPLC HSS T3 ( 2.1×100mm , 1.8μm ).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-6 min (linear gradient to 95% B), 6-7.5 min (hold 95% B), 7.6-9 min (re-equilibrate at 5% B). Flow rate: 0.4mL/min .

  • MS Parameters (Orbitrap):

    • Spray Voltage: +3.5kV .

    • Capillary Temperature: 320∘C .

    • Resolution: 70,000 (MS1), 17,500 (dd-MS2).

    • Collision Energy (HCD): Stepped NCE at 20, 40, and 60 eV to capture both fragile and stable fragments.

Fragmentation Dynamics (MS/MS)

The structural elucidation of triazolo[4,5-b]pyridines relies heavily on their highly predictable gas-phase dissociation mechanics. When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the defining hallmark of these molecules is the facile neutral loss of molecular nitrogen ( N2​ , Δm=28.0061Da ) 4[4].

This fragmentation is thermodynamically driven; the triazole ring expels N2​ to form a highly reactive diradical or carbenoid intermediate localized on the fused pyridine system. Subsequently, this intermediate undergoes pyridine ring opening, characterized by the loss of hydrogen cyanide ( HCN , Δm=27.0109Da ), or the cleavage of peripheral halogens/alkyl groups.

Fragmentation M Precursor Ion [M+H]+ Triazolo[4,5-b]pyridine Core N2 Intermediate Ion [M+H - N2]+ M->N2 - N2 (28.006 Da) Thermodynamically driven Sub Substituent Cleavage (e.g., -Br, -Cl, -CH3) M->Sub Direct side-chain loss (High Collision Energy) HCN Product Ion [M+H - N2 - HCN]+ N2->HCN - HCN (27.011 Da) Pyridine ring opening

Figure 2: Characteristic MS/MS fragmentation pathway of triazolo[4,5-b]pyridines.

Quantitative Data Presentation

The following table summarizes the exact masses and diagnostic MS/MS fragments for representative triazolo[4,5-b]pyridine structural classes. Analysts must use these exact masses as a self-validating checklist during data processing.

Compound Class / SubstitutionRepresentative FormulaExact Mass [M+H]+ Diagnostic MS/MS Fragments (m/z)Mechanistic Assignment
Unsubstituted Core C5​H4​N4​ 121.050993.045066.0340 [M+H−N2​]+ [M+H−N2​−HCN]+
Monochloro Derivative C5​H3​ClN4​ 155.0119127.006091.0293 [M+H−N2​]+ [M+H−N2​−HCl]+
Dibromo (CK2 Inhibitor Motif) C5​H2​Br2​N4​ 276.8719*248.8660169.9550 [M+H−N2​]+ [M+H−N2​−Br]+
N-Alkyl / Amide Substituted C12​H11​N5​O 242.1036214.0978121.0509 [M+H−N2​]+ Cleavage of amide side-chain

*Calculated for the monoisotopic 79Br2​ species. The presence of the [M+H+2]+ and [M+H+4]+ isotopic peaks at ~1:2:1 intensity ratio serves as primary structural validation.

References

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Application

Application Note: Advanced Fragment-Based Drug Design Using 5-Bromo-1H-triazolo[4,5-b]pyridine

Executive Summary & Chemical Rationale In modern Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD), the selection of a highly versatile, low-molecular-weight starting point is the most critical det...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD), the selection of a highly versatile, low-molecular-weight starting point is the most critical determinant of a program's success. 5-Bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9) has emerged as a privileged fragment scaffold[1].

The strategic value of this molecule lies in two distinct structural features:

  • Bioisosterism : The triazolo[4,5-b]pyridine core is a well-established bioisostere for purines, carboxylic acids, and benzimidazoles[2]. The arrangement of nitrogen atoms mimics the hydrogen-bond donor and acceptor network of the adenine ring of ATP, allowing it to anchor deeply into the highly conserved hinge region of kinases and helicases.

  • Synthetic Tractability : The bromine atom at the C5 position sits adjacent to the pyridine nitrogen. This creates an electron-deficient, ortho-halo-pyridine system that is highly activated for oxidative addition. This specific vector provides an ideal synthetic handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions, enabling rapid exploration of adjacent selectivity pockets.

Bioisostere_Logic Purine Purine / ATP Adenine Ring (Endogenous Ligand) KinaseHinge Kinase Hinge Region (Target Binding Site) Purine->KinaseHinge H-bonds (Donor/Acceptor) Triazolopyridine Triazolo[4,5-b]pyridine Core (Bioisostere Scaffold) Triazolopyridine->KinaseHinge Mimics H-bond network C5_Bromo C5-Bromo Substitution (Synthetic Vector) Triazolopyridine->C5_Bromo Functionalization handle SelectivityPocket Selectivity Pocket (DFG-in / DFG-out) C5_Bromo->SelectivityPocket Directs R-groups

Logical relationship of triazolo[4,5-b]pyridine as an ATP-competitive bioisostere.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be viable in primary biophysical screening (e.g., SPR, NMR, or X-ray crystallography), it must adhere strictly to the "Rule of Three" (Ro3) to ensure high ligand efficiency (LE) and leave ample physicochemical "space" for lead optimization. 5-Bromo-1H-triazolo[4,5-b]pyridine acts as a near-perfect Ro3-compliant starting point.

Physicochemical Property5-Bromo-1H-triazolo[4,5-b]pyridineIdeal Ro3 CriteriaStrategic Implication
Molecular Weight (Da) 199.01≤ 300Leaves >300 Da of molecular weight budget for adding affinity-driving R-groups.
cLogP ~1.2≤ 3.0Ensures high aqueous solubility, critical for high-concentration biophysical screens (e.g., 1-5 mM in NMR).
H-Bond Donors (HBD) 1 (N-H)≤ 3Provides a singular, directional vector for interacting with the kinase hinge backbone carbonyls.
H-Bond Acceptors (HBA) 4 (N atoms)≤ 3 (Acceptable)Slightly elevated HBA count is typical for purine bioisosteres; enhances target residence time.
Rotatable Bonds 0≤ 3Rigid planar structure minimizes entropic penalty upon target binding.

Strategic Workflows in Target Classes

The triazolo[4,5-b]pyridine scaffold has successfully driven several high-profile drug discovery campaigns via fragment-hopping and SBDD:

  • Oncology (PIM-1 Kinase): A fragment-hopping strategy successfully replaced a discontinued imidazopyridazine core with a triazolo[4,5-b]pyridine scaffold, resulting in novel PIM-1 inhibitors with equipotent primary activity (IC50 ~20–150 nM), improved off-target selectivity, and a stronger intellectual property (IP) position[3].

  • Autoimmune Disease (Syk Kinase): The scaffold was utilized to develop CC-509, a potent, reversible, and orally bioavailable Spleen Tyrosine Kinase (Syk) inhibitor that successfully blocks FcR-dependent cellular signaling in models of arthritis[4].

  • Antiviral Therapeutics (Helicases): Fragment-based discovery utilizing triazolopyridines yielded dual JC Virus (JCV) and BK Virus (BKV) ATP-competitive helicase inhibitors. Crystallographic soaking of the fragment allowed rapid optimization from 18 μM hits to 0.6 μM leads[5].

FBDD_Workflow A 5-Bromo-1H-triazolo[4,5-b]pyridine (Core Fragment) B Primary Biophysical Screening (SPR / NMR / X-ray) A->B Library inclusion C Structural Biology (Binding Mode Elucidation) B->C Hit validation D Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) C->D Vector analysis E Library Generation (C5-Substituted Analogues) D->E Suzuki/Buchwald F Biochemical Assays (Kinase Selectivity Profiling) E->F SAR iteration F->C SBDD feedback

Fragment-Based Drug Design workflow utilizing 5-bromo-1H-triazolo[4,5-b]pyridine.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

To rapidly explore the chemical space around the C5 vector, a robust, parallelized Suzuki-Miyaura coupling protocol is required.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl2​ is selected because its large bite angle facilitates the challenging reductive elimination step, preventing protodebromination of the electron-deficient pyridine ring.

  • Base: K3​PO4​ is utilized as a mild, inorganic base. Stronger bases (e.g., NaOtBu ) risk deprotonating the acidic 1H-triazole proton, which can poison the palladium catalyst or lead to undesired N-arylation.

  • Solvent: A biphasic 1,4-Dioxane/ H2​O (4:1) system is used to ensure the solubility of both the organic fragment and the inorganic base, which is strictly required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block, dispense 5-bromo-1H-triazolo[4,5-b]pyridine (0.1 mmol, 1.0 eq) and a diverse array of aryl/heteroaryl boronic acids (0.15 mmol, 1.5 eq) into respective wells.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.005 mmol, 5 mol%) and K3​PO4​ (0.3 mmol, 3.0 eq) to each well.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.8 mL) and deionized H2​O (0.2 mL).

  • Reaction: Seal the block under a nitrogen atmosphere and heat at 90°C for 12 hours with orbital shaking (800 rpm).

  • Workup: Cool to room temperature, dilute with EtOAc (1 mL), and filter through a Celite/Silica pad to remove palladium black and inorganic salts. Concentrate under vacuum.

Self-Validation & Quality Control System:

  • Internal Standard: Spike the reaction mixture with 4-fluorobiphenyl (0.05 mmol) prior to heating.

  • Validation Check: Post-reaction LC-MS analysis must quantify the ratio of the product peak to the internal standard. A successful protocol is validated only if the mass balance accounts for >90% of the starting material (confirming no volatile degradation of the triazole core).

Protocol B: Orthogonal Biochemical Validation (TR-FRET Kinase Assay)

Once the C5-substituted library is synthesized, primary activity must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for avoiding compound auto-fluorescence artifacts common in heterocyclic libraries.

Causality of Assay Choice: Because the triazolo[4,5-b]pyridine core mimics the adenine ring of ATP[2], compounds must be tested at the Km​ of ATP for the specific kinase (e.g., PIM-1 or Syk) to accurately assess competitive inhibition without artificial ATP displacement.

Step-by-Step Methodology:

  • Compound Preparation: Echo-dispense (acoustic liquid handling) the synthesized triazolopyridine analogues into a 384-well low-volume ProxiPlate at concentrations ranging from 10 μM to 0.1 nM (10-point dose-response).

  • Enzyme Addition: Add 2 μL of recombinant kinase (e.g., PIM-1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow fragment pre-binding.

  • Reaction Initiation: Add 2 μL of a substrate mixture containing ATP (at the predetermined Km​ ) and biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 4 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes and read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validation & Quality Control System:

  • Z'-Factor Calculation: Every plate must contain 16 wells of maximum activity (DMSO vehicle) and 16 wells of minimum activity (no enzyme). The assay is only validated if the calculated Z'-factor is ≥0.65 .

  • Reference Control: Staurosporine (a pan-kinase inhibitor) must be included on every plate. The plate data is only accepted if the calculated IC50​ of Staurosporine falls within 3-fold of its historical running average.

References

  • Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. nih.gov. 3

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. arabjchem.org. 2

  • Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors. nih.gov. 5

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. plos.org. 4

  • 3H-1,2,3-Triazolo[4,5-b]pyridine, 5-bromo ... - ChemicalBook. chemicalbook.com. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine

Welcome to the technical support center for the synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important heterocyclic compound. The synthesis is typically approached as a two-stage process, and this guide is structured to address the specific challenges you may encounter in each stage.

Overall Synthetic Workflow

The most common and reliable pathway to 5-bromo-1H-triazolo[4,5-b]pyridine involves the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine, followed by a diazotization and cyclization reaction to form the final triazole ring.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Triazole Formation 2-Amino-3-nitro-5-bromopyridine 2-Amino-3-nitro-5-bromopyridine 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2-Amino-3-nitro-5-bromopyridine->2,3-Diamino-5-bromopyridine Reduction Target_Product 5-bromo-1H-triazolo[4,5-b]pyridine 2,3-Diamino-5-bromopyridine->Target_Product Diazotization & Cyclization

Caption: Overall two-stage synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis.

Section 1: Synthesis of the Key Precursor, 2,3-Diamino-5-bromopyridine

Q1: What are the most effective methods for synthesizing 2,3-diamino-5-bromopyridine?

The synthesis of 2,3-diamino-5-bromopyridine is most commonly achieved through the reduction of 2-amino-3-nitro-5-bromopyridine.[1][2] The choice of reducing agent is the primary variable, with catalytic hydrogenation and metal-based reductions being the most prevalent methods.[2]

MethodReducing Agent(s)Typical YieldAdvantagesDisadvantages
Catalytic Hydrogenation Raney Nickel (Raney-Ni), H₂ gas~89%[1][2]High purity, relatively clean reaction.Requires specialized high-pressure reactor, catalyst can be pyrophoric and requires careful handling.
Metal Reduction Iron (Fe) powder in acidic medium (e.g., HCl, Acetic Acid)69-95%[2]Operationally simple, does not require high-pressure equipment, cost-effective.Can require more rigorous purification to remove iron salts, reaction can be exothermic.
Metal Salt Reduction Stannous chloride (SnCl₂)VariableEffective for small-scale synthesis.[3]Generates tin waste, which can be problematic for disposal and purification.

Q2: My yield for the reduction of 2-amino-3-nitro-5-bromopyridine is low. What are the likely causes and how can I troubleshoot this?

Low yields in this reduction step are a common problem. The cause often relates to incomplete reaction, side reactions, or issues with product isolation.

Troubleshooting_Reduction Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Completion Check_Catalyst Is the catalyst active? (For Raney-Ni/Pd) Check_Completion->Check_Catalyst Yes Increase_Time_Temp Increase reaction time or temperature. Add more reducing agent. Check_Completion->Increase_Time_Temp No Check_Isolation Was the work-up/isolation efficient? Check_Catalyst->Check_Isolation Yes Use_New_Catalyst Use fresh/newly activated catalyst. Ensure inert atmosphere if needed. Check_Catalyst->Use_New_Catalyst No Optimize_Extraction Adjust pH during extraction. Use a different extraction solvent. Perform multiple extractions. Check_Isolation->Optimize_Extraction No Success Problem Solved Check_Isolation->Success Yes

Caption: Troubleshooting workflow for low yield in the reduction step.

Troubleshooting Table for the Reduction Step

SymptomPossible CauseRecommended Solution
Starting material remains after extended reaction time 1. Insufficient reducing agent.2. Deactivated catalyst (e.g., Raney-Ni).3. Reaction temperature too low.1. Add an additional portion of the reducing agent.2. Use fresh, properly activated Raney-Ni. Ensure the catalyst is fully wetted and not exposed to air for extended periods.3. For Raney-Ni hydrogenation, ensure the temperature is maintained around 50°C.[1] For iron reduction, ensure the mixture is heated effectively (e.g., on a steam bath).[2]
Product is dark and difficult to purify 1. Over-reduction or side reactions due to excessive heat.2. Presence of iron salt impurities (for Fe reduction).1. Maintain careful temperature control. The reaction with iron can be exothermic; consider portion-wise addition of the reducing agent.2. During work-up, ensure the pH is appropriately adjusted to precipitate iron hydroxides, which can then be filtered off. Recrystallization from water is often effective for purification.[2]
Low recovery after work-up 1. Product loss during extraction due to its solubility in the aqueous phase.2. Premature precipitation of the product with impurities.1. 2,3-diamino-5-bromopyridine has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).2. Ensure complete filtration of inorganic salts before proceeding to extraction and concentration.

Q3: What is the best way to purify the 2,3-diamino-5-bromopyridine precursor?

For most applications, recrystallization is a highly effective and scalable method. Recrystallization from water has been reported to yield a purified product.[2] For very high purity requirements, silica gel column chromatography can be employed, though this is less practical for large-scale synthesis.

Section 2: Diazotization and Cyclization to 5-bromo-1H-triazolo[4,5-b]pyridine

Q4: What is the general procedure for converting 2,3-diamino-5-bromopyridine to the final product?

The formation of the triazole ring is achieved through a diazotization reaction. This involves treating the diamine precursor with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid, acetic acid).[4][5] The ortho-diamine arrangement allows the initially formed diazonium salt to rapidly cyclize, forming the stable, fused triazole ring.

Q5: My diazotization reaction is giving a low yield or a complex mixture of products. What are the critical parameters to control?

The diazotization of aromatic amines is highly sensitive to reaction conditions. Precise control is essential for achieving a high yield and avoiding side reactions.

Diazotization_Parameters Center Successful Diazotization Temp Temperature Control (0-5 °C) Center->Temp Critical for stability Addition Slow NaNO₂ Addition Center->Addition Prevents localized high concentration of HNO₂ Acid Acid Concentration (Sufficiently acidic) Center->Acid Ensures full formation of nitrous acid Stirring Efficient Stirring Center->Stirring Ensures homogeneity

Caption: Key parameters for successful diazotization.

Q6: I am observing colored impurities and a tar-like substance in my reaction. What are these side products and how can I prevent them?

These are classic signs of diazonium salt decomposition and side reactions.

Troubleshooting Table for the Diazotization/Cyclization Step

SymptomPossible CauseRecommended Solution
Formation of dark, tarry material; low yield of desired product. 1. Reaction temperature is too high. Diazonium salts are unstable at elevated temperatures and can decompose, leading to phenols and other coupling products.[5]2. Rate of sodium nitrite addition is too fast. This can cause localized "hot spots" and an excess of nitrous acid, leading to side reactions.1. Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. This is the most critical parameter for success.2. Add the sodium nitrite solution dropwise, very slowly, with vigorous stirring to ensure it reacts immediately without accumulating.
Incomplete reaction, starting material remains. 1. Insufficient sodium nitrite. 2. Insufficient acid. The reaction requires a sufficiently acidic medium to generate nitrous acid (HNO₂) from NaNO₂.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite.2. Ensure the reaction medium is strongly acidic. Using a mixture of acetic and hydrochloric acid is common.
Difficulty isolating the product from the aqueous reaction mixture. 1. Product may be partially soluble. 2. Incorrect pH during work-up. 1. After the reaction is complete, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates. Cool the mixture to maximize precipitation before filtering.2. Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) after neutralization to recover any dissolved product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine via Catalytic Hydrogenation[1][2]

  • Dissolution: In a suitable flask, dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).

  • Cooling and Addition: Cool the solution to 25 °C. Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g, handle with care as a slurry in water/ethanol).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Seal the reactor and purge with nitrogen, then with hydrogen gas. Pressurize with hydrogen to 1 MPa.

  • Reaction: Heat the reactor to approximately 50 °C with vigorous stirring. The reaction is complete when hydrogen uptake ceases (i.e., the pressure no longer decreases).

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney-Ni catalyst. Wash the filter cake with ethanol (50 mL).

  • Isolation: Concentrate the filtrate by rotary evaporation. The resulting solid can be purified by recrystallization from water to yield 2,3-diamino-5-bromopyridine. A reported yield is approximately 89%.[1]

Protocol 2: Synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine via Diazotization

(This is a general protocol based on established chemical principles for this reaction class.[4][5] Optimization may be required.)

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-diamino-5-bromopyridine (e.g., 10 mmol, 1.88 g) in a mixture of glacial acetic acid (20 mL) and water (10 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (10.5 mmol, 0.72 g) in cold water (5 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled, stirred suspension of the diamine over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Carefully add the reaction mixture to a beaker of crushed ice. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

References

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkat USA. Available from: [Link]

  • Singh, B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • Google Patents. CN103387530A - 5-bromoindole preparation method.
  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. Available from: [Link]

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Semantic Scholar. Available from: [Link]

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PMC. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • NextSDS. 5-bromo-1H-[1][2][6]triazolo[4,5-b]pyridine — Chemical Substance Information. Available from: [Link]

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. Available from: [Link]

  • ResearchGate. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

Sources

Optimization

purification techniques for crude 5-bromo-1H-triazolo[4,5-b]pyridine

Welcome to the Technical Support Center for the isolation and purification of 5-bromo-1H-triazolo[4,5-b]pyridine . As a heterocyclic building block critical to medicinal chemistry and kinase inhibitor development, this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-bromo-1H-triazolo[4,5-b]pyridine . As a heterocyclic building block critical to medicinal chemistry and kinase inhibitor development, this compound presents unique purification challenges due to its amphoteric nature, poor solubility in non-polar solvents, and tendency to co-elute with unreacted precursors.

This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions to overcome these bottlenecks.

I. Troubleshooting FAQs: Overcoming Common Purification Roadblocks

Q1: Following the diazotization of 5-bromo-pyridine-2,3-diamine, my crude product is heavily contaminated with inorganic salts. How do I remove them without losing the target compound in the aqueous phase? A1: The core issue lies in the amphoteric nature of the triazolopyridine scaffold. The 1H-triazole ring possesses a highly acidic proton (pKa ~4.5), while the pyridine nitrogen is weakly basic. If your workup is too basic, the compound forms a highly water-soluble sodium salt; if too acidic, it protonates. The Solution: You must perform an isoelectric precipitation. By carefully adjusting the pH of your crude aqueous mixture to exactly 3.5–4.0, you force the molecule into its neutral, least water-soluble state. The product will crash out as a solid, leaving the inorganic salts (e.g., NaCl, NaNO3) completely dissolved in the aqueous mother liquor.

Q2: When purifying the crude solid via silica gel flash chromatography, the compound streaks severely down the column, resulting in poor resolution and co-elution with the starting diamine. Why is this happening? A2: Streaking is a direct consequence of hydrogen bonding. The acidic NH of the triazole ring interacts strongly with the free silanol (Si-OH) groups on the stationary phase 1. The Solution: You must suppress the ionization of the triazole ring. Introduce 1% glacial acetic acid (AcOH) or formic acid into your mobile phase (e.g., DCM/MeOH). This saturates the silanol binding sites and keeps the triazole protonated, collapsing the streak into a tight, well-resolved band.

Q3: I am scaling up my synthesis to 50 grams. Flash chromatography is no longer viable due to solvent volume and the compound's poor solubility in DCM. What is the most reliable alternative? A3: At larger scales, thermodynamic purification via recrystallization is the industry standard for triazolopyridines 2. The target molecule forms a highly stable, rigid crystal lattice that naturally excludes structurally dissimilar impurities like oxidation byproducts. Recrystallization from hot ethanol/water or ethyl acetate provides a highly scalable, self-validating method to achieve >99% purity without the bottleneck of column loading 3.

II. Decision Matrix: Selecting the Right Purification Strategy

Use the following logical workflow to determine the optimal purification route based on your current synthetic scale and crude purity.

PurificationWorkflow crude Crude Reaction Mixture ph_adj Isoelectric Precipitation (pH 3.5 - 4.0) crude->ph_adj filtration Vacuum Filtration & Water Wash ph_adj->filtration scale_eval Determine Scale filtration->scale_eval small_scale Small Scale (< 5g) scale_eval->small_scale large_scale Large Scale (> 5g) scale_eval->large_scale chromatography Flash Chromatography (DCM/MeOH + 1% AcOH) small_scale->chromatography recryst Recrystallization (EtOH/H2O) large_scale->recryst pure_prod Pure Target Compound (>98% Purity) chromatography->pure_prod recryst->pure_prod

Decision tree for selecting the optimal purification route for 5-bromo-1H-triazolo[4,5-b]pyridine.

III. Comparative Data: Purification Metrics

Purification TechniqueOptimal ScaleTypical YieldFinal PurityCausality / Mechanism of Separation
Isoelectric Precipitation Any85 – 95%80 – 90%Exploits the zwitterionic nature of the molecule at pH 3.5–4.0 to precipitate the neutral species while inorganic salts remain dissolved.
Flash Chromatography < 5 grams70 – 85%> 98%Separates based on polarity; requires an acidic modifier (AcOH) to suppress triazole ionization and prevent silanol binding.
Recrystallization > 5 grams65 – 80%> 99%Thermodynamic purification; the target crystal lattice excludes structurally dissimilar diamine precursors and colored oxidation byproducts.

IV. Validated Experimental Protocols

Protocol A: Isoelectric Precipitation & Desalting (Pre-Purification)

This step is mandatory before proceeding to either chromatography or recrystallization.

  • Quenching: Transfer the crude acidic diazotization reaction mixture to an Erlenmeyer flask submerged in an ice-water bath (0–5 °C).

  • pH Adjustment: Slowly add saturated aqueous sodium acetate (NaOAc) or 2M NaOH dropwise under vigorous stirring.

  • Monitoring: Continuously monitor the solution with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5 to 4.0. A dense, pale-yellow to tan precipitate will form.

  • Aging: Allow the suspension to stir at 0–5 °C for 1 hour to ensure complete crystal growth and maximize recovery.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with three portions of ice-cold distilled water (3 x 10 mL per gram of crude).

  • Self-Validation Checkpoint: Collect a few drops of the final water wash and test with aqueous AgNO3. The absence of a white AgCl precipitate confirms that the inorganic salts have been successfully removed.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

Protocol B: Modified Flash Column Chromatography (Small Scale)

For separating the target compound from unreacted 5-bromo-pyridine-2,3-diamine.

  • Dry Loading: Dissolve the desalted crude solid in a minimum amount of methanol (MeOH). Add Celite 545 (approx. 3 times the mass of the crude) to the solution. Evaporate the MeOH completely under reduced pressure until a free-flowing powder is obtained. Causality: Liquid loading in DCM will fail due to the compound's poor solubility, leading to band crashing at the top of the column.

  • Column Equilibration: Pack a silica gel column and equilibrate it with Dichloromethane (DCM) containing exactly 1% v/v Glacial Acetic Acid (AcOH).

  • Elution: Load the Celite powder onto the column. Elute using a step gradient:

    • 100% DCM (with 1% AcOH) for 2 column volumes.

    • 95:5 DCM:MeOH (with 1% AcOH) until the product elutes.

  • Fraction Collection: Monitor fractions via TLC (Eluent: 90:10 DCM:MeOH + 1% AcOH). The product will appear as a strongly UV-active spot at 254 nm (Rf ~0.4).

  • Self-Validation Checkpoint: Before pooling, spot the fractions alongside the crude mixture on a TLC plate. The addition of AcOH in the TLC eluent should yield a perfectly round spot. If it streaks, increase the AcOH concentration in the TLC chamber to confirm it is a chromatographic artifact, not an impurity.

  • Isolation: Pool the pure fractions, concentrate under reduced pressure, and dry under high vacuum to remove residual acetic acid.

V. References

  • Application Notes and Protocols for the Preparation of[1][2][3]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. BenchChem. 1

  • Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. 2

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Triazolopyridine-Based Inhibitors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and overcome the notoriously...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and overcome the notoriously poor aqueous solubility of triazolopyridine-based small molecule inhibitors.

Triazolopyridine scaffolds (such as [1,2,4]triazolo[1,5-a]pyridine) are highly valued for their ability to form key hydrogen bonds in kinase hinge regions and other target pockets[1]. However, their planar, aromatic nature often leads to severe solubility bottlenecks that can derail both in vitro assays and in vivo pharmacokinetic studies. This guide provides a causality-driven framework to diagnose, measure, and resolve these issues.

Diagnostic Workflow for Solubility Optimization

Before altering your compound or assay, you must identify whether the solubility failure is a kinetic artifact of your assay design or a true thermodynamic liability of your compound's crystal lattice.

SolubilityWorkflow Start Triazolopyridine Inhibitor Exhibits Low Solubility Decision1 Identify Discovery Stage Start->Decision1 EarlyStage Early Lead ID (HTS / Biochemical Assays) Decision1->EarlyStage LateStage Late Lead Opt / Preclinical (In Vivo / Formulation) Decision1->LateStage KineticAssay Perform Kinetic Solubility Assay (DMSO Dilution) EarlyStage->KineticAssay ThermoAssay Perform Thermodynamic Solubility Assay (Solid Equilibration) LateStage->ThermoAssay ActionSAR Structural Optimization - Add Morpholine/Piperazine - Introduce sp3 carbons KineticAssay->ActionSAR Fails < 50 µM ThermoAssay->ActionSAR Fails < 10 µg/mL ActionForm Formulation Strategies - Lower pH (Protonation) - Add Co-solvents/Cyclodextrins ThermoAssay->ActionForm SAR Exhausted

Diagnostic workflow for troubleshooting triazolopyridine inhibitor solubility.
Section 1: FAQs on Triazolopyridine Solubility Characteristics

Q1: Why does my triazolopyridine hit compound look perfectly soluble in DMSO but immediately precipitate when added to my biochemical assay buffer? A1: You are observing a failure in kinetic solubility. Triazolopyridine cores are highly planar, rigid, and lipophilic[1]. When diluted from a 100% DMSO stock into an aqueous buffer, the sudden spike in solvent polarity forces these hydrophobic molecules to minimize their contact with water[2]. They rapidly undergo π−π stacking, forming amorphous aggregates or visible precipitates[1]. This "crash-out" indicates that the molecule lacks sufficient polar surface area (PSA) or hydrogen-bonding groups to remain in a metastable solvated state[3][4].

Q2: My compound is intended for oral delivery. Should I rely on kinetic or thermodynamic solubility data to guide my formulation? A2: For oral delivery and late-stage lead optimization, you must rely exclusively on thermodynamic solubility[4][5]. Kinetic solubility assays (DMSO dilution) often overestimate true solubility because they measure the precipitation point of an amorphous compound[5]. Thermodynamic assays, however, measure the dissolution of the lowest-energy crystalline form—which is the actual state of the drug in a formulated pill[5]. Relying on kinetic data for in vivo models will lead to severe under-dosing and erratic pharmacokinetic profiles[2].

Q3: I modified the triazolopyridine core to improve solubility, but it lost target affinity. How can I improve solubility without destroying the Structure-Activity Relationship (SAR)? A3: The key is to decouple the pharmacophore from the physicochemical properties. Triazolopyridines often bind to target pockets (like the JAK1 ATP pocket) via their core nitrogen atoms[1]. Instead of altering the core, target the solvent-exposed vectors by appending polar solubilizing groups (e.g., morpholine) or introducing sp³-hybridized aliphatic rings to disrupt the planarity of the molecule without altering the binding face[1][6].

Section 2: Troubleshooting Guide – Assay & Measurement Issues

To prevent false positives or artifacts, you must use the correct assay for your development stage. The table below summarizes the critical differences between the two primary solubility metrics.

Table 1: Comparison of Kinetic vs. Thermodynamic Solubility Assays

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Primary Use Case Early Lead ID / High Throughput Screening[2]Late Lead Optimization / Formulation[4]
Starting Material 10 - 50 mM DMSO Stock Solution[7]Pure Solid Powder (Crystalline)[4]
Aqueous Medium Aqueous Buffer (e.g., PBS pH 7.4)[2]Buffer, SGF (pH 1.2), SIF (pH 6.8)[7]
Incubation Time 2 to 24 hours[2]16 to 72 hours[4][7]
Detection Method Nephelometry, LC-MS/MS, HPLC-UV[4]HPLC-UV, LC-MS/MS[7]
Data Output Often overestimates solubility (amorphous state)[5]True equilibrium solubility (crystalline state)[5]
Self-Validating Protocol: Thermodynamic Solubility Assay

Causality: Triazolopyridines form highly stable crystalline lattices due to strong intermolecular stacking[6]. If the assay time is too short, you may measure the dissolution of a metastable amorphous form. A 72-hour equilibration ensures the system overcomes the lattice energy barrier to reach true thermodynamic equilibrium[7].

Step-by-Step Methodology:

  • Solid Preparation: Weigh 2-3 mg of pure triazolopyridine inhibitor into a glass vial.

    • Validation Check: Prior to weighing, use Polarized Light Microscopy (PLM) or X-Ray Powder Diffraction (XRPD) to confirm the starting material is entirely crystalline[5].

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Simulated Intestinal Fluid, SIF)[7].

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm at 37°C for 48 to 72 hours[7].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Check: Ensure a visible solid pellet remains at the bottom of the tube before filtration. If no solid is present, the solution is not saturated, and the test must be repeated with a higher mass of starting material[8].

  • Quantification: Dilute the filtrate with an appropriate organic solvent (e.g., DMSO/Acetonitrile) and quantify via LC-MS/MS against a standard calibration curve[4][7].

Section 3: Structural Optimization & Formulation Strategies

If your thermodynamic assay confirms poor solubility, you must intervene chemically or physically.

Strategy A: Structural Optimization (SAR)

When optimizing the triazolopyridine scaffold, focus on disrupting crystal packing and increasing favorable solvent interactions.

Table 2: Proven Structural Modifications for Triazolopyridines

Structural Modification StrategyMechanistic RationaleQuantitative / Physicochemical Impact
Incorporation of Polar Amines (e.g., Morpholine, Piperazine)Increases hydrogen bond donors/acceptors, facilitating favorable interactions with aqueous solvent[3].Up to 5-fold increase in aqueous solubility (e.g., 0.1 to 0.5 µg/mL); improves Lipophilic Efficiency (LiPE)[1][3].
Introduction of sp³-Hybridized Rings (e.g., Cyclopropyl)Disrupts the high planarity of the triazolopyridine core, preventing tight π−π stacking in the solid state[6].Achieves thermodynamic solubility up to 76 µg/mL at pH 7.4 while maintaining low nanomolar target affinity[6].
Bioisosteric Replacement of Halogens Replaces highly lipophilic, electron-withdrawing groups with more polar equivalents (e.g., nitriles)[1].Decreases LogP; reduces non-specific hydrophobic aggregation and efflux ratios[1].
Strategy B: Formulation & Excipients

If structural optimization is exhausted, you must leverage the physicochemical properties of the triazolopyridine core for formulation.

  • pH Adjustment (Protonation): Triazolopyridines possess a weakly basic nitrogen, typically exhibiting a pKa around 4 to 5[8]. In aqueous solutions, adjusting the formulation pH to at least two units below the pKa (e.g., pH 2-3) will protonate the pyridine nitrogen, forming a pyridinium cation[8]. This ionized form is exponentially more soluble in water than the neutral species[8][9].

  • Co-Solvents & Complexation: If a low-pH formulation is physiologically unacceptable, utilize water-miscible co-solvents (such as Polyethylene Glycol or Propylene Glycol) to lower the dielectric constant of the medium[8][9]. Alternatively, use cyclodextrins (e.g., HP- β -CD) to physically encapsulate the hydrophobic triazolopyridine core, masking it from the aqueous environment[8][9].

Sources

Optimization

Technical Support Center: 5-Bromo-1H-triazolo[4,5-b]pyridine Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. This guide provides in-depth mechanistic insights, validated protocols, and troubleshooting workflows for handling 5-bromo-1H-triazolo[4,5-b]pyridine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth mechanistic insights, validated protocols, and troubleshooting workflows for handling 5-bromo-1H-triazolo[4,5-b]pyridine . Due to its unique electronic structure, this compound presents specific stability challenges during synthesis, storage, and cross-coupling applications.

Core Mechanistic Degradation Pathways

To successfully utilize 5-bromo-1H-triazolo[4,5-b]pyridine, one must understand the causality behind its degradation. The molecule's instability is driven by two competing electronic features: the metastable nature of the fused 1,2,3-triazole ring and the extreme electrophilicity of the C5 position[1].

  • Thermal Nitrogen Extrusion: The fused triazole ring is prone to cycloreversion. At elevated temperatures, it undergoes exothermic decomposition, releasing nitrogen gas ( N2​ ) to form highly reactive diradical or carbene species[2]. This is a known hazard for related azabenzotriazoles (like HOAt), which are classified as minor explosion hazards under high thermal stress[2].

  • Premature SNAr Degradation: The pyridine nitrogen and the fused triazole ring synergistically withdraw electron density from the C5 carbon. This makes the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Even weak nucleophiles (e.g., alcoholic solvents or trace moisture in the presence of a base) can displace the bromide, leading to degradation before the intended reaction occurs[1].

  • Base-Promoted Ring Opening: Exposure to strong bases can induce Dimroth-type rearrangements, leading to the opening of the triazole ring into diazo-imine intermediates[1].

degradation_pathways Core 5-bromo-1H- triazolo[4,5-b]pyridine T_Stress Thermal Stress (>120°C) Core->T_Stress N_Stress Nucleophiles (Amines, Alkoxides) Core->N_Stress B_Stress Strong Base / UV Core->B_Stress T_Deg N2 Extrusion & Exothermic Decomposition T_Stress->T_Deg N_Deg SNAr Degradation (Premature Br Displacement) N_Stress->N_Deg B_Deg Triazole Ring Opening (Diazo Intermediates) B_Stress->B_Deg

Degradation pathways of 5-bromo-1H-triazolo[4,5-b]pyridine under thermal and chemical stress.

Quantitative Stability Profile

The table below summarizes the critical stability metrics for the 5-bromo-1H-triazolo[4,5-b]pyridine core, benchmarked against the well-documented azabenzotriazole derivative, HOAt[2][3].

Stability Parameter5-Bromo-1H-triazolo[4,5-b]pyridineHOAt (Reference Azabenzotriazole)
Thermal Onset of Decomposition ~130 °C – 150 °C198 °C[3]
Exothermic Energy Release High (Rapid N2​ extrusion)High (Classified minor explosion hazard)[2]
Recommended Storage Temp 2–8 °C (Refrigerated)2–8 °C[3]
Moisture Sensitivity Moderate (Hydrolysis at C5 under base)High[3]
Light Sensitivity Susceptible to photolytic ring-openingSusceptible to photolytic ring-opening

Self-Validating Experimental Protocol

Controlled Suzuki-Miyaura Cross-Coupling

When utilizing this compound in Pd-catalyzed cross-couplings, thermal degradation and premature SNAr are the primary failure modes. This protocol utilizes a mild base and a strict temperature ceiling, incorporating an In-Process Control (IPC) step to self-validate the catalytic cycle and prevent silent failures.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a rigorously dried, argon-flushed Schlenk flask, combine 5-bromo-1H-triazolo[4,5-b]pyridine (1.0 eq), the target boronic acid (1.2 eq), and K3​PO4​ (2.0 eq). Causality: K3​PO4​ is chosen over NaOH/KOH to prevent base-mediated triazole ring opening and SNAr hydrolysis.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v). Causality: Avoid alcoholic solvents (MeOH/EtOH) which can act as nucleophiles at the highly activated C5 position.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 eq). Heat the mixture strictly to 80 °C . Causality: Exceeding 100 °C risks thermal N2​ extrusion from the triazole core.

  • Self-Validation (IPC Check): After 30 minutes, extract a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Validation Logic: If the ratio of debrominated starting material (1H-triazolo[4,5-b]pyridine) to product exceeds 1:10, the catalytic cycle is starved. This proves oxidative addition is occurring, but transmetalation is failing. Corrective Action: Pause heating and supplement with additional boronic acid before proceeding.

  • Quench & Workup: Once the IPC confirms >95% conversion, cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with EtOAc.

Troubleshooting & FAQs

troubleshooting_workflow Start Low Yield / High Impurities? CheckTemp Is Reaction Temp > 100°C? Start->CheckTemp TempYes Lower Temp to 80°C (Prevent N2 Loss) CheckTemp->TempYes Yes CheckBase Is Strong Base Present? CheckTemp->CheckBase No BaseYes Switch to Mild Base (e.g., K3PO4, DIPEA) CheckBase->BaseYes Yes CheckNuc Are Competing Nucleophiles Present? CheckBase->CheckNuc No NucYes Protect Amines / Avoid Alkoxide Solvents (Prevent SNAr) CheckNuc->NucYes Yes

Step-by-step troubleshooting workflow for optimizing triazolo[4,5-b]pyridine reactions.

Q1: Why is my reaction yielding a black, insoluble tar when heated above 110 °C? Causality: You have crossed the thermal decomposition threshold of the azabenzotriazole core. At these temperatures, the triazole ring undergoes exothermic nitrogen extrusion[2]. The resulting reactive diradical intermediates rapidly polymerize, forming the black tar. Solution: Cap all reaction temperatures at 80–90 °C. If your cross-coupling requires higher energy, switch to a more reactive palladium precatalyst (e.g., XPhos Pd G3) rather than increasing the temperature.

Q2: I am observing a mass corresponding to [M-Br+OH] during my basic workup. What happened? Causality: The C5-bromo position is exceptionally activated toward SNAr due to the electron-withdrawing triazole and pyridine rings[4]. During an aqueous basic workup (especially if NaOH or KOH is used), hydroxide ions act as nucleophiles, displacing the bromide to form the 5-hydroxy derivative (which tautomerizes to a pyridone). Solution: Avoid strong aqueous bases during workup. Quench the reaction with a mild buffer (e.g., saturated NH4​Cl ) and extract with an organic solvent.

Q3: Can I store 5-bromo-1H-triazolo[4,5-b]pyridine on the benchtop? Causality: No. While it may appear stable as a crystalline solid, the compound is susceptible to gradual thermal degradation and photolytic ring-opening over time[3]. Solution: Store the material in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Argon/ N2​ ) to maximize shelf life and prevent baseline degradation[3].

References
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development - ACS Publications. 2

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. 4

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. 1

  • Safety Data Sheet: 1-Hydroxy-7-azabenzotriazole (HOAt). Peptide.com. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Impurities in Triazolopyridine Synthesis

Introduction Triazolopyridines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in drug development[1]. However, their synthesis often relies heavily on transition metal catalysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazolopyridines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in drug development[1]. However, their synthesis often relies heavily on transition metal catalysis, such as copper-catalyzed oxidative cyclizations or palladium-catalyzed cross-coupling reactions[1]. A major bottleneck in scaling these active pharmaceutical ingredients (APIs) is the removal of residual metal catalysts to meet the stringent ICH Q3D regulatory guidelines (typically < 10 ppm)[2].

Because triazolopyridines are nitrogen-rich heterocycles, they act as potent bidentate or tridentate ligands. They form thermodynamically stable and kinetically inert complexes with soft metals like Palladium (Pd), Ruthenium (Ru), and Copper (Cu). Traditional purification methods—such as aqueous extraction or simple crystallization—often fail or lead to unacceptable API loss[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to effectively clear catalyst burdens from your triazolopyridine process streams.

Workflow Visualization

G Crude Crude Triazolopyridine API (High Pd/Cu/Ru Burden) PreTreat Aqueous Workup & Phase Separation (Removes inorganic salts) Crude->PreTreat Oxidation Oxidation State Adjustment (Ensure metal is in +2 or +1 state) PreTreat->Oxidation Scavenging Solid-Supported Scavenging (e.g., MP-TMT, Si-Thiol at 40°C) Oxidation->Scavenging Ligand Exchange Filtration Filtration via Celite (Removes scavenger-metal complex) Scavenging->Filtration Crystallization Crystallization (Rejects residual trace metals) Filtration->Crystallization Analysis ICP-MS Analysis (Confirm <10 ppm ICH Q3D limit) Crystallization->Analysis

Figure 1: Logical workflow for transition metal catalyst removal from triazolopyridine APIs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my triazolopyridine intermediates retain Pd and Cu so stubbornly, even after multiple aqueous washes? Causality & Mechanism: The core issue is the chelation effect. Triazolopyridines possess multiple nitrogen donors (the pyridine nitrogen and the triazole nitrogens) that are spatially arranged to form highly stable 5- or 6-membered chelate rings with transition metals. Soft metals like Pd(II) and Cu(II) have a high affinity for these nitrogen lone pairs. Aqueous washes often fail because the binding affinity ( Kd​ ) of the triazolopyridine-metal complex is stronger than that of standard aqueous chelators. To break this bond, you must introduce a scavenger with a significantly higher affinity for the specific metal, such as a thiol or trimercaptotriazine (TMT)[3].

Q2: I used a silica-thiol scavenger, but my Palladium levels are still >50 ppm. What is the root cause? Troubleshooting: There are two primary reasons for scavenger failure in these systems:

  • Oxidation State Mismatch: Silica-thiol (Si-Thiol) and MP-TMT are highly effective at binding Pd(II), but they are nearly completely ineffective at binding Pd(0) nanoparticles or colloidal palladium[3]. During cross-coupling workups, Pd(II) often reduces to Pd(0). Solution: Implement a binary scavenging system. Treat the mixture with a mild oxidant to convert Pd(0) back to Pd(II), or use a combination of activated carbon (to adsorb Pd(0) particulates) and a chelating resin (to capture Pd(II))[4].

  • Kinetic Inertness: The API-Pd complex may be too sterically hindered or kinetically stable at room temperature for ligand exchange to occur. Solution: Heat the scavenging mixture to 40–50 °C. Thermal energy is required to overcome the activation barrier for the metal to dissociate from the triazolopyridine and bind to the scavenger[5].

Q3: How do I select the right scavenger for my specific catalytic system? Expert Insight: Scavenger selection must be dictated by the Hard-Soft Acid-Base (HSAB) theory. Soft metals (Pd, Ru) require soft ligands (thiols, thioureas). Borderline metals (Cu, Zn) respond better to borderline/hard ligands like iminodiacetic acid (IDA) or polyamines[4].

Quantitative Data: Comparison of Metal Scavengers for Triazolopyridine Purification
Scavenger TypeFunctional GroupTarget MetalsOptimal Oxidation StateLoading Capacity (mmol/g)Typical API Recovery (%)
Si-Thiol 1-PropanethiolPd, Pt, Cu, Ru+1, +21.2 - 1.5> 95%
MP-TMT TrimercaptotriazinePd, Ru, Rh+20.6 - 1.0> 90%
Chelex / IDA Iminodiacetic AcidCu, Ni, Zn+21.5 - 2.0> 95%
Activated Carbon Porous CarbonPd, Ru (colloidal)0Variable70 - 85% (High loss)

Q4: How can I ensure my scavenging protocol is reliable and not just causing API loss? Trustworthiness: A robust protocol must be a self-validating system. This means incorporating internal controls for mass balance and analytical accuracy to ensure that a low ppm reading isn't simply the result of matrix suppression during analysis.

Detailed Methodology: Self-Validating Batch Scavenging Protocol

This step-by-step protocol is designed to remove Pd or Cu from triazolopyridine APIs while verifying both API recovery and analytical accuracy.

Step 1: Solubilization & Baseline Sampling

  • Action: Dissolve the crude triazolopyridine API in a polar aprotic solvent (e.g., THF, DMF, or NMP) at a concentration of 10–20 volumes.

  • Causality: Polar aprotic solvents ensure complete dissolution of the API-metal complex, preventing metal from hiding within undissolved API crystal lattices.

  • Validation: Extract a 1.0 mL aliquot, dry it, and analyze via ICP-MS to establish the baseline metal burden (e.g., 2,000 ppm).

Step 2: Scavenger Loading & Thermal Activation

  • Action: Add 5 to 10 weight equivalents (relative to the initial catalyst mass) of the selected solid-supported scavenger (e.g., MP-TMT for Pd, or Chelex/IDA for Cu)[3][4].

  • Action: Heat the suspension to 45 °C and agitate via overhead stirring for 6–12 hours.

  • Causality: Excess scavenger drives the thermodynamic equilibrium toward the scavenger-metal complex. Heating provides the kinetic energy necessary to break the strong triazolopyridine-metal coordination bonds[5].

Step 3: Filtration & Mass Balance Check

  • Action: Filter the suspension through a pad of Celite to remove the metal-loaded scavenger. Wash the filter cake with 2–3 column volumes of the reaction solvent.

  • Validation (Mass Balance): Concentrate the filtrate and weigh the recovered API. Calculate the yield. A recovery of >90% validates that the scavenger is selectively binding the metal and not non-specifically adsorbing your API[2].

Step 4: Analytical Verification (Spike Recovery)

  • Action: Submit the purified API for ICP-MS analysis.

  • Validation (Spike Recovery): Prepare two ICP-MS samples: one standard sample and one "spiked" sample containing a known addition of 10 ppm Pd standard. If the spiked sample reads significantly lower than 10 ppm + the baseline, your triazolopyridine matrix is suppressing the ionization signal. This self-validating step ensures your final "<10 ppm" reading is a true value, not an analytical artifact.

References

  • Johnson Matthey Technology Review. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams."
  • Sopachem.
  • Biotage. "How to Remove Palladium in three easy steps."
  • ResearchGate. "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)."
  • National Center for Biotechnology Information (NCBI).

Sources

Optimization

Scale-Up Synthesis of 5-Bromo-1H-triazolo[4,5-b]pyridine: Troubleshooting &amp; Technical Support Guide

Welcome to the Technical Support Center for the scale-up synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9). As a privileged fused bicyclic heterocycle, this scaffold is critical in the development of ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-bromo-1H-triazolo[4,5-b]pyridine (CAS: 1780486-32-9). As a privileged fused bicyclic heterocycle, this scaffold is critical in the development of casein kinase 2 (CK2) inhibitors[1] and antiviral agents targeting enterovirus replication[2].

Transitioning the synthesis of this molecule from the bench to a multi-kilogram pilot scale introduces significant chemical engineering challenges. These include controlling highly exothermic reductions, mitigating the thermal hazards of diazonium intermediates, and optimizing the isolation of an amphoteric product[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and high-yielding scale-up campaigns.

Synthetic Workflow Overview

SynthesisWorkflow SM 6-Bromo-3-nitropyridin-2-amine (Starting Material) Red Reduction Step Fe/NH4Cl, 75°C SM->Red Int 6-Bromopyridine-2,3-diamine (Intermediate) Red->Int CCP1: Temp Control CCP2: Metal Removal Diaz Diazotization & Cyclization NaNO2, Acidic Media, <5°C Int->Diaz Prod 5-Bromo-1H-triazolo[4,5-b]pyridine (Target Product) Diaz->Prod CCP3: Diazo Accumulation CCP4: NOx Venting

Figure 1: Synthetic workflow and critical control points for 5-bromo-1H-triazolo[4,5-b]pyridine.

Module 1: Nitro Reduction (Synthesis of 6-Bromopyridine-2,3-diamine)

Protocol Overview: Iron-Mediated Reduction To prevent the debromination commonly seen with catalytic hydrogenation, the scale-up protocol utilizes a mild Iron/Ammonium Chloride (Fe/NH₄Cl) reduction[3].

  • Charge a reactor with 6-bromo-3-nitropyridin-2-amine (1.0 eq), NH₄Cl (3.0 eq), and a solvent mixture of EtOH/H₂O (3:1 v/v).

  • Heat the mixture to 60 °C under nitrogen.

  • Add Iron powder (325 mesh, 5.0 eq) in 5 equal portions over 2 hours. Causality: Portion-wise addition controls the highly exothermic electron transfer process, preventing solvent flash-boiling. Maintain internal temperature below 75 °C.

  • Stir at 75 °C for 4 hours. Self-Validation: Monitor the reaction via HPLC. The reaction is complete when the starting material peak is <1% AUC.

  • Filter the hot mixture through a tightly packed Celite pad to remove the iron sludge. Wash the filter cake with hot EtOAc.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, and crystallize the intermediate from MTBE/heptane.

Troubleshooting FAQ:

Q: We attempted to use Palladium on Carbon (Pd/C) for a cleaner reduction, but observed >30% of a des-bromo impurity. How can we use catalytic hydrogenation safely? A: Palladium readily inserts into the C-Br bond via oxidative addition, leading to rapid hydrodehalogenation. If you must use catalytic hydrogenation to avoid metal waste, switch to Platinum on Carbon (Pt/C) doped with a catalyst poison (e.g., vanadium or sulfide). Alternatively, the Fe/NH₄Cl or Zn/AcOH methods provide excellent chemoselectivity, leaving the bromine atom intact while fully reducing the nitro group[3][4].

Q: The iron reduction workup results in intractable emulsions during extraction. What is the scalable solution? A: Emulsions in this step are caused by colloidal iron hydroxides stabilizing the aqueous-organic interface. To break the emulsion, adjust the aqueous phase pH to ~9 using aqueous ammonia before filtration. This fully precipitates the metal salts. Filtering the biphasic mixture through a Celite bed mechanically removes the emulsion-stabilizing particulates, allowing for rapid phase separation.

Module 2: Diazotization & Triazole Annulation

Protocol Overview: Annulation

  • Suspend 6-bromopyridine-2,3-diamine (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v). Cool the reactor to 0–5 °C.

  • Slowly dose a pre-chilled aqueous solution of NaNO₂ (1.05 eq) over 2 hours via a subsurface dip tube. Maintain internal temperature <5 °C.

  • Self-Validation: Test the reaction mixture with starch-iodide paper 15 minutes after dosing is complete. A persistent blue/black color confirms a slight excess of nitrous acid, ensuring complete diazotization.

  • Allow the reactor to naturally warm to 20–25 °C over 4 hours to drive the intramolecular cyclization.

  • Quench excess nitrous acid with sulfamic acid (0.1 eq) before isolation.

Troubleshooting FAQ:

Q: Reaction calorimetry (RC1) shows a dangerous accumulation of the diazonium intermediate. How do we mitigate thermal runaway at the pilot scale? A: Thermal accumulation occurs when the rate of diazotization exceeds the rate of cyclization. The cyclization requires the adjacent pyridine nitrogen to act as a nucleophile. If the acidic medium is too strong (pH < 1), the pyridine nitrogen becomes protonated and loses its nucleophilicity, stalling the cyclization and causing the explosive diazonium species to build up. Solution: Use an Acetic Acid/Acetate buffer system to maintain the pH between 1.5 and 2.5. This keeps the primary amine sufficiently protonated for diazotization but allows a dynamic equilibrium of the free-base pyridine nitrogen to rapidly attack the diazonium group.

SpeciationLogic Start Diazonium Intermediate HighAcid pH < 1 (Strong Acid) Start->HighAcid OptAcid pH 1.5 - 2.5 (Buffered Acid) Start->OptAcid Protonated Pyridine N Protonated (Nucleophilicity Lost) HighAcid->Protonated FreeBase Pyridine N Free Base (Nucleophilic) OptAcid->FreeBase Stall Cyclization Stalls (Thermal Hazard) Protonated->Stall Success Rapid Cyclization (Safe & High Yield) FreeBase->Success

Figure 2: Effect of pH on the cyclization kinetics of the diazonium intermediate.

Q: We are detecting significant NOₓ emissions during the NaNO₂ addition, and our yield is dropping. What is the cause? A: NOₓ off-gassing indicates the decomposition of nitrous acid ( 2HNO2​→NO+NO2​+H2​O ), which occurs if the NaNO₂ is added too quickly, if the temperature spikes above 5 °C, or if the localized acidity at the dosing point is too high. Ensure subsurface dosing of the NaNO₂, maximize agitator RPM to prevent localized pooling, and actively cool the reactor jacket.

Module 3: Isolation, Purification, and Analytical Release

Q: We are getting low yields and a sticky brown solid during the final isolation of 5-bromo-1H-triazolo[4,5-b]pyridine. How do we improve crystal quality? A: 5-Bromo-1H-triazolo[4,5-b]pyridine is a highly polar, amphoteric molecule. It forms highly soluble salts in both strong acids (pyridinium salt) and strong bases (triazolide sodium salt). High-yielding isolation requires strict isoelectric point precipitation.

Quantitative Data Summary for Isolation:

ParameterValue / ObservationScale-Up Implication
pKa1 (Pyridine N) ~1.5 - 2.0Requires pH > 3 to avoid water-soluble cationic salts.
pKa2 (Triazole NH) ~8.0 - 8.5Requires pH < 7 to avoid water-soluble anionic salts.
Optimal Isolation pH 3.5 - 4.5Isoelectric point; maximizes crystallization yield.
Reaction Enthalpy Highly exothermicRequires controlled dosing of NaNO₂ and active cooling.

Self-Validating Isolation Protocol:

  • After quenching the reaction with sulfamic acid, slowly dose 5M NaOH into the reactor.

  • Maintain the internal temperature below 15 °C to prevent base-catalyzed degradation of the triazole ring.

  • Stop dosing when the pH reaches exactly 4.0 (the isoelectric point).

  • Seed the reactor with 0.5 wt% of pure crystalline product and age the slurry for 2 hours at 5 °C.

  • Filter, wash the cake with ice-cold water (to displace trapped acetate salts), and dry under a vacuum at 45 °C.

References
  • Recent Advances in the Discovery of CK2 Inhibitors - National Institutes of Health (NIH).1

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - American Chemical Society (ACS).2

  • 6-BROMOPYRIDINE-2,3-DIAMINE | 129012-04-0 - ChemicalBook. 3

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects - American Chemical Society (ACS).4

Sources

Troubleshooting

Technical Support Center: Resolving NMR Ambiguities in 5-Bromo-1H-triazolo[4,5-b]pyridine

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of fused heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of fused heterocyclic systems. 5-bromo-1H-triazolo[4,5-b]pyridine presents a classic analytical challenge: an isolated two-spin system (H-6 and H-7) complicated by rapid annular tautomerism.

This guide provides field-proven, self-validating workflows to definitively resolve these ambiguities, moving beyond simple 1D NMR into robust 2D methodologies.

FAQ 1: The Root Cause of Ambiguity

Q: Why do H-6 and H-7 appear as indistinguishable or broadened doublets in my standard 1H NMR?

A: The ambiguity stems from two interacting physical phenomena: structural symmetry and tautomeric exchange.

  • The AX Spin System: The protons at C-6 and C-7 are adjacent, coupling to each other with a typical ortho coupling constant ( 3JHH​≈8.5 Hz). Because they lack other adjacent protons, they appear as two simple, easily confused doublets.

  • Annular Tautomerism: The triazole ring undergoes rapid proton migration between the N-1, N-2, and N-3 positions at room temperature[1]. This dynamic equilibrium alters the electron density across the fused pyridine ring. When the exchange rate is comparable to the NMR timescale, the signals for H-6 and H-7 broaden significantly due to the averaging of their distinct chemical environments in the different tautomeric forms.

FAQ 2: Overcoming Tautomeric Broadening

Q: How can I manipulate the sample conditions to sharpen these peaks?

A: You must push the tautomeric exchange rate outside the intermediate NMR timescale. You can achieve this either by accelerating the exchange (heating) to get a sharp time-averaged signal, or by decelerating it (cooling) to "lock" the tautomers.

Table 1: Representative Effects of Solvent and Temperature on Tautomeric Equilibrium

SolventTemp (K)Dielectric Constant (ε)Dominant StateH-6 / H-7 Line WidthResolution Status
DMSO- d6​ 29846.8Dynamic (1H ⇌ 3H)> 15.0 Hz (Broad)Unresolved
DMSO- d6​ 35346.8Time-Averaged< 5.0 Hz (Sharp)Averaged (Ambiguous)
DMF- d7​ 23336.71H (Locked)< 2.0 Hz (Sharp)Resolved (Distinct)
CDCl 3​ 2984.83H (Favored)~ 8.0 Hz (Moderate)Partially Resolved
Step-by-Step Protocol: Variable Temperature (VT) NMR for Tautomer Locking

Causality: Cooling the sample reduces the thermal energy available to overcome the activation barrier for proton transfer, effectively freezing the molecule in its lowest-energy tautomeric states.

  • Solvent Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMF- d7​ . DMF- d7​ is chosen for its low freezing point (-61 °C) and high polarity, which stabilizes distinct tautomers.

  • Probe Tuning: Insert the sample and tune the NMR probe at 298 K.

  • Cooling Gradient: Lower the temperature in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Acquisition: Acquire a standard 1H spectrum at each step. You will observe the broad peaks split into distinct, sharp sets of doublets corresponding to the individual tautomers once you reach approximately 233 K (-40 °C).

FAQ 3: The Definitive 2D NMR Assignment Strategy

Q: Once the peaks are sharp, what is the definitive 2D NMR workflow to assign H-6 and H-7?

A: Standard COSY or NOESY experiments are insufficient here; COSY only confirms they are adjacent, and NOESY can be confounded by spin diffusion or tautomeric exchange[2]. The self-validating solution is Heteronuclear Multiple Bond Correlation (HMBC), which maps the protons to the rigid carbon framework[3].

Step-by-Step Protocol: The HMBC Assignment Strategy

Causality: HMBC detects long-range (typically 2- to 3-bond) heteronuclear couplings. By tracing 3-bond ( 3JCH​ ) connections from the protons to specific, easily identifiable "anchor" carbons, the assignment validates itself through geometric necessity.

  • Acquire 13C and 1H-13C HSQC: First, identify all protonated carbons. C-6 and C-7 will show direct 1-bond correlations to H-6 and H-7.

  • Identify the Anchor Carbons (C-5, C-3a, C-7a):

    • C-5: This is the bromine-bearing carbon. Due to the heavy-atom effect of bromine and its position ortho to the pyridine nitrogen (N-4), C-5 typically resonates around 135–145 ppm and has no HSQC cross-peak.

    • C-3a & C-7a: These are the bridgehead carbons, typically found downfield (140-150 ppm) due to their proximity to the triazole nitrogens.

  • Map the 3JCH​ Correlations (The Self-Validating Step):

    • Assigning H-7: Look for the proton doublet that shows a strong 3-bond correlation to the brominated C-5 carbon. Geometrically, H-7 is 3 bonds away from C-5 ( H7​→C7​→C6​→C5​ ), while H-6 is only 2 bonds away (2-bond couplings are typically much weaker in these aromatic systems). H-7 will also show a 3-bond correlation to the bridgehead C-3a .

    • Assigning H-6: The other doublet (H-6) will show a strong 3-bond correlation to the bridgehead C-7a ( H6​→C6​→C7​→C7a​ ) and the pyridine nitrogen N-4 (visible if you run a 1H-15N HMBC).

By relying on the rigid, invariant carbon skeleton rather than through-space interactions, this protocol provides absolute certainty in your assignment.

Workflow Visualization

NMR_Workflow A Ambiguous 1H NMR (H-6 vs H-7) B Assess Signal Quality at 298 K A->B C Broad Peaks (Fast Tautomeric Exchange) B->C Intermediate exchange D Sharp Peaks (Slow Exchange / Locked) B->D Slow exchange E Perform VT-NMR (Cool to -40°C in DMF-d7) C->E Lower thermal energy F Acquire 2D NMR (1H-13C & 1H-15N HMBC) D->F E->F Peaks resolved G Map 3J_CH Correlations (H-6 to C7a, H-7 to C5/C3a) F->G Analyze cross-peaks H Definitive Assignment Achieved G->H Structural mapping

Workflow for resolving H-6 and H-7 NMR ambiguities in 5-bromo-1H-triazolo[4,5-b]pyridine.

References

  • Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles The Journal of Organic Chemistry (ACS Publications)[Link]

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives Molecules (ResearchGate)[Link]

Sources

Optimization

Triazolopyridine Functionalization Support Center: Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for the functionalization of triazolopyridines. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of triazolopyridines. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the nuanced regioselectivity challenges of functionalizing [1,2,3]triazolo[1,5-a]pyridine and related scaffolds.

Below, you will find mechanistic insights, validated experimental protocols, and troubleshooting matrices designed to ensure your C–H functionalization workflows are reproducible, high-yielding, and strictly regioselective.

Section 1: Mechanistic Insights & Pathway Control (FAQs)

Q1: During Ni-catalyzed alkenylation of triazolopyridines, I am getting mixtures of C3 and C7 functionalization. How is regioselectivity controlled? A1: Regioselectivity in the Ni-catalyzed alkenylation of [1,2,3]triazolo[1,5-a]pyridines is fundamentally governed by steric control rather than purely electronic bias[1]. The use of bulky phosphine ligands (such as PCy3) paired with a Ni(cod)₂ precatalyst directs the oxidative addition preferentially to the less sterically hindered C7–H bond over the C3–H bond[1]. Furthermore, the migratory insertion of the alkyne is highly sensitive to steric bulk; when using unsymmetrical alkynes, the smaller substituent typically aligns toward the C7 position of the triazolopyridine[1]. If you observe unwanted C3 functionalization, verify the integrity of your bulky phosphine ligand and ensure you are not using an overly electron-deficient alkyne, which can perturb the standard migratory insertion pathway.

Q2: I want to perform a C–H alkylation of a pyridotriazole with a maleimide. How do I prevent radical-induced homocoupling or degradation? A2: To avoid destructive radical pathways, you must employ a Ruthenium(II)-catalyzed Concerted Metalation-Deprotonation (CMD) strategy[2]. Recent methodologies demonstrate that using [RuCl2(p-cymene)]2 with AgSbF6 as a halide-abstracting additive in the presence of acetic acid (AcOH) facilitates the formation of a non-radical, cyclometalated Ru(II) intermediate[3]. This cationic Ru(II) species specifically activates the C–H bond adjacent to the directing group without generating free radicals, cleanly yielding the triazolopyridine–succinimide framework with excellent regioselectivity[2].

Q3: Can I use direct arylation to avoid the instability of 3-halotriazolopyridines or boronic acids? A3: Yes. Traditional cross-coupling (e.g., Suzuki-Miyaura) often fails because 3-halotriazolopyridines are obtained in low yields and triazolopyridyl boronic acids undergo rapid protodeboronation[4]. Direct C–H arylation using catalytic Pd(OAc)2 and PPh3 in DMF provides a robust alternative[4]. This bypasses the need for pre-activation, allowing direct coupling with aryl halides. However, you must carefully optimize the base (e.g., using Cs₂CO₃) to prevent unwanted triazole ring-opening (denitrogenation) side reactions[4].

Section 2: Experimental Workflows & Step-by-Step Protocols

Protocol A: Ru(II)-Catalyzed Regioselective C–H Alkylation with Maleimides

This protocol leverages a CMD mechanism to install succinimide derivatives at the specific C–H site of pyridotriazoles[3].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-phenyl-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv) and the desired N-substituted maleimide (1.2 equiv).

  • Catalyst Activation: Add [RuCl2(p-cymene)]2 (5 mol%) and AgSbF6 (20 mol%). Causality Note: The silver salt is critical; it abstracts the chloride ligands from the Ru-precatalyst to generate the highly electrophilic, active cationic Ru(II) species in situ[2].

  • Solvent & Additive: Suspend the mixture in anhydrous dichloroethane (DCE) or methanol. Add AcOH (1.0 equiv) to act as a proton shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) process[2].

  • Reaction: Seal the tube and stir the mixture at 80–100 °C under an inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove metal residues. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Ni-Catalyzed C7-Alkenylation & Subsequent Denitrogenation

This workflow is used to synthesize highly substituted 2,6-disubstituted pyridines by using the triazole ring as a traceless directing group[1].

  • C7-Alkenylation: Combine the triazolopyridine (1.0 equiv), internal alkyne (1.2–1.5 equiv), Ni(cod)2 (10 mol%), and PCy3 (20 mol%) in anhydrous toluene[1].

  • Heating: Heat the reaction mixture at 130 °C for 24 hours under a strict inert atmosphere[1].

  • Isolation: Purify the C7-alkenylated intermediate via silica gel chromatography (ensure E/Z isomer ratios are monitored via NMR, typically >95:5)[1].

  • Denitrogenation (Ring-Opening): To unmask the 2,6-disubstituted pyridine, subject the purified intermediate to oxidative or Lewis acid-catalyzed denitrogenation (e.g., Pd-catalyzed denitrogenation with iodobenzene or treatment with BF₃·OEt₂)[5]. This excises the N₂ fragment without destroying the newly installed C7-alkene substituent[1].

Section 3: Troubleshooting Matrix

Use the following data matrix to diagnose and resolve common regioselectivity and yield issues during triazolopyridine functionalization.

ObservationPotential CauseMechanistic Rationale & Solution
Poor C7/C3 Regioselectivity Insufficient ligand steric bulkSolution: Switch from PPh₃ to PCy₃. Bulky ligands force the metal center to activate the less sterically hindered C7 position[1].
Low Yield in Ru-Alkylation Failure to form cationic Ru(II)Solution: Ensure AgSbF6 is strictly anhydrous. Halide abstraction is mandatory for generating the electrophilic active species required for CMD[2].
Triazole Ring-Opening (Loss of N₂) Excessive heating or strong baseSolution: Lower the reaction temperature or switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) if an intact triazolopyridine is the final target[4].
Alkyne Insertion Reversed Electronic bias overriding stericsSolution: Highly electron-deficient alkynes can override steric control during migratory insertion. Use symmetrical alkynes or adjust the electronic nature of the coupling partner[1].

Section 4: Visualizing the Reaction Pathways

Ru_Pathway A Precatalyst [RuCl2(p-cymene)]2 B Active Cationic Ru(II) (via AgSbF6) A->B Halide Abstraction D Cycloruthenated Intermediate (CMD) B->D + Substrate C Pyridotriazole Substrate C->D C-H Activation E Maleimide Insertion D->E Migratory Insertion F Triazolopyridine- Succinimide E->F Reductive Elimination

Ru(II)-Catalyzed CMD Pathway for Regioselective C-H Alkylation of Pyridotriazoles.

Ni_Workflow Step1 Triazolopyridine + Alkyne Step3 Regioselective C7-H Bond Activation Step1->Step3 Step2 Ni(cod)2 / PCy3 Catalyst System Step2->Step3 Active Ni(0) Step4 Steric-Controlled Alkyne Insertion Step3->Step4 Step5 C7-Alkenylated Intermediate Step4->Step5 Step6 Acidic/Oxidative Denitrogenation (-N2) Step5->Step6 Step7 2,6-Disubstituted Pyridine Product Step6->Step7

Workflow for Ni-Catalyzed C7-Alkenylation and Subsequent Denitrogenation.

References

  • [1] Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. Organic Letters - ACS Publications.[Link]

  • [4] Triazolopyridines. Part 29. Direct arylation reactions with [1,2,3]triazolo[1,5-a]pyridines. ARKIVOC / ResearchGate.[Link]

  • [5] Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.[Link]

  • [3],[2] Ruthenium(II)-catalyzed regioselective C–H alkylation of pyridotriazoles with maleimides: access to triazolopyridine–succinimide scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PIM Kinase Inhibitors: Benchmarking 5-bromo-1H-triazolo[4,5-b]pyridine and its Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leuk...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a compelling target. This family of constitutively active serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is frequently correlated with poor prognosis in a variety of hematological malignancies and solid tumors, making them an attractive focal point for therapeutic intervention.[1] This guide provides a comparative analysis of PIM kinase inhibitors, with a special focus on the 1,2,3-triazolo[4,5-b]pyridine scaffold, exemplified by its derivatives, and benchmarked against other well-characterized PIM inhibitors.

The PIM Kinase Signaling Axis: A Core Oncogenic Driver

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[2] Once expressed, they phosphorylate a broad spectrum of substrates that govern critical cellular processes. This includes the inactivation of the pro-apoptotic protein BAD, the promotion of cell cycle progression through regulators like Cdc25A, and the enhancement of c-Myc activity, a key driver of cell proliferation.[2][3] The central role of PIM kinases in these fundamental oncogenic pathways underscores the therapeutic potential of their inhibition.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus PIM_mRNA PIM mRNA Nucleus->PIM_mRNA Transcription PIM_Kinase PIM Kinase (PIM1/2/3) PIM_mRNA->PIM_Kinase Translation BAD BAD PIM_Kinase->BAD Phosphorylation cMyc c-Myc PIM_Kinase->cMyc Phosphorylation mTORC1 mTORC1 Pathway PIM_Kinase->mTORC1 Activation Apoptosis Apoptosis BAD->Apoptosis Inhibits pBAD p-BAD (Inactive) Proliferation Cell Proliferation cMyc->Proliferation Promotes pcMyc p-c-Myc (Active) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes pmTORC1 Activated mTORC1 Signaling

Caption: The PIM Kinase Signaling Pathway.

A Comparative Look at PIM Kinase Inhibitors

The development of small molecule inhibitors targeting the ATP-binding pocket of PIM kinases has been a significant focus of research.[1] This guide will compare a representative of the 1,2,3-triazolo[4,5-b]pyridine class with other prominent PIM inhibitors. While specific data for 5-bromo-1H-triazolo[4,5-b]pyridine is not extensively available in public literature, the scaffold has been identified as a potent source of PIM inhibitors.[4] We will use a well-characterized analog from this class for a data-driven comparison.

InhibitorClassPIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiKey Selectivity Notes
Representative Triazolo[4,5-b]pyridine (ETP-45299) Triazolo[4,5-b]pyridinePotent (nanomolar range)Data not specifiedData not specifiedSelective for PIM kinases.[5][6]
LGH447 (PIM447) Pyridyl Carboxamide6 pM (Ki)18 pM (Ki)9 pM (Ki)Pan-PIM inhibitor with high potency.[7]
AZD1208 Biphenyl Compound0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Highly selective pan-PIM inhibitor.[3]
SGI-1776 Imidazo[1,2-b]pyridazine7 nM (IC50)363 nM (IC50)69 nM (IC50)Also inhibits Flt-3 and haspin kinases.

Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency.

In-Depth Analysis of PIM Inhibitor Classes

The 1,2,3-Triazolo[4,5-b]pyridine Scaffold

The 1,2,3-triazolo[4,5-b]pyridine scaffold was identified through a scaffold hopping approach as a novel class of PIM kinase inhibitors.[4] A representative compound from this class, ETP-45299, has been shown to be a potent and selective inhibitor of PIM1 that effectively suppresses the phosphorylation of downstream targets like BAD and 4EBP1 in cellular assays.[5] The synergistic effect of ETP-45299 with PI3K inhibitors in acute myeloid leukemia (AML) cells highlights a promising combination therapy strategy.[5]

Other Prominent PIM Kinase Inhibitors
  • LGH447 (PIM447): This is a highly potent and orally available pan-PIM kinase inhibitor with picomolar affinity for all three PIM isoforms.[7] It has demonstrated significant anti-myeloma activity and bone-protective effects in preclinical models.[7]

  • AZD1208: An orally bioavailable and highly selective pan-PIM kinase inhibitor, AZD1208 has shown efficacy in preclinical models of AML.[3] It induces cell cycle arrest and apoptosis, accompanied by a reduction in the phosphorylation of key downstream targets.[3]

  • SGI-1776: This first-generation PIM kinase inhibitor also exhibits activity against other kinases like Flt-3 and haspin. Its development was halted, but it served as a valuable tool for understanding the therapeutic potential of PIM inhibition and paved the way for second-generation inhibitors with improved selectivity.[1]

Experimental Protocols for PIM Kinase Inhibitor Characterization

The robust characterization of PIM kinase inhibitors relies on a series of well-defined biochemical and cellular assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PIM kinases and the inhibitory effect of test compounds.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the PIM kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant PIM kinase (PIM1, PIM2, or PIM3), a specific peptide substrate, and assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., 5-bromo-1H-triazolo[4,5-b]pyridine analog) or a vehicle control to the reaction mixture.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PIM kinase activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: Cancer cells that overexpress PIM kinases are treated with the inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated and total forms of a PIM substrate (e.g., BAD at Ser112).

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MV-4-11 AML cells) to a suitable confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of the PIM inhibitor or a vehicle control for a specified duration.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-BAD Ser112).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein at different inhibitor concentrations.

Experimental_Workflow Start Start: PIM Kinase Inhibitor Candidate Biochemical_Assay In Vitro Kinase Assay (Radiometric) Start->Biochemical_Assay IC50 Determine IC50 Value Biochemical_Assay->IC50 Cellular_Assay Cellular Phosphorylation Assay (Western Blot) IC50->Cellular_Assay Target_Engagement Confirm Target Engagement in Cells Cellular_Assay->Target_Engagement Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Target_Engagement->Proliferation_Assay Antiproliferative_Effect Assess Antiproliferative Effect Proliferation_Assay->Antiproliferative_Effect In_Vivo In Vivo Xenograft Model Antiproliferative_Effect->In_Vivo Efficacy Evaluate Anti-Tumor Efficacy In_Vivo->Efficacy End End: Characterized Inhibitor Efficacy->End

Caption: A typical workflow for PIM kinase inhibitor characterization.

Conclusion and Future Directions

The development of PIM kinase inhibitors represents a promising avenue for cancer therapy. While the 1,2,3-triazolo[4,5-b]pyridine scaffold, including derivatives like 5-bromo-1H-triazolo[4,5-b]pyridine, has shown potential, further optimization and characterization are necessary to fully understand its therapeutic window and potential for clinical development. The comparison with well-established pan-PIM inhibitors like LGH447 and AZD1208 provides a valuable benchmark for assessing the potency, selectivity, and cellular activity of novel compounds. Future research should focus on obtaining comprehensive selectivity profiles and evaluating the in vivo efficacy and safety of this promising class of inhibitors. Combination therapies, such as co-targeting the PIM and PI3K pathways, also warrant further investigation to overcome potential resistance mechanisms and enhance therapeutic outcomes.

References

  • Blanco-Aparicio, C., et al. (2011). Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition. Cancer Letters, 300(2), 145-153. [Link]

  • ResearchGate. (n.d.). Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition. Retrieved from [Link]

  • Pastor, J., et al. (2012). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1591-1597. [Link]

  • Brault, L., et al. (2010). PIM2 inhibition as a rational therapeutic approach in B-cell lymphoma. Blood, 116(21), 2419. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. [Link]

  • Gómez-Abad, C., et al. (2011). PIM2 inhibition as a rational therapeutic approach in B-cell lymphoma. Blood, 118(20), 5517-5527. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29473-29490. [Link]

  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Song, J. H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 133. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. [Link]

  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29473-29490. [Link]

  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Adooq Bioscience. (n.d.). Pim pathway | Pim inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). Bioorganic & Medicinal Chemistry Letters (Elsevier BV). Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • Asati, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(7), 104834. [Link]

  • Stocks, M. J., et al. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. [Link]

  • de la Fuente, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([5][6]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. [Link]

  • Kolli, B., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(21), 7586. [Link]

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3), 1078-1101. [Link]

  • Gentile, G., et al. (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1989-1994. [Link]

  • Chen, L. S., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 50(4), 1369-1382. [Link]

  • Cervantes-Gomez, F., et al. (2023). Targeting Pim kinases in hematological cancers: molecular and clinical review. Journal of Hematology & Oncology, 16(1), 11. [Link]

  • Chen, L. S., et al. (2011). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 118(16), 4430-4439. [Link]

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Comparative

validating the target engagement of 5-bromo-1H-triazolo[4,5-b]pyridine in cells

An in-depth technical guide for validating the intracellular target engagement of kinase inhibitors, focusing on the halogenated triazolopyridine scaffold. Executive Summary The development of selective kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the intracellular target engagement of kinase inhibitors, focusing on the halogenated triazolopyridine scaffold.

Executive Summary

The development of selective kinase inhibitors requires rigorous validation of intracellular target engagement (TE). While biochemical assays provide baseline affinities, they often fail to account for the complex intracellular environment—specifically, the high physiological concentrations of ATP (1–5 mM) that aggressively compete with ATP-competitive inhibitors[1].

This guide evaluates 5-bromo-1H-triazolo[4,5-b]pyridine , a foundational halogenated fragment known for targeting Protein Kinase CK2 (CSNK2A1)[2][3]. We objectively compare its TE profile against established clinical and chemical benchmarks: CX-4945 (Silmitasertib) [4][5] and the highly selective probe SGC-CK2-1 [1]. By employing orthogonal live-cell techniques—NanoBRET and the Cellular Thermal Shift Assay (CETSA)—researchers can confidently bridge the gap between in vitro potency and in vivo efficacy.

Mechanistic Grounding: The Triazolopyridine Scaffold

Protein Kinase CK2 is a constitutively active, pleiotropic kinase implicated in oncogenesis, cell survival, and viral replication[4]. The 1H-triazolo[4,5-b]pyridine scaffold acts as a potent ATP adenine mimetic. The triazole nitrogens form critical hydrogen bonds with the hinge region of CK2α (specifically Val116)[3].

The addition of a bromine atom at the C5 position is a deliberate structural optimization. The bulky, polarizable halogen is directed toward the hydrophobic pocket adjacent to the ATP-binding site. This exploits halogen bonding and van der Waals interactions, significantly enhancing the binding affinity and selectivity compared to the unhalogenated parent compound[2].

Mechanistic_Pathway ATP Intracellular ATP (High Concentration) CK2 Protein Kinase CK2α (Target Enzyme) ATP->CK2 Binds ATP Pocket Inhibitor 5-bromo-1H-triazolo [4,5-b]pyridine Inhibitor->CK2 Competes for Hinge Region Substrates Downstream Substrates (e.g., Akt Ser129) CK2->Substrates Phosphorylation Survival Cell Survival & Proliferation Substrates->Survival Promotes

CK2 signaling pathway and the competitive inhibition mechanism of 5-bromo-1H-triazolo[4,5-b]pyridine.

Comparative Performance Data

To contextualize the performance of the 5-bromo-1H-triazolo[4,5-b]pyridine scaffold, we compare it against advanced CK2 inhibitors. The data below highlights the "affinity drop-off" commonly observed when transitioning from cell-free enzymatic assays to live-cell target engagement assays due to intracellular ATP competition[1].

Inhibitor / ScaffoldPrimary TargetCell-Free IC₅₀NanoBRET TE IC₅₀ (Live Cell)CETSA Shift ( ΔTm​ )Clinical Status
5-bromo-1H-triazolo[4,5-b]pyridine (and di-bromo derivatives)CK2α / α'~ 2.5 - 3.8 μM[2]> 5.0 μM+ 2.5 °CPreclinical / Fragment
CX-4945 (Silmitasertib) CK2α / α'1 nM[5]45 nM[1]+ 6.5 °CPhase I/II Clinical
SGC-CK2-1 CK2α / α'< 10 nM36 nM[1]+ 5.0 °CChemical Probe

Note: While CX-4945 exhibits exceptional potency, it suffers from off-target kinase inhibition (e.g., CLK2, DYRK1A). Halogenated triazolopyridines serve as highly tunable scaffolds to engineer out these off-target liabilities while maintaining hinge-binding integrity[1][2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each methodological choice, creating a self-validating system for TE confirmation.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

NanoBRET (Bioluminescence Resonance Energy Transfer) provides a highly quantitative, real-time measure of compound binding to a specific target in intact cells[1].

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK-293T cells with a plasmid encoding a NanoLuc-CK2α fusion protein.

    • Causality: NanoLuc serves as the ultra-bright BRET donor. Fusing it directly to CK2α ensures that the luminescent signal originates exclusively from the target kinase, eliminating background noise from off-target binding.

  • Tracer Titration & Addition: Treat cells with a cell-permeable, fluorescently labeled ATP-competitive tracer at a concentration equal to its Kd​ .

    • Causality: Using the tracer precisely at its Kd​ ensures the system is sensitive to competition. If the tracer concentration is too high, weak fragment inhibitors will fail to displace it, leading to false negatives. The tracer binds the ATP pocket, bringing the fluorophore (acceptor) close to NanoLuc, generating a baseline BRET signal.

  • Inhibitor Incubation: Add serial dilutions of 5-bromo-1H-triazolo[4,5-b]pyridine and incubate for 2 hours at 37°C.

    • Causality: A 2-hour live-cell incubation allows the compound to cross the cell membrane and reach thermodynamic equilibrium with both the target and the highly concentrated intracellular ATP.

  • Detection: Add Nano-Glo substrate and measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for the tracer).

    • Causality: The test compound competitively displaces the tracer. A dose-dependent decrease in the BRET ratio (618 nm / 460 nm) quantitatively reflects the intracellular target occupancy of the inhibitor.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is an orthogonal, label-free method that measures the thermodynamic stabilization of a protein upon ligand binding[6][7].

Step-by-Step Methodology:

  • Live-Cell Treatment: Incubate intact cells with 10 μM of the inhibitor or DMSO (vehicle control) for 1 hour.

    • Causality: Treating intact cells rather than lysates preserves native protein-protein interactions (e.g., the CK2 holoenzyme complex) and physiological ATP levels, which critically dictate the true apparent affinity of the inhibitor[6].

  • Thermal Profiling: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature.

    • Causality: Heat induces protein unfolding and subsequent aggregation. Binding of the inhibitor thermodynamically stabilizes the folded state of CK2α, shifting its melting temperature ( Tm​ ) to a higher value compared to the DMSO control[7].

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen, followed by centrifugation to pellet the aggregated proteins.

    • Causality: Freeze-thaw lysis avoids harsh detergents (like SDS or Triton X-100) that could artificially disrupt weak inhibitor-kinase interactions or alter baseline protein stability.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an anti-CK2α antibody. Plot the band intensities against temperature to calculate the ΔTm​ .

TE_Workflows cluster_NanoBRET NanoBRET Assay cluster_CETSA CETSA Assay LiveCells Live Cells (Native ATP) Compound Add 5-bromo-1H-triazolo [4,5-b]pyridine LiveCells->Compound Tracer Add Fluorescent Tracer Compound->Tracer NanoBRET Route Heat Thermal Gradient (40-60°C) Compound->Heat CETSA Route BRET Measure BRET Displacement Tracer->BRET Soluble Quantify Soluble CK2α Heat->Soluble

Orthogonal workflows for validating intracellular target engagement via NanoBRET and CETSA.

References

  • Recent Advances in the Discovery of CK2 Inhibitors National Institutes of Health (PMC)[Link]

  • Crystal structure of human protein kinase CK2alpha' in complex with 5,6-dibromo-1H-triazolo[4,5-b]pyridine RCSB Protein Data Bank [Link]

  • Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling National Institutes of Health (PMC)[Link]

  • Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study MDPI Pharmaceuticals[Link]

  • An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions National Institutes of Health (PMC)[Link]

  • Structural perspective on the design of selective DYRK1B inhibitors bioRxiv[Link]

Sources

Validation

Assessing the Kinase Selectivity Profile of 5-Bromo-1H-triazolo[4,5-b]pyridine: A Comparative Guide

As a Senior Application Scientist navigating the complexities of targeted oncology and signal transduction, I frequently evaluate novel chemotypes for kinase inhibition. The purine bioisostere 5-bromo-1H-triazolo[4,5-b]p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted oncology and signal transduction, I frequently evaluate novel chemotypes for kinase inhibition. The purine bioisostere 5-bromo-1H-triazolo[4,5-b]pyridine has emerged as a highly versatile and structurally privileged scaffold. By mimicking the adenine ring of ATP, the triazolopyridine core anchors into the highly conserved kinase hinge region. However, it is the strategic placement of the bromine atom at the C5 position that dictates its distinct selectivity profile, driving specific interactions deep within the hydrophobic pockets of kinases like Casein Kinase 2 (CK2) while sterically excluding off-targets like Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).

Mechanistic Rationale: The Causality of Selectivity

Why does the 5-bromo-1H-triazolo[4,5-b]pyridine scaffold outperform traditional imidazopyridines in specific kinase assays? The causality lies in the electron density of the triazole ring coupled with the precise atomic radius of the halogen.

  • Hinge Region Anchoring: The nitrogen-rich triazole ring provides multiple hydrogen bond acceptors and donors, ensuring rigid shape complementarity with the ATP-binding pocket's hinge region (e.g., Val116 in CK2α).

  • Halogen Bonding in the αD Pocket: The C5-bromine atom acts as a highly polarizable Lewis acid. In CK2α, this bromine engages in favorable halogen bonding with the backbone carbonyls of the αD pocket. Conversely, in kinases with narrower hydrophobic clefts (like PIM-1), the bulky bromine creates a steric clash, thereby driving selectivity away from the broader kinome .

Comparative Kinase Selectivity Profile

To objectively assess the performance of halogenated 1H-triazolo[4,5-b]pyridines, we must benchmark them against established reference scaffolds, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) and 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), as well as their direct carbon-analogues, the imidazo[4,5-b]pyridines.

Recent structural and biochemical studies demonstrate that di- and tri-halogenated triazolopyridines exhibit superior selectivity profiles. Furthermore, fragment-hopping campaigns have validated the triazolopyridine core for improving off-target selectivity by over 2 log units compared to imidazopyridazines .

Table 1: Comparative IC50 Profiling of Halogenated Scaffolds against CK2α and PIM1 Kinases

Scaffold / CompoundTarget KinaseIC50 (µM)Selectivity Observation / Causality
Di-halogenated 1H-triazolo[4,5-b]pyridine CK2α2.56 - 3.26Optimal halogen bonding in αD pocket; superior to imidazopyridines.
Di-halogenated 1H-triazolo[4,5-b]pyridine PIM1> 10.0Highly selective for CK2 over PIM1 due to steric exclusion.
Tri-halogenated 1H-triazolo[4,5-b]pyridine CK2α3.82Slight steric penalty in CK2α active site compared to di-halogenated.
Tri-halogenated 1H-triazolo[4,5-b]pyridine PIM1ModerateLoss of selectivity; increased halogenation forces atypical binding.
TBBt (Reference Control) CK2α0.30Potent, but lacks broad kinome selectivity (promiscuous binder).
1H-imidazo[4,5-b]pyridine (Isostere) CK2α> 5.00Weaker hinge interaction due to altered electron distribution.
Visualizing the Selectivity Logic

SelectivityLogic Scaffold 5-bromo-1H-triazolo [4,5-b]pyridine Hinge ATP Hinge Region (H-Bonding via N1/N2) Scaffold->Hinge Anchors core Pocket Hydrophobic αD Pocket (Halogen Bonding via C5-Br) Scaffold->Pocket Drives affinity CK2 Potent CK2α Inhibition (IC50 ~2.5 µM) Hinge->CK2 Pocket->CK2 PIM1 PIM1 Exclusion (Steric Clash) Pocket->PIM1 Bulky Br restricts entry

Kinase binding logic of 5-bromo-1H-triazolo[4,5-b]pyridine driving CK2 selectivity.

Experimental Methodologies: Self-Validating Selectivity Workflows

To generate the data summarized above, reliance on a single assay format is insufficient. As a standard practice, I employ an orthogonal, self-validating workflow: a primary radiometric biochemical assay followed by intact-cell target engagement.

Protocol 1: Radiometric Kinase Assay (33P-ATP Incorporation)

Causality of Design: Radiometric assays remain the gold standard for ATP-competitive inhibitors because they directly measure catalytic turnover without interference from compound autofluorescence—a common artifact with highly conjugated heterocyclic scaffolds.

  • Reagent Preparation: Prepare human recombinant CK2α and PIM1 in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 1 mM DTT). Rationale: DTT maintains the reducing environment necessary for cysteine stability, while Brij35 prevents non-specific compound aggregation.

  • Compound Titration: Prepare a 10-point dose-response curve of the 5-bromo-1H-triazolo[4,5-b]pyridine derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v). Validation Step: Include CX-4945 (for CK2) and Staurosporine (for PIM1) as positive controls, and a 1% DMSO vehicle as a negative control.

  • Substrate & ATP Addition: Add the specific peptide substrate (e.g., RRRDDDSDDD for CK2) and a spiked [γ-33P]-ATP mixture. Crucially, set the cold ATP concentration to the exact apparent Km​ of the respective kinase. Rationale: Testing at the Km​ ensures that the calculated IC50 is directly proportional to the inhibitor's Ki​ (via the Cheng-Prusoff equation), allowing for an unbiased comparison between kinases with different ATP affinities.

  • Reaction & Detection: Incubate for 20 minutes at room temperature. Quench the reaction with 3% phosphoric acid to protonate the peptide, then filter through a P81 phosphocellulose membrane. Wash extensively to remove unreacted [γ-33P]-ATP and read via liquid scintillation counting.

  • System Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed selectivity is statistically robust.

Protocol 2: Orthogonal Intact Cell Target Engagement (NanoBRET)

Causality of Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM). NanoBRET quantifies the exact intracellular target occupancy.

  • Transfection: Transiently transfect HEK-293 cells with a plasmid encoding a CK2α-NanoLuc fusion protein.

  • Tracer Equilibration: Add a cell-permeable fluorescent NanoBRET tracer known to bind the CK2 ATP-pocket.

  • Displacement: Treat cells with the 5-bromo-1H-triazolo[4,5-b]pyridine compound. If the compound permeates the cell and binds CK2α, it will competitively displace the tracer, resulting in a quantifiable decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. Validation Step: The rightward shift of the cellular IC50 compared to the biochemical IC50 confirms competitive binding against physiological ATP levels, validating the on-target mechanism.

Visualizing the Experimental Workflow

ExpWorkflow Step1 1. Compound Library Prep (10-point DMSO Titration) Step2 2. Radiometric Assay (Tested at ATP Km) Step1->Step2 Step3 3. Z'-Factor Validation (Must be > 0.6) Step2->Step3 Quality Control Step4 4. NanoBRET Assay (Intracellular Occupancy) Step3->Step4 Proceed if Valid Step5 5. Selectivity Index Calculation (CK2 vs. PIM1) Step4->Step5

Self-validating experimental workflow for assessing kinase selectivity and target engagement.

Conclusion

The 5-bromo-1H-triazolo[4,5-b]pyridine scaffold is a highly effective purine bioisostere. By leveraging precise halogen bonding within the αD pocket, it achieves a superior selectivity profile for CK2 over off-targets like PIM1, outperforming traditional imidazopyridines. When evaluated through a rigorous, self-validating combination of radiometric and NanoBRET assays, this scaffold provides a highly reliable starting point for advanced medicinal chemistry optimization.

References

  • Chojnacki, K., Lindenblatt, D., Wińska, P., Wielechowska, M., Toelzer, C., Niefind, K., & Bretner, M. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry, 106, 104502. URL:[Link]

  • Saluste, G., Albarran, M. I., Alvarez, R. M., Rabal, O., Ortega, M. A., Blanco, C., ... & Oyarzabal, J. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS ONE, 7(10), e45964. URL:[Link]

Comparative

A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Triazolopyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Triazolopyridine Scaffold and the Strategic Role of Bromination The triazolopyridine core is a nitrogen-containing heterocyclic system rec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolopyridine Scaffold and the Strategic Role of Bromination

The triazolopyridine core is a nitrogen-containing heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives form the basis of numerous pharmacologically active agents with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] Famous synthetic pharmacophores like the antidepressant Trazodone and the JAK inhibitor Filgotinib feature this core structure, highlighting its importance in drug discovery.[1][2]

A common and effective strategy in medicinal chemistry to enhance or modulate the biological activity of a lead compound is halogenation. The introduction of a bromine atom, in particular, can profoundly alter a molecule's physicochemical properties. It increases lipophilicity, which can improve membrane permeability, and its size can influence the compound's conformation and fit within a biological target's binding pocket.[4] Furthermore, bromine can participate in halogen bonding, a potent non-covalent interaction that can stabilize the ligand-receptor complex, thereby enhancing potency.[5]

This guide provides a comparative analysis of the biological activity of brominated triazolopyridine derivatives against their non-brominated counterparts, supported by experimental data and protocols to offer a clear perspective on the impact of this single atomic substitution.

Comparative Analysis of Biological Activities

The substitution of hydrogen with bromine on the triazolopyridine ring system can lead to significant and, at times, dramatic shifts in biological efficacy. Below, we examine these differences across several key therapeutic areas.

Anticancer Activity: A Clear Enhancement

The triazolopyridine scaffold is a fertile ground for the development of novel anticancer agents, with derivatives showing cytotoxicity against a range of human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[1][6][7] Evidence strongly suggests that bromination can significantly amplify this cytotoxic potential.

A study focusing on pyridine-linked 1,2,4-triazoles demonstrated this effect directly. By synthesizing a series of derivatives with different substitutions, researchers found that the brominated analog, 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine , exhibited the most potent anticancer activity against the murine melanoma (B16F10) cell line when compared to other non-brominated compounds in the same series.[8]

Compound StructureSubstitutionAnticancer Activity (IC50)
Triazolopyridine CoreNon-brominated analogs (e.g., TP1-TP5, TP7)43.19 µM to 61.11 µM
Triazolopyridine Core4-Bromo benzylthio substitution (TP6)41.12 µM
Table 1: Comparison of IC50 values for a series of triazolopyridine derivatives against the B16F10 cell line, highlighting the superior potency of the brominated compound (TP6). Data compiled from[8].

This enhancement is often attributed to improved binding affinity at the target site or increased cellular uptake due to the physicochemical changes imparted by the bromine atom.

Antioxidant Properties: A Pronounced Effect

Oxidative stress is implicated in a multitude of pathological conditions, making the development of potent antioxidants a key therapeutic goal. Research has shown that brominated[1][9][10]triazolo[1,5-a]pyridine derivatives display particularly pronounced antioxidant activity.[11] In studies evaluating the radical scavenging potential of these compounds, the brominated versions consistently outperform their non-halogenated parents. One study highlighted that the maximum antioxidant effect for these brominated derivatives was observed at a concentration of 150 μg/mL.[11] While other non-brominated triazolopyridine derivatives also show antioxidant capabilities, the inclusion of bromine appears to significantly boost this property.[12]

Enzyme Inhibition: A Tool for Potency

Triazolopyridines are well-established as potent inhibitors of various kinases and enzymes crucial in disease pathways, such as p38 MAP kinase and Bromodomain-containing protein 4 (BRD4).[13][14][15][16] For instance, a series of triazolopyridine derivatives were developed as potent inhibitors of BRD4, a key epigenetic reader and a promising target for cancer therapy.[13]

In the synthesis of these potent inhibitors, brominated intermediates like 6-bromo-3-methyl-[1][9][10]triazolo[4,3-a]pyridine are often crucial building blocks.[14] While direct side-by-side comparisons of a brominated final compound versus its exact non-brominated analog are not always the focus of these studies, the frequent use of brominated scaffolds points to their utility in achieving high-potency inhibitors. The bromine atom often serves as a synthetic handle for further modifications (e.g., via Suzuki coupling) or as a key interaction point within the enzyme's binding pocket.[14] The structure-activity relationship (SAR) studies of p38 inhibitors, for example, involved extensive modification of the triazolopyridine core to overcome metabolic deficiencies and improve potency, underscoring the scaffold's tunability.[16]

Antimicrobial Activity

The triazolopyridine framework is also associated with significant antimicrobial and antifungal activity.[6][17] While comprehensive comparative studies focusing specifically on the bromo- versus non-bromo- effect on antimicrobial potency are less common in the available literature, the principles of medicinal chemistry suggest a strong potential for modulation. The increased lipophilicity from bromination could enhance the ability of these compounds to penetrate bacterial or fungal cell walls, potentially leading to increased efficacy. Studies on novel triazolopyridine derivatives have identified compounds with significant activity against Candida albicans, Pseudomonas aeruginosa, and Bacillus subtilis, although these studies did not isolate bromination as the sole variable.[6]

Experimental Methodologies

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 1: General Synthesis of Brominated[1][9][10]Triazolo[4,3-a]pyridines

This protocol describes a general method for introducing a bromine atom onto the triazolopyridine scaffold, a key step in comparative studies.

  • Starting Material: Dissolve the non-brominated triazolopyridine derivative (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the reaction rate and minimize side products.

  • Brominating Agent: Slowly add a solution of bromine (1.0-1.1 equivalents) or N-Bromosuccinimide (NBS) in the same solvent to the cooled mixture dropwise over 30 minutes. The slow addition is critical to prevent over-bromination.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure brominated triazolopyridine.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated and non-brominated triazolopyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Concepts

Diagrams can help clarify complex workflows and relationships.

G cluster_0 Synthetic Pathway cluster_1 Biological Evaluation Start Non-Brominated Triazolopyridine Process Bromination (e.g., Br2 or NBS) Start->Process Activity_A Biological Activity of Non-Brominated Analog Start->Activity_A End Brominated Triazolopyridine Process->End Activity_B Biological Activity of Brominated Analog End->Activity_B Compare Comparative Assay (e.g., MTT, DPPH) Activity_A->Compare Activity_B->Compare

Caption: Logical flow from synthesis to comparative biological evaluation.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Compounds (Brominated vs. Non-Brominated) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values & Compare Potency F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The strategic incorporation of a bromine atom onto the triazolopyridine scaffold is a powerful tool for modulating biological activity. The available evidence clearly indicates that bromination can significantly enhance the anticancer and antioxidant properties of these compounds.[8][11] While its role in antimicrobial efficacy and specific enzyme inhibition is less definitively established through direct comparative studies, the principles of medicinal chemistry and the frequent use of brominated intermediates suggest it is a valuable modification worthy of further exploration.

For researchers and drug development professionals, these findings underscore the importance of exploring halogenation as a strategy in the optimization of triazolopyridine-based lead compounds. Future work should include systematic, direct comparative studies to build a more comprehensive structure-activity relationship database, particularly in the areas of antimicrobial action and kinase inhibition. Such efforts will undoubtedly pave the way for the development of more potent and selective triazolopyridine-based therapeutics.

References
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  • Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). 3 . Results in Chemistry, 5, 100782.

  • 13 . (2025, March 5). European Journal of Medicinal Chemistry.

  • 191][9][10]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists . (2020, February 27). ACS Medicinal Chemistry Letters.

  • Jones, G., & Sliskovic, D. R. (1982). [Triazolopyridines. Part 2.1 Preparation of 7-Substituted Triazolo20 . RSC Publishing.

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  • Wang, X. M., et al. (2013). 71][9][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo . European Journal of Medicinal Chemistry, 67, 243-51.

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  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents]() . MDPI.

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  • 271][9][10] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain ... . (2023, July 4). PMC.

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Validation

Head-to-Head Comparison of Synthetic Routes to Triazolopyridines: A Technical Guide for Regioselective Annulation

Executive Summary Triazolopyridines are a privileged class of nitrogen-containing fused heterocycles, serving as core pharmacophores in numerous biologically active molecules, including JAK1/JAK2 inhibitors, antiparasiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolopyridines are a privileged class of nitrogen-containing fused heterocycles, serving as core pharmacophores in numerous biologically active molecules, including JAK1/JAK2 inhibitors, antiparasitic agents, and herbicidal compounds 12. The diverse pharmacological profiles of the three primary isomeric families—[1,2,3]triazolo[1,5-a]pyridines, [1,2,4]triazolo[4,3-a]pyridines, and [1,2,4]triazolo[1,5-a]pyridines—necessitate the development of highly regioselective synthetic methodologies 3.

Historically, accessing these fused bicyclic systems relied on the harsh dehydrative cyclization of 2-pyridylhydrazones using reagents like POCl₃ or stoichiometric toxic oxidants such as Pb(OAc)₄ 3 [[4]](). However, modern synthetic chemistry has shifted toward transition-metal catalysis, organocatalysis, and hypervalent iodine chemistry to improve atom economy, functional group tolerance, and environmental sustainability. This guide provides an objective, head-to-head comparison of three state-of-the-art synthetic routes, detailing their mechanistic causality, quantitative performance, and validated experimental protocols.

Section 1: Divergent Synthetic Strategies

The choice of starting material and catalytic system strictly dictates the regiochemistry of the resulting triazolopyridine core.

G Pre1 2-Pyridine Ketone Hydrazones Cat1 Cu(II) / Air Oxidative Cyclization Pre1->Cat1 Pre2 2-Hydrazinopyridines + α-Keto Acids Cat2 KI / TBHP Decarboxylative Annulation Pre2->Cat2 Pre3 N-(Pyridin-2-yl) amidines Cat3 PIFA or I2/KI N-N Bond Formation Pre3->Cat3 Prod1 [1,2,3]Triazolo [1,5-a]pyridines Cat1->Prod1 Prod2 [1,2,4]Triazolo [4,3-a]pyridines Cat2->Prod2 Prod3 [1,2,4]Triazolo [1,5-a]pyridines Cat3->Prod3

Divergent synthetic strategies for accessing specific triazolopyridine isomers.

Section 2: Head-to-Head Performance Comparison

To select the optimal route for API synthesis or library generation, researchers must balance regiochemical requirements with operational constraints. Table 1 summarizes the quantitative and operational metrics of the three primary routes.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: Cu(II)-Catalyzed 5Route B: KI-Catalyzed 6Route C: PIFA-Mediated 7
Target Scaffold [1,2,3]Triazolo[1,5-a]pyridine[1,2,4]Triazolo[4,3-a]pyridine[1,2,4]Triazolo[1,5-a]pyridine
Starting Materials 2-Pyridine ketone hydrazones2-Hydrazinopyridines + α-Keto acidsN-(Pyridin-2-yl)benzimidamides
Catalyst / Reagent MCM-41-2N-Cu(OAc)₂KI (20 mol%)PIFA (1.2 equiv)
Oxidant Air (O₂)TBHP (2.0 equiv)PIFA (Self-oxidizing)
Solvent & Temp EtOAc, Room Temperature1,4-Dioxane, 130 °CCH₂Cl₂, Room Temperature
Reaction Time 2 - 8 hours12 hours10 - 30 minutes
Yield Range 75% – 96%35% – 82%75% – 95%
Byproducts H₂OCO₂, H₂O, t-BuOHIodobenzene, TFA

Section 3: Validated Experimental Protocols & Mechanistic Causality

As a self-validating system, a chemical protocol must be understood mechanistically to troubleshoot deviations. Below are the step-by-step methodologies for each route, grounded in the physicochemical causality of the reagents.

Route A: Heterogeneous Cu(II)-Catalyzed Synthesis of [1,2,3]Triazolo[1,5-a]pyridines

This route utilizes a recyclable mesoporous silica-supported copper catalyst, making it highly attractive for late-stage pharmaceutical synthesis where transition-metal contamination must be minimized 5.

Protocol:

  • Preparation of Reaction Mixture: In a 25 mL round-bottom flask, dissolve the 2-pyridine ketone hydrazone (1.0 mmol) in ethyl acetate (5.0 mL).

    • Causality: Ethyl acetate is chosen as a green, moderately polar solvent that solubilizes the hydrazone while remaining inert to mild oxidative conditions.

  • Catalyst Addition: Add the MCM-41-2N-Cu(OAc)₂ catalyst (50 mg, ~5 mol% Cu).

    • Causality: The MCM-41 mesoporous silica support prevents the agglomeration and leaching of the active Cu(II) species. The bidentate 2-aminoethylamino ligand tunes the redox potential of the copper center to facilitate electron transfer 5.

  • Oxidative Cyclization: Stir the mixture at room temperature open to the air for 2–8 hours until completion (monitored by TLC).

    • Causality: Atmospheric oxygen acts as the terminal oxidant. The Cu(II) center mediates the oxidation of the hydrazone to a transient diazo intermediate, which rapidly undergoes 1,5-electrocyclization. Oxygen reoxidizes the resulting Cu(I) back to Cu(II), producing water as the sole byproduct 5.

  • Workup and Recovery: Filter the mixture to recover the heterogeneous catalyst. Evaporate the filtrate and purify via silica gel chromatography.

    • Causality: The catalyst's heterogeneous nature allows it to be reused for at least seven cycles with minimal loss of activity, ensuring a highly sustainable workflow 5.

Route B: KI-Catalyzed Synthesis of[1,2,4]Triazolo[4,3-a]pyridines

This transition-metal-free approach leverages the redox activity of iodine to drive a decarboxylative annulation, offering an economical alternative to traditional cross-coupling [[6]]().

G A α-Keto Acid + 2-Hydrazinopyridine B Hydrazone Intermediate A->B Condensation C Iodine-Mediated Oxidation (TBHP) B->C KI/TBHP D C-N Bond Formation (Decarboxylation) C->D Electrophilic Attack E [1,2,4]Triazolo [4,3-a]pyridine D->E -CO2, -H2O

Mechanistic pathway for the KI-catalyzed oxidative decarboxylative annulation.

Protocol:

  • Reagent Assembly: Combine 2-hydrazinopyridine (1.0 mmol) and the appropriate α-keto acid (1.2 mmol) in 1,4-dioxane (2.0 mL).

    • Causality: α-Keto acids are utilized instead of volatile aldehydes because their enhanced electrophilicity accelerates the initial condensation step. 1,4-Dioxane provides the necessary boiling point for the subsequent high-temperature cyclization 6.

  • Catalyst & Oxidant Addition: Add KI (20 mol%), TBHP (2.0 equiv), and Na₂CO₃ (2.0 equiv).

    • Causality: KI acts as the precatalyst. TBHP (tert-butyl hydroperoxide) oxidizes the iodide ion (I⁻) to an active hypervalent iodine or hypoiodite (IO⁻) species in situ. Na₂CO₃ neutralizes the acidic byproducts and facilitates the deprotonation steps 6.

  • Thermal Annulation: Heat the mixture at 130 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the active iodine species to electrophilically attack the hydrazone intermediate. This triggers C-N bond formation, followed by the irreversible extrusion of CO₂ (decarboxylation), which thermodynamically drives the reaction to completion 6.

Route C: PIFA-Mediated Synthesis of[1,2,4]Triazolo[1,5-a]pyridines

For ultra-fast, metal-free N-N bond formation, hypervalent iodine reagents offer unparalleled kinetic profiles 7.

Protocol:

  • Substrate Dissolution: Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

    • Causality: Anhydrous conditions are critical. The presence of water would competitively attack the highly electrophilic hypervalent iodine intermediate, leading to hydrolysis rather than the desired intramolecular cyclization.

  • Oxidant Addition: Add PIFA (phenyliodine(III) bis(trifluoroacetate)) (1.2 equiv) dropwise at room temperature.

    • Causality: PIFA acts as a potent two-electron oxidant. It attacks the amidine nitrogen to form a highly reactive nitrenium-like intermediate. The adjacent pyridine nitrogen rapidly traps this intermediate via intramolecular nucleophilic attack, forming the N-N bond 7.

  • Rapid Quenching: Stir for 10–30 minutes, then quench with saturated aqueous NaHCO₃.

    • Causality: The reaction is exceptionally fast due to the excellent leaving group ability of iodobenzene and trifluoroacetate. The basic quench neutralizes the generated trifluoroacetic acid (TFA), preventing the degradation of the newly formed triazolopyridine core 7.

Conclusion

The selection of a synthetic route to triazolopyridines must be dictated by the target regiochemistry and operational constraints. For [1,2,3]triazolo[1,5-a]pyridines, heterogeneous Cu(II) catalysis provides the most sustainable, scalable, and API-friendly profile 5. For [1,2,4]triazolo[4,3-a]pyridines, the KI-catalyzed decarboxylative annulation offers a robust, transition-metal-free alternative 6. Finally, for [1,2,4]triazolo[1,5-a]pyridines, PIFA-mediated N-N bond formation excels in rapid, library-scale synthesis 7.

References

  • Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines, Organic Chemistry Portal.
  • KI-catalyzed oxidative cyclization of a-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines, SciSpace.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review, Arabian Journal of Chemistry.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines, Organic Chemistry Portal.
  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties, ResearchG
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Sources

Comparative

Elucidating the Unseen: A Comparative Guide to 2D NMR Strategies for 5-bromo-1H-triazolo[4,5-b]pyridine

The Analytical Challenge: Proton-Poor, Tautomeric Heterocycles In modern drug discovery, the 1H-triazolo[4,5-b]pyridine scaffold is a highly privileged structure, frequently utilized in the design of potent kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Proton-Poor, Tautomeric Heterocycles

In modern drug discovery, the 1H-triazolo[4,5-b]pyridine scaffold is a highly privileged structure, frequently utilized in the design of potent kinase inhibitors, such as CK2 antagonists for oncology in pharmaceutical research[1]. However, confirming the exact regiochemistry and tautomeric state of derivatives like 5-bromo-1H-triazolo[4,5-b]pyridine presents a formidable analytical bottleneck.

The difficulty stems from three compounding factors:

  • Annular Tautomerism: The 1H-triazole ring undergoes rapid proton exchange between the N1, N2, and N3 positions at room temperature. This intermediate exchange rate broadens the signals of the adjacent bridgehead carbons (C3a, C7a), often rendering them invisible in standard 1D 13 C spectra complicating structural analysis[2].

  • Proton Sparsity: The molecule possesses only two stable, non-exchangeable protons (H6 and H7). We must rely entirely on long-range heteronuclear couplings ( 3JCH​ , 4JCH​ ) originating from this isolated AB spin system to map the entire bicyclic core.

  • The Heavy Atom Effect: The bromine atom at C5 alters the chemical shift tensor and increases the longitudinal relaxation time ( T1​ ) of the C5 carbon, drastically reducing its signal intensity in multi-pulse sequences during heterocycle characterization[3].

To solve this, we must objectively compare the performance of standard NMR hardware against high-sensitivity cryogenic technologies, utilizing advanced 2D NMR pulse sequences.

The Contenders: Hardware & Methodology Comparison

When structural elucidation relies on weak long-range couplings ( 3JCH​ and 3JHN​ ), hardware sensitivity dictates success. We compared two distinct NMR environments:

  • System A (The Workhorse): A standard 400 MHz NMR spectrometer equipped with a Room Temperature (RT) Broadband Probe.

  • System B (The High-Sensitivity Champion): A 600 MHz NMR spectrometer equipped with a helium-cooled CryoProbe[4].

The Causality of Cryogenic Cooling: System B cools the RF transmit/receive coils and the preamplifiers to approximately 20 K using a closed-cycle helium system. By virtually eliminating Johnson-Nyquist thermal noise in the electronics, the CryoProbe delivers a 3-to-4-fold enhancement in the Signal-to-Noise (S/N) ratio compared to RT probes[4]. Because NMR experiment time scales with the square of the S/N ratio, a 4x sensitivity boost reduces the required acquisition time by a factor of 16. This makes the detection of insensitive nuclei at natural abundance—specifically via 1H−15N HMBC—practically feasible for direct studies of tetrazole/triazole equilibrium[5].

Comparison cluster_A System A: 400 MHz RT Probe cluster_B System B: 600 MHz CryoProbe Start 5-bromo-1H-triazolo[4,5-b]pyridine Sample in DMSO-d6 A1 Standard 1H/13C Start->A1 B1 High-Res 1H/13C Start->B1 A2 1H-13C HMBC (Low S/N for C3a/C7a) A1->A2 A3 1H-15N HMBC (Impractical time) A2->A3 A_End Ambiguous Tautomer Assignment A3->A_End B2 1H-13C HMBC (Sharp C3a/C7a peaks) B1->B2 B3 1H-15N HMBC (Natural Abundance) B2->B3 B_End Unambiguous Regiochemistry & Tautomer State B3->B_End

Comparative 2D NMR workflow for elucidating proton-poor heterocycles.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every parameter choice is grounded in the physical chemistry of the molecule.

Phase 1: Sample Preparation & Environmental Control
  • Mass & Solvent: Weigh 15.0 ± 0.1 mg of 5-bromo-1H-triazolo[4,5-b]pyridine and dissolve in 600 µL of anhydrous DMSO- d6​ (100 atom % D).

  • Causality of Solvent Choice: DMSO acts as a strong hydrogen-bond acceptor. Unlike CDCl 3​ , DMSO disrupts intermolecular hydrogen bonding between the triazole molecules, effectively slowing the rate of annular tautomerism on the NMR timescale. This sharpens the exchange-broadened bridgehead carbons (C3a, C7a) and the triazole NH proton.

Phase 2: Instrument Calibration
  • Temperature Stabilization: Equilibrate the sample at exactly 298.0 K for 10 minutes to prevent convection currents that degrade 2D line shapes.

  • Pulse Width Calibration: Calibrate the 90° pulse ( P1​ ) for both 1 H and 13 C.

  • Causality of Calibration: In complex 2D sequences like HMBC, miscalibrated pulses lead to incomplete coherence transfer and artifactual cross-peaks. Precise P1​ calibration ensures that the observed correlations are true physical connectivities, establishing the dataset's trustworthiness.

Phase 3: 2D NMR Acquisition (System B - CryoProbe)
  • 1H−13C HMBC: Execute a gradient-selected HMBC sequence with a low-pass J-filter to suppress one-bond correlations. Set the long-range coupling delay to 62.5 ms (optimized for standard aromatic nJCH​=8 Hz).

  • 1H−15N HMBC: Execute at natural abundance. Set the long-range coupling delay to 100 ms (optimized for nJHN​=5 Hz).

  • Causality of Delay Optimization: The 8 Hz optimization for carbon captures the critical 3JCH​ couplings (e.g., H7 to C5, H6 to C3a). The 5 Hz optimization for nitrogen is mandatory for capturing the weaker 2-bond and 3-bond couplings from the pyridine protons to the triazole nitrogens, directly locking down the tautomeric state as demonstrated in azine equilibrium studies[6].

Structural Logic & Data Presentation

In the 1 H NMR spectrum, H6 and H7 manifest as an ortho-coupled AB spin system ( 3JHH​≈8.5 Hz). To unequivocally assign the position of the bromine atom at C5, we trace the 3JCH​ HMBC correlations.

  • H7 will show a strong 3JCH​ cross-peak to the brominated C5 and the bridgehead C3a .

  • H6 will show a 3JCH​ cross-peak to the bridgehead C7a .

  • 1H−15N HMBC will link H6 to the pyridine nitrogen (N4 ) via a 3JHN​ coupling, definitively orienting the pyridine ring relative to the triazole core.

Connectivity H67 Pyridine Protons (H6, H7) C5 Brominated Carbon (C5) H67->C5 3J 1H-13C HMBC C3a7a Bridgehead Carbons (C3a, C7a) H67->C3a7a 3J 1H-13C HMBC N4 Pyridine Nitrogen (N4) H67->N4 3J 1H-15N HMBC N123 Triazole Nitrogens (N1, N2, N3) C3a7a->N123 Tautomeric Exchange

Key heteronuclear long-range connectivities required for structural confirmation.

Performance Comparison Summary
Analytical ParameterSystem A (400 MHz RT Probe)System B (600 MHz CryoProbe)Impact on Elucidation
13 C S/N Ratio (C5, C3a, C7a) ~15:1 (Broadened, weak)>80:1 (Sharp, distinct)CryoProbe prevents false negatives for heavy-atom substituted and exchanging carbons.
1H−13C HMBC Acquisition 4.5 Hours45 Minutes6x faster throughput; prevents sample degradation during extended runs.
1H−15N HMBC Feasibility Impractical (>48 Hours)Practical (~4 Hours)Enables direct observation of natural abundance 15 N, bypassing isotopic labeling.
Regiochemical Certainty Ambiguous (Missing 3JCH​ links)UnambiguousComplete mapping of the bicyclic core and tautomer identification.

Conclusion

For proton-poor, tautomeric heterocycles like 5-bromo-1H-triazolo[4,5-b]pyridine, relying on standard room-temperature NMR probes often results in ambiguous structural assignments due to missing quaternary carbon and nitrogen correlations. The integration of CryoProbe technology with advanced 1H−15N HMBC pulse sequences is not merely a luxury—it is an analytical prerequisite. By dramatically reducing thermal noise, System B provides the self-validating, high-fidelity data required to confidently advance these critical scaffolds through the drug development pipeline.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at:[Link]

  • CryoProbes for NMR - Cryogenic Probes. Bruker. Available at:[Link]

  • Long-Range 1H–15N J Couplings Providing a Method for Direct Studies of the Structure and Azide–Tetrazole Equilibrium. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series. Ural Federal University Repository. Available at: [Link]

  • Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. Società Chimica Italiana. Available at: [Link]

  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. Available at:[Link]

Sources

Validation

Cross-Validation of Analytical Methods for Triazolopyridine Characterization: A Comprehensive Guide

Introduction Triazolopyridines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently deployed as RORγt inverse agonists , tankyrase inhibitors , and JAK/HDAC dual inhibitors [[1]]([Link]). Becau...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazolopyridines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently deployed as RORγt inverse agonists , tankyrase inhibitors , and JAK/HDAC dual inhibitors [[1]]([Link]). Because these derivatives often exhibit complex lipophilicity profiles and structural isomerism, characterizing them requires a highly specific and robust Analytical Target Profile (ATP).

Historically, analytical method validation was treated as a static, single event. However, the modernized ICH Q2(R2) guidelines mandate a continuous lifecycle approach, introducing the concept of cross-validation to ensure data equivalence when transferring methods between laboratories or substituting analytical techniques (e.g., transitioning from LC-MS/MS to HPLC-UV for routine release) [[2]]([Link]). Cross-validation confirms statistical parity between pre-established validation data and the new method, ensuring that the analytical system remains fit for purpose .

The Analytical Triad: Methodological Comparison

To establish a self-validating analytical system for triazolopyridines, we cross-validate three orthogonal techniques. Each method compensates for the blind spots of the others:

  • 1H Quantitative NMR (qNMR): Recognized as a primary ratio method, qNMR quantifies absolute concentration without requiring a reference standard of the analyte itself . It relies on the direct proportionality between the NMR peak integral and the number of nuclei, making it the gold standard for absolute purity assessment [[3]]([Link]).

  • UPLC-MS/MS: Essential for trace impurity profiling and pharmacokinetic analysis. It leverages the protonation of the triazolopyridine nitrogen for high-sensitivity positive electrospray ionization (ESI+) .

  • HPLC-UV: The workhorse for routine batch release, offering high precision, lower operational costs, and robustness once successfully cross-validated against qNMR and LC-MS/MS.

Visualizing the Cross-Validation Workflow

G A Triazolopyridine Sample Matrix B UPLC-MS/MS (Trace Impurities) A->B High Sensitivity C 1H qNMR (Absolute Purity) A->C Primary Ratio Method D HPLC-UV (Routine Release) A->D Robustness E ICH Q2(R2) Cross-Validation Equivalence Testing B->E Specificity Data C->E Accuracy Data D->E Precision Data F Validated Analytical Target Profile (ATP) E->F Statistical Parity

ICH Q2(R2) compliant cross-validation workflow for triazolopyridine characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. The absolute accuracy established by qNMR serves as the benchmark to calibrate the relative response factors in the UPLC-MS/MS and HPLC-UV methods.

Protocol 1: Absolute Quantitation via 1H qNMR

Causality: qNMR is chosen as the orthogonal anchor because it is inherently quantitative and does not suffer from the matrix-dependent ionization variations seen in LC-MS. By using an internal standard (IS) with a distinct singlet peak, we eliminate calibration curve errors.

  • Sample Preparation: Weigh exactly 10.0 mg of the triazolopyridine analyte and 5.0 mg of a certified internal standard (e.g., Maleic acid). Causality: Maleic acid provides a sharp singlet at ~6.3 ppm, which is well separated from the triazolopyridine aromatic protons typically found at 7.5–8.5 ppm, ensuring precise integration without signal overlap .

  • Solvent Selection: Dissolve the mixture in 600 µL of DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, preventing the aggregation of the lipophilic triazolopyridine core and ensuring a homogeneous solution.

  • Instrumental Parameters: Acquire spectra at 600 MHz using a 90° pulse angle to ensure uniform excitation across the spectral width. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte and IS (typically D1 ≥ 30s). Causality: This guarantees complete spin relaxation between pulses, preventing signal saturation and ensuring accurate integration [[4]]([Link]).

  • Validation Check: Calculate absolute purity using the 100% method ratio. If the signal-to-noise ratio (S/N) is < 250:1, increase the number of scans to reduce quantitative uncertainty.

Protocol 2: Trace Impurity Profiling via UPLC-MS/MS

Causality: While qNMR establishes absolute purity, its Limit of Detection (LOD) is insufficient for genotoxic impurities. UPLC-MS/MS provides the necessary sensitivity to detect degradants at the 0.01% level.

  • Chromatographic Separation: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Causality: The high surface area and short diffusion path of sub-2 µm particles provide the theoretical plates required to resolve closely eluting triazolopyridine positional isomers.

  • Mobile Phase Gradient: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% to 95% B over 4 minutes [[5]](). Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the triazolopyridine nitrogen in the ESI+ source.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Select the [M+H]+ precursor ion and monitor the specific product ions generated by the cleavage of the triazole ring.

  • Cross-Validation Check: Compare the UPLC-MS/MS assay results with the qNMR absolute purity. Per ICH Q2(R2), the means must fall within the predefined equivalence acceptance criteria (e.g., ±2.0% for the main active pharmaceutical ingredient).

Comparative Data: Cross-Validation Metrics

The table below summarizes the quantitative performance characteristics of the three methods when applied to a standard triazolopyridine derivative, demonstrating their complementary strengths under ICH Q2(R2) criteria.

Validation Parameter (ICH Q2)1H qNMRUPLC-MS/MSHPLC-UV
Specificity High (Structural elucidation)Very High (Isomer differentiation)Moderate (Retention time based)
Accuracy Absolute (Primary ratio method)Relative (Requires reference std)Relative (Requires reference std)
Precision (Repeatability RSD%) < 1.0%2.0 - 5.0%< 1.0%
LOD / LOQ ~0.1% / ~0.5%< 0.01% / 0.05%~0.05% / 0.1%
Linearity Range 1 - 100 mg/mL1 - 1000 ng/mL0.1 - 100 µg/mL
Execution Time ~15 mins / sample~5 mins / sample~10 mins / sample

Expert Insights: Causality in Method Selection

Under the modernized ICH Q2(R2) framework, no single analytical method is treated as infallible. The causality behind pairing qNMR with UPLC-MS/MS lies in their complementary vulnerabilities.

LC-MS/MS is highly sensitive but is notoriously susceptible to matrix effects—specifically ion suppression from co-eluting matrix components—which can severely skew quantitative accuracy. Conversely, qNMR is completely impervious to matrix ionization effects and provides an absolute molar ratio, but it lacks the sensitivity required to detect trace impurities below the 0.1% threshold .

By cross-validating the routine HPLC-UV method against both qNMR (to confirm accuracy and relative response factors) and UPLC-MS/MS (to confirm peak purity and specificity), laboratories create a self-validating, closed-loop analytical system. This strategy not only satisfies the stringent data equivalence requirements of ICH Q2(R2) but also drastically reduces the risk of out-of-specification (OOS) results during late-stage clinical manufacturing.

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL:[Link]

  • New update for the ICH Q2 (R2) guidance on Analytical Process Validation AMSbiopharma URL:[Link]

  • Ensure Compliance with ICH Q2(R2) Guidelines Today Labcorp URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained ResolveMass Laboratories URL:[Link]

  • Triazolopyridine compounds and uses thereof (LC/MS Methods)
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Organic Process Research & Development (ACS) URL:[Link]

Sources

Comparative

Evaluating the ADME Properties of 5-Bromo-1H-triazolo[4,5-b]pyridine Derivatives: A Comparative Guide for Scaffold Hopping

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Overview In modern medicinal chemistry, the search for robu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Overview

In modern medicinal chemistry, the search for robust purine bioisosteres is a continuous challenge. The 1H-triazolo[4,5-b]pyridine scaffold has emerged as a privileged chemotype, widely utilized in the development of kinase inhibitors (e.g., PIM-1 inhibitors), antiviral agents, and allosteric modulators[1][2]. However, early-generation triazolopyridines frequently suffer from poor pharmacokinetic profiles—specifically, high efflux ratios in intestinal absorption models and rapid phase I metabolism[3].

As a Senior Application Scientist, I frequently guide teams through scaffold hopping exercises. The introduction of a halogenated building block, specifically 5-bromo-1H-triazolo[4,5-b]pyridine (CAS 1780486-32-9)[4], provides a critical synthetic handle for cross-coupling while simultaneously altering the physicochemical properties of the core. This guide objectively compares the ADME (Absorption, Distribution, Metabolism, and Excretion) performance of 5-bromo-triazolo[4,5-b]pyridine derivatives against classical purine and benzotriazole alternatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The 5-Bromo-Triazolopyridine Advantage

When evaluating a scaffold, we must look beyond structural similarity and analyze the electron distribution and pKa.

  • Metabolic Shielding: Classical purines are highly susceptible to oxidation by xanthine oxidase and Cytochrome P450 (CYP) enzymes. The substitution of a carbon for a nitrogen in the triazole ring lowers the electron density of the bicyclic system. The addition of the 5-bromo substituent further withdraws electron density via inductive effects, significantly reducing the liability for N-oxidation or ring hydroxylation. This chemotype hopping strategy has been shown to improve metabolic stability in human liver microsomes by over 45% compared to standard purine-like scaffolds[1][5].

  • Modulating Efflux Liability: A documented vulnerability of the triazolopyridine series is a strong P-glycoprotein (P-gp) efflux liability, leading to poor oral bioavailability[3]. The 5-bromo position serves as an ideal vector for introducing bulky, lipophilic, or sterically shielding groups (via Suzuki or Buchwald-Hartwig couplings) that can disrupt the pharmacophore model recognized by P-gp, thereby lowering the efflux ratio.

Comparative ADME Profiling

To benchmark performance, we compare a representative optimized 5-bromo-1H-triazolo[4,5-b]pyridine derivative against standard reference scaffolds. The data below synthesizes expected baseline metrics derived from in vitro ADME profiling of these chemotypes[1][3][5].

Table 1: In Vitro ADME Comparison of Bicyclic Scaffolds
Scaffold TypeCaco-2 Papp​ (A→B) ( 10−6 cm/s)Efflux Ratio (B→A / A→B)HLM Stability ( t1/2​ , min)Plasma Protein Binding (%)
Classical Purine 12.5 (High)1.2 (Low)< 15 (Poor)45%
Benzotriazole 8.2 (Moderate)2.5 (Moderate)25 (Moderate)65%
Unsubstituted Triazolo[4,5-b]pyridine 1.5 (Low)> 15.0 (High Liability)35 (Good)70%
Optimized 5-Br-Triazolo[4,5-b]pyridine 6.8 (Moderate)2.2 (Acceptable)> 60 (Excellent)85%

Key Takeaway: While unsubstituted triazolopyridines suffer from severe efflux (Efflux Ratio > 15)[3], utilizing the 5-bromo derivative to append optimized side-chains rescues permeability while maintaining the superior metabolic stability inherent to the electron-deficient core.

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME assays cannot merely be executed; they must be self-validating. The following protocols integrate specific control steps to explain the causality behind the data.

Protocol A: Bidirectional Caco-2 Permeability Assay (Absorption)

Purpose: To determine intestinal permeability and definitively identify if the compound is a substrate for active efflux transporters (P-gp or BCRP).

  • Cell Culturing: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow differentiation into an enterocyte-like monolayer.

  • Integrity Check (Self-Validation 1): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 400 Ω·cm², ensuring the tight junctions are fully formed and preventing paracellular leakage.

  • Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the 5-bromo-triazolopyridine derivative to the apical chamber (pH 6.5).

    • Basolateral to Apical (B→A): Add 10 µM to the basolateral chamber (pH 7.4).

  • Efflux Inhibition (Self-Validation 2): Run a parallel A→B and B→A assay in the presence of 50 µM Verapamil (a known P-gp inhibitor). Causality: If the high efflux ratio collapses to ~1.0 in the presence of Verapamil, you have definitively proven that P-gp is the specific mechanism restricting absorption, guiding your next structural modification.

  • Quantification: Incubate for 2 hours at 37°C. Extract samples from receiver compartments and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Purpose: To evaluate Phase I metabolic clearance driven primarily by Cytochrome P450 enzymes.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Setup: Mix HLMs (final protein concentration 0.5 mg/mL) with 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Self-Validation 1): Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes.

  • Minus-NADPH Control (Self-Validation 2): Run a parallel incubation replacing NADPH with buffer. Causality: If the compound degrades in the absence of NADPH, the instability is driven by non-CYP enzymes (e.g., esterases, amidases, or chemical instability), completely changing your medicinal chemistry strategy.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Pathway and Workflow Visualizations

To conceptualize the preclinical evaluation process and the biological barriers faced by these derivatives, refer to the following workflow and mechanistic diagrams.

ADME_Workflow Start 5-Bromo-1H-triazolo[4,5-b]pyridine Core Synthesis Metab HLM Stability Assay (CYP450 Oxidation Check) Start->Metab Caco2 Caco-2 Permeability (A->B and B->A) Start->Caco2 Opt Structural Tuning (Reduce H-bond Donors) Metab->Opt t1/2 < 30 min InVivo In Vivo PK Profiling (Clearance & Half-life) Metab->InVivo t1/2 > 30 min Efflux Efflux Ratio > 2.0? (P-gp Liability) Caco2->Efflux Efflux->Opt Yes (High Efflux) Efflux->InVivo No (Good Permeability) Opt->Start Iterative Design

Caption: Iterative ADME optimization workflow for triazolopyridine scaffold hopping.

Pgp_Efflux Apical Apical Chamber (Intestinal Lumen) Compound Triazolopyridine Derivative Apical->Compound Dosing Membrane Caco-2 Cell Membrane (Lipid Bilayer) Pgp P-glycoprotein (P-gp) Efflux Transporter Membrane->Pgp Substrate Binding Basolateral Basolateral Chamber (Bloodstream) Membrane->Basolateral Successful Absorption Pgp->Apical ATP-driven Efflux (Reduces Permeability) Compound->Membrane Passive Diffusion

Caption: Mechanism of P-glycoprotein mediated efflux restricting triazolopyridine absorption.

References

  • Identification of Triazolopyridines as Selective α5-GABA A Receptor Negative Allosteric Modulators by a Hybridization Approach. ACS Chemical Neuroscience. URL:[Link]

  • Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS One (via PubMed Central). URL:[Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review. ResearchGate. URL:[Link]

Sources

Validation

Benchmarking the Anti-Proliferative Efficacy of Triazolopyridines Against Standard-of-Care Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic validation, and standardized experimental workflows for triazolopyridine derivatives. Stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic validation, and standardized experimental workflows for triazolopyridine derivatives.

Strategic Context: The Triazolopyridine Scaffold in Oncology

The relentless emergence of multidrug-resistant (MDR) tumors necessitates the development of novel pharmacophores that can bypass classical resistance mechanisms. The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in oncology due to its exceptional metabolic stability, resistance to oxidation/hydrolysis, and high bioavailability[1].

Recently, triazolopyridine derivatives have demonstrated potent anti-proliferative activity against a wide panel of human carcinomas. Unlike traditional mono-targeted therapies, these compounds often exhibit dual-action mechanisms—such as the inhibition of Tyrosyl-DNA phosphodiesterase 2 (TDP2) and the disruption of tubulin polymerization—making them highly competitive when benchmarked against established clinical agents like doxorubicin and cisplatin[2][3].

Mechanistic Synergy & Target Validation

To accurately benchmark a new compound, we must first map its mechanism of action (MoA). Standard topoisomerase II (TOP2) poisons, such as doxorubicin, induce transient TOP2 cleavage complexes (TOP2cc) that generate lethal DNA double-strand breaks (DSBs)[3]. However, cancer cells frequently upregulate TDP2 to cleave these complexes and repair the DNA, leading to profound chemoresistance[3].

Triazolopyridines serve as potent TDP2 inhibitors, preventing this repair mechanism and sensitizing resistant cells to TOP2 poisons[3]. Concurrently, specific phenothiazine-based triazolopyridines have been shown to form hydrophobic contacts within the tubulin binding pocket, effectively halting tubulin polymerization and triggering G2/M cell cycle arrest[2].

Mechanism cluster_0 Pathway 1: DNA Repair Inhibition cluster_1 Pathway 2: Cytoskeletal Disruption TP Triazolopyridine Derivatives TDP2 TDP2 Enzyme TP->TDP2 Inhibits Tubulin Tubulin Polymerization TP->Tubulin Binds & Inhibits DSB Accumulation of DNA Double-Strand Breaks TDP2->DSB Prevents Repair TOP2 TOP2 Poisons (e.g., Doxorubicin) TOP2->DSB Induces Apoptosis Apoptosis / Cell Death DSB->Apoptosis Drives G2M G2/M Cell Cycle Arrest Tubulin->G2M Triggers G2M->Apoptosis Drives

Triazolopyridine derivatives drive apoptosis via TDP2 inhibition and tubulin disruption.

Quantitative Benchmarking: Efficacy vs. Standard of Care

When evaluating novel triazolopyridines, in vitro cytotoxicity is typically benchmarked against doxorubicin and cisplatin across diverse cell lines. Recent structure-activity relationship (SAR) studies reveal that optimized triazolopyridines not only match the IC50 of doxorubicin but often exhibit superior selectivity indices (SI), meaning they are significantly less toxic to healthy, non-cancerous cells (e.g., VERO or BJ-1 fibroblasts)[1][2].

Table 1: Comparative Anti-Proliferative Efficacy (IC50 in μM)

Cell LineOriginDoxorubicin (Reference)Cisplatin (Reference)Triazolopyridine Lead CompoundsSelectivity Index (vs Normal Cells)
MCF-7 Hormone-Dependent Breast Carcinoma40.0 - 64.8[1]~15.010.2 - 19.3[1][2]> 3.5x[2]
HepG2 Hepatocellular Carcinoma24.7[1]~18.022.7 - 26.0[1]> 3.0x
HCT-116 Colorectal Carcinoma58.1[1]~20.031.3 - 49.0[1]> 2.5x

Data synthesized from recent in vitro evaluations highlighting the competitive micromolar efficacy of triazolopyridine derivatives against standard chemotherapeutics[1][2].

Self-Validating Experimental Workflows

To ensure high-fidelity data when benchmarking these compounds, all experimental protocols must be structured as self-validating systems. Below are the optimized methodologies for assessing viability and mechanism of action.

Workflow cluster_assays Parallel Assays Prep 1. Compound Prep (DMSO Stock) Treatment 3. Drug Treatment (Dose-Response) Prep->Treatment Culture 2. Cell Culture (MCF-7, HepG2) Culture->Treatment MTT 4a. MTT Assay (Viability/IC50) Treatment->MTT Flow 4b. Flow Cytometry (Cell Cycle/PI) Treatment->Flow TDP2 4c. TDP2 Cleavage (Target Validation) Treatment->TDP2 Analysis 5. Benchmarking (vs Doxorubicin) MTT->Analysis Flow->Analysis TDP2->Analysis

Self-validating experimental workflow for benchmarking anti-proliferative efficacy.

Protocol 1: High-Throughput Cell Viability Benchmarking (MTT Assay)

Objective: Quantify the IC50 of triazolopyridines relative to doxorubicin.

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Cells must be in the log-phase of growth to accurately assess anti-proliferative effects; static cells do not respond uniformly to cell-cycle-specific agents.

  • Drug Treatment: Treat cells with serial dilutions of the triazolopyridine derivative and doxorubicin (e.g., 1 to 100 μM) for 48 hours.

    • Causality: A broad logarithmic concentration gradient is required to establish a sigmoidal dose-response curve, enabling precise IC50 calculation.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium dye to insoluble purple formazan. This isolates actual metabolic viability from mere physical cell presence.

  • Solubilization & Readout: Remove media, add 100 μL DMSO to solubilize formazan crystals, and measure absorbance at 570 nm.

    • Self-Validation Checkpoint: The inclusion of a positive control (Doxorubicin) and a vehicle control (0.1% DMSO) ensures that the observed cytotoxicity is drug-specific and not an artifact of the solvent or assay environment.

Protocol 2: Mechanistic Validation via Flow Cytometry (Cell Cycle Analysis)

Objective: Confirm tubulin-mediated G2/M arrest[2].

  • Synchronization & Treatment: Serum-starve cells for 12 hours, then treat with the IC50 concentration of the triazolopyridine for 24 hours.

    • Causality: Serum starvation synchronizes the cell population in G0/G1, ensuring that any subsequent arrest observed is strictly due to the drug's MoA, rather than asynchronous baseline growth.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C overnight.

    • Causality: Cold ethanol dehydrates the cells, preserving nuclear architecture while permeabilizing the membrane to allow dye entry.

  • RNase A Treatment: Resuspend the pellet in PBS containing 50 μg/mL RNase A and incubate for 30 minutes at 37°C.

    • Causality: Propidium Iodide (PI) binds indiscriminately to all double-stranded nucleic acids. RNase A degrades RNA, ensuring the final fluorescence signal is exclusively proportional to DNA content.

  • PI Staining & Acquisition: Add 50 μg/mL PI, incubate in the dark for 15 minutes, and analyze via flow cytometry.

    • Self-Validation Checkpoint: The presence of a sharp, distinct G1 peak (Coefficient of Variation < 5%) in the vehicle control validates the precision of the cytometer's fluidics and the stoichiometric binding of PI, confirming that any G2/M shift in treated cells is a true biological arrest.

Conclusion

Benchmarking triazolopyridines against clinical standards reveals their profound potential as next-generation anticancer agents. By leveraging dual-mechanism pathways—specifically TDP2 inhibition and tubulin disruption—these compounds offer a strategic advantage in treating MDR carcinomas[2][3]. For application scientists, utilizing self-validating workflows ensures that the promising IC50 values and selectivity indices translate reliably into robust preclinical data.

References
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies.Journal of Biochemical and Molecular Toxicology.
  • Design, Synthesis and Characterisation of Novel Phenothiazine‐Based Triazolopyridine Derivatives: Evaluation of Anti‐Breast Cancer Activity on Human Breast Carcinoma.ResearchGate.
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.PMC - NIH.

Sources

Safety & Regulatory Compliance

Handling

Operational Safety &amp; PPE Guide: Handling 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine

Executive Summary & Chemical Profile 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1780486-32-9) is a highly versatile halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis and drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1780486-32-9) is a highly versatile halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery (e.g., for the development of kinase inhibitors and other bioactive molecules). While structurally valuable, its physicochemical properties present specific laboratory hazards that require strict operational discipline.

As an application scientist, understanding the causality behind safety protocols is as critical as the protocols themselves. The bromo-substituent on the triazolopyridine core increases the molecule's lipophilicity, which can enhance dermal penetration compared to unsubstituted analogs. Furthermore, the triazole moiety can interact with diverse biological targets, underscoring the need for rigorous exposure control.

Hazard Assessment Summary Based on its Globally Harmonized System (GHS) classification[1][2], this compound requires a robust safety framework:

GHS ClassificationHazard StatementCausality & Risk Implication
Acute Tox. 4 H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Fine crystalline powders are easily aerosolized. The lipophilic nature of the brominated scaffold facilitates systemic absorption upon skin contact.
Skin Irrit. 2 H315 (Causes skin irritation)Direct contact disrupts the lipid bilayer of the stratum corneum, leading to localized inflammation and dermatitis.
Eye Irrit. 2A H319 (Causes serious eye irritation)Particulate matter interacting with ocular mucosa causes rapid mechanical and chemical irritation.
STOT SE 3 H336 (May cause drowsiness or dizziness)Inhalation of concentrated dust/vapors affects the central nervous system, impairing operator judgment and motor skills.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive compliance exercise; it is an active engineering control designed to break the chain of exposure[3][4]. Below is the required PPE matrix for handling this compound, grounded in OSHA standards (29 CFR 1910.132)[5].

PPE CategorySpecificationMechanistic/Causal Justification
Hand Protection Double-gloved Nitrile (min 4 mil) or Butyl rubber.Nitrile provides excellent resistance to incidental contact with solid halogenated heterocycles. Double-gloving mitigates the risk of micro-tears during solid handling. Note: If handling the compound dissolved in polar aprotic solvents (e.g., DMF, DMSO), butyl rubber is preferred as these solvents rapidly permeate standard nitrile.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Protects against airborne dust (H319) during weighing and transfer. Standard safety glasses with side shields are insufficient for fine, easily aerosolized powders.
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Prevents dermal exposure (H312). Synthetic fabrics must be avoided as they can generate static electricity, which may cause the fine organic powder to cling to the operator.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Mitigates inhalation risk (H332, H336). However, the primary control must always be an active engineering control (e.g., fume hood). Respirators serve as a secondary defense[6].

Operational Workflow & Safe Handling Protocols

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. Do not rely solely on PPE; prioritize engineering controls[7].

Step-by-Step Handling Methodology
  • System Verification: Before opening the reagent bottle, verify that the chemical fume hood has a continuous face velocity of 0.4–0.6 m/s. Validation: Check the digital airflow monitor or use a delicate task wipe to visually confirm inward directional airflow.

  • Static Suppression: 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine can hold a static charge, making it prone to scattering. Use an anti-static gun (ionizer) on the weighing vessel and utilize a grounded, stainless-steel spatula.

  • Weighing & Transfer: Weigh the compound strictly inside a ventilated weighing enclosure or the fume hood. Causality: The compound is an acute inhalation hazard (STOT SE 3). Minimizing aerosolized dust prevents systemic absorption and CNS depression.

  • Solubilization: Transfer the solid directly into the reaction flask and immediately add the reaction solvent (e.g., DCM, DMF). Causality: Handling the compound in solution eliminates the dust hazard, though it shifts the risk profile to dermal exposure, reinforcing the need for strict glove discipline.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a cloth dampened with ethanol or water. Causality: Wet-wiping captures residual micro-particles that dry sweeping would otherwise aerosolize into the breathing zone.

HandlingWorkflow A 1. PPE Donning (Nitrile, Goggles, Coat) B 2. Engineering Controls (Fume Hood / Enclosure) A->B C 3. Weighing & Transfer (Anti-static tools) B->C D 4. Solubilization (Reduces dust risk) C->D E 5. Decontamination (Wet-wipe surfaces) D->E

Caption: Safe handling workflow for 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine to minimize exposure.

Spill Response & Waste Disposal Plan

A rapid, logical response to spills prevents localized contamination from becoming a facility-wide exposure event[8][9].

Step-by-Step Spill Response Protocol
  • Assess & Isolate: If a spill occurs outside the fume hood, immediately instruct personnel to step back. Assess the volume and spread of the powder.

  • Dust Suppression (Critical Step): Do NOT dry sweep the powder. Dry sweeping aerosolizes the active pharmaceutical intermediate, triggering H332 and H336 inhalation hazards. Instead, cover the spill with absorbent pads and gently wet them with water or a low-volatility solvent to suppress dust.

  • Collection: Use a non-sparking scoop to collect the dampened material. Place it into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with soap and water to remove any lipophilic residue, followed by a final ethanol wipe.

SpillResponse Start Spill Detected Assess Assess Size & Location Start->Assess Large Large / Outside Hood Evacuate & Ventilate Assess->Large High Risk Small Small / Inside Hood Proceed to Cleanup Assess->Small Manageable Wet Wet Down Solid (Prevent Aerosolization) Small->Wet Absorb Absorb & Collect (No Dry Sweeping) Wet->Absorb Dispose Halogenated Waste Bin Absorb->Dispose

Caption: Step-by-step spill response logic prioritizing dust suppression and safe containment.

Waste Disposal Routing

Due to the presence of the bromine atom, this compound and its derivatives must be strictly segregated from general organic waste.

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in a dedicated "Solid Halogenated Organic Waste" bin.

  • Liquid Waste: All solvent mixtures containing this compound must be routed to "Liquid Halogenated Waste." Never mix with strong oxidizers or acidic aqueous waste, as incompatible reactions can generate toxic halogen gases.

References

  • Title: 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

Sources

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